KNT-127
Description
Properties
CAS No. |
1256921-89-7 |
|---|---|
Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.46 |
IUPAC Name |
(6R,6aS,14aR)-17-methyl-5,6,7,14-tetrahydro-6aH-6,14a-(epiminoethano)naphtho[2,1-b]acridine-2,6a-diol |
InChI |
InChI=1S/C24H24N2O2/c1-26-9-8-23-14-21-17(10-16-4-2-3-5-20(16)25-21)13-24(23,28)22(26)11-15-6-7-18(27)12-19(15)23/h2-7,10,12,22,27-28H,8-9,11,13-14H2,1H3/t22-,23-,24-/m1/s1 |
InChI Key |
NFXFNBIPWUYEIM-WXFUMESZSA-N |
SMILES |
OC1=CC2=C(C=C1)C[C@]3([H])[C@]4(O)CC5=CC6=CC=CC=C6N=C5C[C@@]42CCN3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KNT-127; KNT 127; KNT127; |
Origin of Product |
United States |
Foundational & Exploratory
KNT-127: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KNT-127 is a novel, selective delta-opioid receptor (DOR) agonist demonstrating significant potential as a therapeutic agent for neurological and psychiatric disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular interactions, downstream signaling cascades, and resulting pharmacological effects. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism: Selective and Biased Agonism at the Delta-Opioid Receptor
This compound is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor extensively distributed throughout the central nervous system.[1] Its high affinity for the DOR, with a Ki value of 0.16 nM, and significantly lower affinity for mu (μ) and kappa (κ) opioid receptors, underscores its selectivity.[2]
A key feature of this compound's mechanism is its nature as a biased agonist. It preferentially activates cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways with a comparatively lower recruitment of β-arrestin.[2] This biased signaling is thought to contribute to its favorable side-effect profile, particularly its low propensity to induce convulsions, a significant adverse effect associated with some other DOR agonists like SNC80.[3][4] Furthermore, this compound is characterized as a low-internalizing agonist, meaning it does not significantly promote the sequestration of DORs from the cell surface, which may also contribute to its distinct pharmacological properties.[3][5]
Quantitative Data: Receptor Binding Affinity
| Receptor | Ki (nM) |
| Delta (δ) | 0.16[2] |
| Mu (μ) | 21.3[2] |
| Kappa (κ) | 153[2] |
Downstream Signaling Pathways
The activation of DOR by this compound initiates a cascade of intracellular signaling events that are brain-region specific and contribute to its diverse pharmacological effects.
mTOR Signaling Pathway
The antidepressant-like effects of this compound are mediated, at least in part, through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[6] Studies have shown that this compound increases the phosphorylation of p70S6K, a downstream effector of mTORC1, in both the medial prefrontal cortex (mPFC) and the amygdala.[2] This effect is blocked by the mTOR inhibitor rapamycin, confirming the pathway's involvement.[6]
MEK/ERK and PI3K/Akt Signaling in Fear Extinction
This compound facilitates contextual fear extinction through distinct signaling pathways in the basolateral nucleus of the amygdala (BLA) and the infralimbic (IL) cortex. In the BLA, its effects are mediated by the MEK/ERK signaling pathway.[7] Conversely, in the IL cortex, the PI3K/Akt signaling pathway is crucial for its fear-reducing effects.[7] This regional specificity highlights the nuanced mechanism of this compound's action in modulating fear and anxiety.
Neurotransmitter System Modulation
This compound exerts its influence on behavior by modulating the release of key neurotransmitters in specific brain circuits.
Glutamate (B1630785) and GABA
In the medial prefrontal cortex, this compound has been shown to enhance glutamatergic transmission by suppressing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[8] This action is believed to contribute to its antidepressant and anxiolytic effects. Furthermore, it has been demonstrated that the anxiolytic-like effects of this compound are mediated, in part, by suppressing glutamate neurotransmission in the prelimbic cortex to basolateral amygdala (PL-BLA) pathway.[9][10]
Dopamine (B1211576)
This compound has been reported to increase the release of dopamine in the striatum, nucleus accumbens, and prefrontal cortex, which may contribute to its mood-regulating and potential rewarding properties.[2]
Pharmacological Effects and In Vivo Models
This compound has demonstrated a range of beneficial effects in preclinical models of neurological and psychiatric disorders.
Antidepressant and Anxiolytic Effects
Numerous studies have confirmed the potent antidepressant- and anxiolytic-like effects of this compound in rodent models.[2][6] These effects are observed in various behavioral paradigms, including the forced swim test and the elevated plus maze.[5][9] The antidepressant effects are rapid and have been shown to be mediated by the mTOR signaling pathway.[6]
Analgesic and Anti-hyperalgesic Effects
Acute treatment with this compound has been shown to reverse inflammatory hyperalgesia in mice.[5] This suggests its potential as a therapeutic agent for chronic pain states.
Effects on Migraine-Associated Endpoints
This compound has been found to be effective in preclinical models of migraine, reducing cortical spreading depression and nitroglycerin-induced allodynia.[3] These findings suggest that DOR agonists could be a novel therapeutic avenue for migraine.
Neuroprotective and Anti-inflammatory Effects
In a model of chronic vicarious social defeat stress, this compound demonstrated anti-stress effects by regulating the hypothalamic-pituitary-adrenal (HPA) axis, promoting neurogenesis, and suppressing neuroinflammation.[11][12] It was observed to reduce microglial overactivation in the hippocampus.[11]
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.
-
Methodology: Competitive binding assays are performed using cell membranes expressing recombinant human δ, μ, or κ opioid receptors. A radiolabeled ligand specific for each receptor subtype is used (e.g., [3H]naltrindole for DOR). Varying concentrations of this compound are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity.
-
Methodology: Mice are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test). A significant reduction in immobility time following drug administration (e.g., this compound administered subcutaneously 30 minutes before the test) is indicative of an antidepressant-like effect.[6]
Contextual Fear Conditioning and Extinction
-
Objective: To evaluate the effect on fear memory.
-
Methodology:
-
Conditioning: Mice are placed in a novel chamber and receive a series of foot shocks paired with an auditory cue.
-
Extinction Training: On subsequent days, mice are returned to the same chamber without the foot shocks. Freezing behavior, a measure of fear, is recorded.
-
Drug Administration: this compound or vehicle is administered (e.g., microinjected into the BLA or IL) before the extinction training sessions.[7] A reduction in freezing behavior during extinction indicates facilitation of fear extinction.
-
Clinical Development Status
As of the current date, there are no publicly listed clinical trials for this compound on major clinical trial registries.[13][14] Its development appears to be in the preclinical phase.
Conclusion
This compound represents a promising delta-opioid receptor agonist with a multifaceted mechanism of action. Its selective and biased agonism, coupled with its ability to modulate key signaling pathways and neurotransmitter systems in a region-specific manner, underpins its potent antidepressant, anxiolytic, and analgesic properties observed in preclinical models. The low potential for adverse effects commonly associated with other DOR agonists further enhances its therapeutic potential. Continued research into the intricate molecular mechanisms of this compound will be crucial for its successful translation into clinical applications for a range of neurological and psychiatric disorders.
References
- 1. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective delta opioid receptor agonist, shows beneficial effects in the hippocampal dentate gyrus of a chronic vicarious social defeat stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
An In-Depth Technical Guide to the Delta-Opioid Receptor Binding Affinity of KNT-127
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and signaling profile of KNT-127, a novel non-peptidic delta-opioid receptor (DOR) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic and antidepressant drug discovery.
Core Quantitative Data: Opioid Receptor Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the delta-opioid receptor. The following table summarizes the quantitative data on its binding affinity (Ki) for human opioid receptors.
| Compound | δ-Opioid Receptor (DOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |
| This compound | 0.16[1][2][3][4] | 21.3[2][3] | 153[2][3] | 133 | 956 |
| Met-Enk | 0.52[4] | 2.52[4] | 373.0[4] | 4.8 | 717 |
Met-Enk (Met-enkephalin) is included as a reference endogenous opioid peptide.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional selectivity of this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of this compound to opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the human delta (δ), mu (μ), and kappa (κ) opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor, μ-opioid receptor, or κ-opioid receptor.
-
Radioligands:
-
For DOR: [³H]DPDPE
-
For MOR: [³H]DAMGO
-
For KOR: [³H]U-69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target opioid receptor are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
A fixed concentration of the appropriate radioligand (e.g., near its Kd value).
-
Varying concentrations of this compound.
-
A fixed amount of cell membrane preparation (e.g., 50-100 µg of protein).
-
-
For determining non-specific binding, a separate set of wells is prepared containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).
-
The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60-120 minutes) with gentle agitation to reach binding equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Dissociation and β-Arrestin Recruitment Assays (NanoBiT® Technology)
These assays are used to determine the functional selectivity or "biased agonism" of this compound, assessing its ability to activate G-protein signaling versus β-arrestin recruitment.
Objective: To measure the potency and efficacy of this compound in inducing G-protein (Gi) dissociation and β-arrestin 2 recruitment at the δ-opioid receptor.
Principle: The NanoBiT® (NanoLuc® Binary Technology) assay is a bioluminescent protein-protein interaction assay. The NanoLuc® luciferase is split into two subunits: a large fragment (LgBiT) and a small fragment (SmBiT). When these fragments are brought into close proximity by the interaction of two proteins they are fused to, they reconstitute a functional luciferase enzyme, generating a luminescent signal.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids:
-
For G-protein dissociation: Plasmids encoding the δ-opioid receptor, Gαi-LgBiT, and SmBiT-Gγ subunits.
-
For β-arrestin recruitment: Plasmids encoding the δ-opioid receptor-LgBiT and β-arrestin 2-SmBiT.
-
-
Transfection Reagent.
-
Cell Culture Medium.
-
Nano-Glo® Live Cell Assay Reagent (Substrate).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently co-transfected with the relevant expression plasmids.
-
-
Assay Performance:
-
After a suitable expression period (e.g., 24-48 hours), cells are harvested and seeded into a 96-well or 384-well plate.
-
The Nano-Glo® Live Cell Assay Reagent is added to the cells.
-
A baseline luminescence reading is taken.
-
Cells are stimulated with varying concentrations of this compound.
-
Luminescence is measured over time using a luminometer.
-
-
Data Analysis:
-
The change in luminescence upon agonist stimulation is calculated.
-
Dose-response curves are generated by plotting the luminescent signal against the log concentration of this compound.
-
EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum response) values are determined for both G-protein dissociation and β-arrestin recruitment.
-
A "bias factor" can be calculated to quantify the preference for one pathway over the other, typically in comparison to a reference agonist.
-
Signaling Pathways and Functional Effects
This compound is a G-protein biased agonist at the delta-opioid receptor.[2] This means it preferentially activates the G-protein signaling cascade over the β-arrestin pathway. This biased agonism is thought to contribute to its favorable side-effect profile, such as a lack of convulsive activity seen with some other DOR agonists.[3]
Upon binding to the DOR, this compound primarily activates the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The dissociation of the G-protein βγ subunits can also modulate other effectors, such as ion channels.
Downstream of G-protein activation, this compound has been shown to modulate several intracellular signaling pathways, which are implicated in its therapeutic effects:
-
MEK/ERK Pathway: Activation of this pathway in the basolateral amygdala is involved in the fear-reducing effects of this compound.[5]
-
PI3K/Akt Pathway: This pathway is activated in the infralimbic cortex and contributes to the fear-extinction properties of this compound.[5]
-
mTOR Pathway: The antidepressant-like effects of this compound are mediated through the activation of the mTOR signaling pathway in the medial prefrontal cortex.[6]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.
Caption: Workflow for a radioligand competitive binding assay.
Caption: this compound's biased agonism and downstream signaling.
Caption: Logic of determining this compound's functional selectivity.
References
KNT-127: A Technical Guide to its Opioid Receptor Binding Profile and Signaling Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional signaling profile of KNT-127, a novel delta-opioid receptor (DOR) agonist. The information presented herein is intended to support research and drug development efforts in the fields of pharmacology and neuroscience.
Core Data: Opioid Receptor Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the delta-opioid receptor. Quantitative analysis of its binding affinity (Ki) at the three major opioid receptor subtypes—delta (δ), mu (μ), and kappa (κ)—reveals a distinct selectivity profile. The Ki values, representing the concentration of the ligand that binds to half of the receptors at equilibrium, are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 0.16[1][2][3] |
| Mu (μ) | 21.3[1][2][3] |
| Kappa (κ) | 153[1][2][3] |
The data clearly indicates that this compound is a potent DOR agonist with significantly lower affinity for the mu and kappa opioid receptors, demonstrating a high degree of selectivity.
Signaling Pathways of this compound
This compound acts as a G-protein biased agonist at the delta-opioid receptor.[2] Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family. Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the canonical pathway for many of the therapeutic effects of opioid agonists.
In addition to G-protein signaling, GPCRs can also signal through a β-arrestin-mediated pathway. β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling events. This compound has been shown to exhibit biased agonism, preferentially activating the G-protein signaling pathway with a lower propensity for recruiting β-arrestin.[2] This biased signaling profile is a key area of investigation for the development of novel analgesics with potentially fewer side effects.
Experimental Protocols
The determination of the binding affinity and functional signaling profile of this compound involves a series of standardized in vitro assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of this compound for opioid receptors through competition with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human delta, mu, or kappa opioid receptor.
-
Incubation: In a multi-well plate, a constant concentration of the appropriate radioligand ([³H]-DPDPE for δ-receptors, [³H]-DAMGO for μ-receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gi/o protein activation.
Detailed Methodology:
-
Cell Culture: Cells expressing the delta-opioid receptor are cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is then stimulated with forskolin, which leads to an increase in intracellular cAMP levels.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of this compound to determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, providing a measure of the ligand's potential for inducing receptor desensitization and internalization.
Detailed Methodology:
-
Cell Line: A cell line is utilized that co-expresses the delta-opioid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme (e.g., PathHunter® assay).
-
Treatment: These cells are treated with varying concentrations of this compound.
-
Incubation: Upon binding of this compound to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
-
Substrate Addition: A chemiluminescent substrate for the reconstituted enzyme is added.
-
Signal Measurement: The resulting luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: The data are plotted as the luminescence signal versus the log concentration of this compound to determine the EC50 value for β-arrestin recruitment.
References
KNT-127: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNT-127 is a novel, non-peptidic, selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical studies for the treatment of pain, depression, and anxiety.[1][2] Its unique pharmacological profile, characterized by potent agonism at the DOR with lower affinity for mu-opioid (MOR) and kappa-opioid (KOR) receptors, distinguishes it from traditional opioid analgesics and suggests a reduced risk of adverse effects such as respiratory depression, abuse potential, and convulsions.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Pharmacodynamics
The in vivo pharmacodynamic effects of this compound are multifaceted, encompassing analgesic, antidepressant, and anxiolytic properties. These effects are primarily mediated through its selective activation of the delta-opioid receptor.
Analgesic Effects
This compound has demonstrated significant efficacy in various preclinical models of pain, particularly inflammatory pain.
Table 1: Analgesic Effects of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
| Experimental Model | Pain Modality | Effective Dose Range (s.c.) | Key Findings | Reference |
| CFA-induced tail inflammation | Thermal Hyperalgesia | 1–10 mg/kg | Significantly reduced thermal hyperalgesia. | [5] |
| CFA-induced hindpaw inflammation | Mechanical Allodynia | 0.3–10 mg/kg | Dose-dependently reversed mechanical allodynia. | [5] |
| Acetic acid-induced writhing | Visceral Pain | Not specified in detail, but effective | Showed potent antinociceptive effects. | [6] |
| Formalin test | Inflammatory Pain | 3 mg/kg (s.c.) | Significantly reduced licking time. | [6] |
Antidepressant-like Effects
This compound exhibits robust antidepressant-like activity in rodent models of depression, with a rapid onset of action.
Table 2: Antidepressant-like Effects of this compound in Mice
| Experimental Model | Effective Dose (s.c.) | Key Findings | Reference |
| Forced Swim Test | 1 mg/kg | Significantly decreased immobility time and increased swimming duration. | [6] |
| Chronic Vicarious Social Defeat Stress | 3 mg/kg/day | Suppressed the emergence of depressive-like symptoms. |
Anxiolytic-like Effects
Preclinical evidence supports the anxiolytic potential of this compound.
Table 3: Anxiolytic-like Effects of this compound in Rodents
| Experimental Model | Effective Dose | Key Findings | Reference |
| Innate anxiety models | Not specified in detail | Potent anxiolytic-like effects observed. | [2] |
| Contextual Fear Extinction | 10 mg/kg (s.c.) | Facilitated fear extinction. | [7] |
Other In Vivo Effects
-
Locomotor Activity: Unlike the prototypical DOR agonist SNC80, this compound does not induce hyperlocomotion at effective analgesic and antidepressant doses (e.g., 1 mg/kg, s.c.).[5]
-
Receptor Internalization: this compound is characterized as a low-internalizing agonist. In vivo studies using fluorescently-tagged DORs have shown that this compound does not induce significant receptor internalization in key brain and spinal cord regions, which may contribute to its favorable side-effect profile.[3][8]
-
Convulsive Effects: A significant advantage of this compound is its lack of pro-convulsant activity, a side effect observed with other DOR agonists like SNC80. This compound did not produce convulsions at doses up to 100 mg/kg.[6]
Pharmacokinetics
While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not extensively reported in the publicly available literature, its chemical design and observed in vivo efficacy following systemic administration strongly indicate its ability to penetrate the blood-brain barrier.[9] The compound was specifically designed to improve upon earlier DOR agonists that had poor central nervous system penetration.[9]
Table 4: Qualitative Pharmacokinetic Profile of this compound
| Parameter | Observation | Implication |
| Absorption | Effective following subcutaneous and intraperitoneal administration. | Suitable for systemic in vivo studies. |
| Distribution | Designed for and demonstrates blood-brain barrier penetration.[9] | Enables central nervous system targeting for its analgesic, antidepressant, and anxiolytic effects. |
| Metabolism | Specific metabolic pathways have not been detailed in the reviewed literature. | Further investigation is needed to understand its metabolic fate. |
| Excretion | Excretion routes and clearance rates are not specified in the reviewed literature. | Characterization of its elimination is required for further development. |
Mechanism of Action & Signaling Pathways
This compound is a selective agonist at the delta-opioid receptor. Its binding affinity (Ki) for the DOR is 0.16 nM, which is significantly higher than its affinity for the MOR (Ki = 21.3 nM) and KOR (Ki = 153 nM).[3][4]
This compound exhibits biased agonism, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This bias is thought to contribute to its therapeutic efficacy while minimizing certain adverse effects.
Key Signaling Pathways
The antidepressant and anxiolytic effects of this compound have been linked to the activation of several key intracellular signaling cascades in specific brain regions.
-
mTOR Signaling: The antidepressant-like effects of this compound are mediated by the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Inhibition of mTOR reverses the antidepressant effects of this compound in the forced swim test.
-
PI3K/Akt Signaling: In the infralimbic cortex, this compound's fear-reducing effects are dependent on the activation of the PI3K/Akt signaling pathway.[7]
-
MEK/ERK Signaling: In the basolateral amygdala, the facilitation of fear extinction by this compound is mediated through the MEK/ERK signaling pathway.[7]
Caption: Signaling pathways mediating the antidepressant and anxiolytic effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are summaries of key experimental protocols used in the in vivo assessment of this compound.
Inflammatory Pain Model (Complete Freund's Adjuvant)
-
Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.
-
Procedure:
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hindpaw or the tail of mice to induce localized inflammation and hypersensitivity.
-
Baseline nociceptive thresholds (thermal and mechanical) are measured before CFA injection.
-
Following the development of hyperalgesia and allodynia (typically 24-48 hours post-CFA), this compound or vehicle is administered (e.g., subcutaneously).
-
Thermal sensitivity is assessed using the tail-immersion test or plantar test, measuring the latency to withdrawal from a noxious heat source.
-
Mechanical sensitivity is measured using von Frey filaments, determining the paw withdrawal threshold to a mechanical stimulus.
-
Measurements are taken at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
Caption: Experimental workflow for the CFA model of inflammatory pain.
Forced Swim Test
-
Objective: To evaluate the antidepressant-like activity of this compound.
-
Procedure:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
A pre-test session is often conducted 24 hours prior to the test session to induce a stable baseline of immobility.
-
On the test day, this compound or vehicle is administered (e.g., 30 minutes before the test).
-
Mice are placed in the water-filled cylinder for a 6-minute session.
-
The duration of immobility during the final 4 minutes of the session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Swimming and climbing behaviors can also be scored to provide a more detailed behavioral profile.
-
Caption: Experimental workflow for the Forced Swim Test.
In Vivo Receptor Internalization Assay
-
Objective: To determine if this compound induces DOR internalization in vivo.
-
Procedure:
-
DOR-eGFP knock-in mice, which express a fluorescently tagged DOR, are used.
-
This compound, a positive control known to induce internalization (e.g., SNC80), or vehicle is administered systemically.
-
After a defined period (e.g., 30 minutes), mice are euthanized and perfused.
-
Brain and spinal cord tissues are collected, sectioned, and examined by confocal microscopy.
-
The subcellular distribution of the fluorescently tagged DOR is analyzed. A diffuse, cell-surface fluorescence pattern indicates a lack of internalization, whereas a punctate, intracellular pattern indicates receptor internalization.
-
Summary and Conclusion
This compound is a promising delta-opioid receptor agonist with a compelling preclinical profile. Its potent in vivo efficacy in models of pain, depression, and anxiety, coupled with a favorable safety profile characterized by a lack of hyperlocomotion, convulsant effects, and significant receptor internalization, positions it as a strong candidate for further development. The elucidation of its mechanism of action, involving biased agonism and the activation of key signaling pathways such as mTOR, PI3K/Akt, and MEK/ERK, provides a solid foundation for understanding its therapeutic effects.
While the pharmacodynamic and mechanistic aspects of this compound are well-documented, a notable gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties. Detailed studies on its absorption, distribution, metabolism, and excretion are warranted to fully characterize its drug-like properties and to guide future clinical development. The continued investigation of this compound and similar biased DOR agonists holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor agonist this compound relieves innate anxiety-like behavior in mice by suppressing transmission from the prelimbic cortex to basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Novel δ1-receptor agonist this compound increases the release of dopamine and L-glutamate in the striatum, nucleus accumbens and median pre-frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 8. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of KNT-127
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways activated by KNT-127, a selective delta-opioid receptor (DOR) agonist. This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, exhibiting antidepressant, anxiolytic, and analgesic properties with a favorable side-effect profile compared to other DOR agonists.[1][2][3] This document synthesizes key findings on its signaling cascades, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the core pathways.
Quantitative Profile of this compound
This compound is a potent and highly selective agonist for the delta-opioid receptor. Its binding affinity and selectivity are crucial for its specific pharmacological effects. The compound is also noted for being penetrant to the blood-brain barrier (BBB).[4]
Table 1: Receptor Binding Affinities (Ki)
The following table summarizes the inhibitor constant (Ki) values of this compound for the three main opioid receptor subtypes, demonstrating its high selectivity for the delta-opioid receptor. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Source(s) |
| Delta-Opioid (DOR) | 0.16 | [1][4][5] |
| Mu-Opioid (MOR) | 21.3 | [1][4][5] |
| Kappa-Opioid (KOR) | 153 | [1][4][5] |
Data compiled from competitive binding assays.[1][4][5]
Core Signaling Mechanisms: A G-Protein Biased Agonist
This compound's unique therapeutic profile is largely attributed to its nature as a G-protein biased agonist at the DOR.[3][6] This means it preferentially activates G-protein-mediated signaling pathways over the β-arrestin recruitment pathway, which is often associated with adverse effects and receptor desensitization.[3][4][7]
G-Protein Signaling Cascade
Upon binding to the DOR, a Gi/o-coupled receptor, this compound initiates the canonical G-protein signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is the principal mechanism for many of its acute cellular effects.[4]
Low β-Arrestin Recruitment and Receptor Internalization
A defining characteristic of this compound is its significantly reduced ability to recruit β-arrestin-2 compared to other DOR agonists like SNC80.[3][4][6] This property is directly linked to its low induction of receptor internalization.[1][8][9] While SNC80 causes robust DOR sequestration in various brain regions, this compound does not significantly alter the receptor's presence at the cell surface.[1][8] This lack of internalization and β-arrestin engagement is thought to underlie its reduced side-effect profile, particularly the absence of convulsive activity seen with SNC80.[3][8]
Brain Region-Specific Downstream Pathways
The therapeutic effects of this compound are mediated by distinct downstream signaling cascades in different brain regions associated with mood and emotion.[2][10]
PI3K/Akt/mTOR Pathway in the Prefrontal Cortex
The antidepressant-like effects of this compound are primarily mediated by the activation of the PI3K-Akt-mTOR signaling pathway in the medial prefrontal cortex (mPFC), particularly the infralimbic cortex (IL).[2][4][11]
-
Activation : A single dose of this compound increases the phosphorylation of Akt (a kinase upstream of mTOR) and p70S6K (a kinase downstream of mTOR) in the mPFC.[4][11]
-
Neurobiological Outcome : This signaling cascade enhances glutamatergic transmission by suppressing the release of the inhibitory neurotransmitter GABA.[2][4] This facilitation of neuronal excitability in the IL is crucial for its rapid antidepressant action.[11]
-
Inhibition : The antidepressant effects can be blocked by pretreatment with mTOR inhibitors (e.g., rapamycin) or PI3K inhibitors (e.g., LY294002).[2][11]
MEK/ERK Pathway in the Amygdala
In contrast, the anxiolytic and fear-extinction-facilitating effects of this compound are linked to the activation of the MEK/ERK (MAPK) signaling pathway in the amygdala, specifically the basolateral nucleus (BLA).[2][10]
-
Activation : this compound administration leads to increased phosphorylation of ERK1/2 in the amygdala.[4][10]
-
Neurobiological Outcome : This pathway is critical for modulating synaptic plasticity related to fear memory. The fear-reducing effects of this compound are dependent on this signaling cascade within the BLA.[10][12]
-
Inhibition : The effects of this compound on fear extinction can be abolished by the local administration of a MEK inhibitor (e.g., U-0126) into the BLA.[10][13]
Experimental Protocols
The characterization of this compound's signaling pathways relies on a variety of established molecular and behavioral assays.
Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology :
-
Preparation : Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human opioid receptor subtype of interest (DOR, MOR, or KOR).
-
Competition Binding : Membranes are incubated with a specific radioligand (e.g., ³H-naltrindole for DOR) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis : Data are fitted to a one-site competition binding equation using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[14]
-
Western Blotting for Protein Phosphorylation
-
Objective : To quantify the activation of downstream kinases like Akt, ERK, and p70S6K.
-
Methodology :
-
Treatment : Naïve mice are administered this compound (e.g., 10 mg/kg, s.c.) or vehicle.[4]
-
Tissue Harvest : At a specified time post-injection, brain regions of interest (e.g., mPFC, amygdala) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis : Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2) and a primary antibody for the total protein as a loading control.
-
Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.[11]
-
In Vivo Microinfusion and Behavioral Testing
-
Objective : To link the activation of specific signaling pathways in discrete brain regions to behavioral outcomes.
-
Methodology :
-
Cannula Implantation : Mice are anesthetized and stereotaxically implanted with guide cannulae aimed at the brain region of interest (e.g., infralimbic cortex, basolateral amygdala).
-
Recovery : Animals are allowed to recover from surgery for at least one week.
-
Drug Infusion : For the experiment, an internal injector is inserted into the guide cannula. This compound (e.g., 0.4 nmol) and/or a specific inhibitor (e.g., rapamycin (B549165) for mTOR, U-0126 for MEK) are microinfused directly into the target region.[4][10]
-
Behavioral Test : Following a set pre-treatment time (e.g., 15-30 minutes), the animal is subjected to a behavioral test, such as the Forced Swim Test (for antidepressant-like effects) or a fear extinction paradigm.[4][10]
-
Analysis : Behavioral parameters (e.g., immobility time, freezing percentage) are scored and statistically analyzed to determine the effect of the drug infusions.
-
Summary and Conclusion
This compound is a selective, G-protein biased delta-opioid receptor agonist with a distinct signaling profile that separates it from earlier-generation compounds. Its preferential activation of Gi/o protein pathways, coupled with minimal β-arrestin recruitment and receptor internalization, likely contributes to its potent therapeutic effects and favorable safety profile. The downstream signaling of this compound is highly organized and brain-region specific:
-
Antidepressant effects are driven by the PI3K/Akt/mTOR pathway in the medial prefrontal cortex.[2][11]
-
Anxiolytic and fear-extinction effects are mediated by the MEK/ERK pathway in the amygdala.[2][10]
This detailed understanding of this compound's downstream signaling provides a solid foundation for the rational design of novel therapeutics for mood and anxiety disorders, offering a clear mechanism of action with distinct, region-specific targets. Further research into these pathways will continue to illuminate the full therapeutic potential of biased agonism at the delta-opioid receptor.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part II: Quinoline Ring Modifications for Enhanced G-Protein Signaling and Reduced β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delta Opioid Receptor Agonist this compound Facilitates Neuroexcitability in the Mouse Infralimbic Cortex via mTOR Pathway to Exert an Antidepressant Effect | CiNii Research [cir.nii.ac.jp]
- 12. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
KNT-127: A Technical Guide to its Biased Agonism at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KNT-127 is a novel, selective delta-opioid receptor (DOR) agonist that exhibits significant biased agonism.[1][2][3] This G protein-biased agonist demonstrates potent analgesic and antidepressant-like effects without inducing convulsions at therapeutic doses, a significant advantage over conventional DOR agonists like SNC80.[2][3] Its unique pharmacological profile, characterized by robust G-protein signaling and minimal β-arrestin recruitment, makes it a promising therapeutic candidate for neurological and psychiatric disorders.[1][2][4] This document provides a comprehensive overview of the experimental data, protocols, and signaling pathways associated with this compound's biased agonism at the delta-opioid receptor.
Introduction
The delta-opioid receptor (DOR), a Class-A G-protein-coupled receptor (GPCR), is a key target for the development of novel analgesics and antidepressants with a lower risk of adverse effects compared to μ-opioid receptor (MOR) agonists.[2][3] Activation of DORs can trigger two main signaling pathways: the G-protein pathway, which is associated with therapeutic effects like analgesia, and the β-arrestin 2 pathway, which is implicated in receptor desensitization, internalization, and potential side effects.[5]
Biased agonists are ligands that preferentially activate one signaling pathway over another. This compound is a G protein-biased DOR agonist, meaning it predominantly activates the G-protein signaling cascade while having a reduced effect on β-arrestin 2 recruitment.[1][2][4] This bias is thought to contribute to its favorable safety profile, particularly the lack of convulsant activity seen with other DOR agonists.[3][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| Delta-Opioid Receptor (DOR) | 0.16 | [1][7] |
| Mu-Opioid Receptor (MOR) | 21.3 | [1][7] |
| Kappa-Opioid Receptor (KOR) | 153 | [1][7] |
Table 2: In Vitro Signaling Parameters of this compound at the Delta-Opioid Receptor
| Assay | Parameter | Value | Reference |
| G-protein Dissociation | EC50 | 2.70 nM | [2] |
| G-protein Dissociation | Emax | 94.0% | [2] |
| β-arrestin 2 Recruitment | EC50 | 15.9 nM | [2] |
| β-arrestin 2 Recruitment | Emax | 37.3% | [2] |
Table 3: In Vivo Pharmacological Effects of this compound
| Model | Effect | Dose Range | Route | Reference |
| CFA Inflammatory Pain | Antihyperalgesia | 1-10 mg/kg | s.c. | [8] |
| Forced Swim Test | Antidepressant-like | 0.3-1.0 mg/kg | s.c. | [8] |
| Chronic Migraine Model | Reversal of Allodynia | 5 mg/kg | s.c. | [6] |
| Cortical Spreading Depression | Inhibition | 5 mg/kg | s.c. | [6] |
| Contextual Fear Extinction | Facilitation | 50 ng (intra-BLA/IL) | microinjection | [9] |
Signaling Pathways
This compound's biased agonism at the DOR results in the preferential activation of G-protein-mediated signaling over β-arrestin-mediated pathways. This leads to a distinct downstream cellular response compared to unbiased or β-arrestin-biased agonists.
G-Protein Signaling Pathway
Upon binding of this compound, the DOR undergoes a conformational change that favors the coupling and activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The activated G-protein subunits also modulate various ion channels and other effector proteins, ultimately leading to the observed analgesic and antidepressant effects.
β-Arrestin Recruitment Pathway
In contrast to its robust G-protein activation, this compound demonstrates significantly reduced potency and efficacy in recruiting β-arrestin 2.[2] This diminished recruitment is associated with a lack of receptor internalization and desensitization, which may contribute to a more sustained therapeutic effect and a lower incidence of tolerance.[6][8] The morphinan (B1239233) skeleton of this compound is thought to be critical for this reduced β-arrestin recruitment.[2][3]
Downstream Signaling Cascades
The antidepressant-like effects of this compound are mediated by the mTOR signaling pathway.[10] Studies have shown that this compound increases the phosphorylation of Akt and p70S6K, downstream effectors of mTOR, in brain regions associated with mood regulation, such as the medial prefrontal cortex and amygdala.[1] Furthermore, this compound's effects on fear extinction are mediated by distinct signaling pathways in different brain regions, involving MEK/ERK signaling in the basolateral amygdala and PI3K/Akt signaling in the infralimbic cortex.[9]
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound.
Animals
Studies have utilized various mouse strains, including C57BL/6J, DOP-eGFP (for receptor internalization studies), and DOR knockout mice (to confirm selectivity).[8] Animals are typically housed in controlled environments with ad libitum access to food and water.[8]
Drug Administration
This compound is typically dissolved in saline and administered subcutaneously (s.c.).[8] For comparison, other compounds like SNC80 are often administered intraperitoneally (i.p.).[8] For localized effects, microinjections into specific brain regions are performed.[9]
Behavioral Assays
-
Analgesia:
-
Antidepressant-like Effects:
-
Forced Swim Test (FST): Mice are placed in a cylinder of water, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[8]
-
Chronic Vicarious Social Defeat Stress (cVSDS): This model is used to induce a depressive-like state, and social interaction is measured as a key outcome.[11][12]
-
-
Anxiolytic-like Effects:
-
Locomotor Activity:
-
Activity is measured using an automatic tracking system to assess potential hyperlocomotor effects.[8]
-
Receptor Internalization Assay
DOR-eGFP knock-in mice are used to visualize receptor internalization in various brain regions, such as the trigeminal ganglia, trigeminal nucleus caudalis, and somatosensory cortex, following agonist administration.[6]
In Vitro Assays
-
Receptor Binding Assays: Radioligand binding assays are performed using cell membranes expressing the opioid receptor subtypes to determine the binding affinity (Ki) of this compound.[2]
-
Signaling Assays:
Conclusion
This compound represents a significant advancement in the development of DOR-targeted therapeutics. Its pronounced G-protein bias translates into a promising preclinical profile, characterized by potent efficacy in models of pain and depression, coupled with a favorable safety margin. The detailed understanding of its structure-activity relationships and signaling mechanisms provides a solid foundation for the rational design of next-generation biased agonists with improved therapeutic properties. Further investigation into the long-term effects and clinical potential of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part II: Quinoline Ring Modifications for Enhanced G-Protein Signaling and Reduced β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 12. This compound, a selective delta opioid receptor agonist, shows beneficial effects in the hippocampal dentate gyrus of a chronic vicarious social defeat stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
KNT-127: A Technical Guide to its Interaction with cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KNT-127 is a novel, potent, and selective non-peptide delta-opioid receptor (DOR) agonist.[1][2] Emerging research has highlighted its unique pharmacological profile, characterized by a pronounced bias towards G-protein signaling pathways with minimal recruitment of β-arrestin.[3] This biased agonism is of significant interest in drug development, as it may be associated with a reduced incidence of the adverse effects commonly linked to conventional opioid agonists, such as tolerance and convulsions. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development of this promising therapeutic candidate.
Introduction to this compound
This compound is a systemically active DOR agonist that has demonstrated analgesic and antidepressant-like effects in preclinical models.[2][4] Unlike the conventional DOR agonist SNC80, this compound does not appear to induce convulsions at therapeutic doses, a feature attributed to its biased signaling properties.[3] The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily coupled to inhibitory G-proteins (Gi/o). Activation of DORs by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This modulation of the cAMP pathway is a critical component of the cellular response to DOR activation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its selectivity and functional activity at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line | Reference |
| Delta (δ) | 0.16 | [³H]-DPDPE | HEK293 | [5] |
| Mu (μ) | 21.3 | [³H]-DAMGO | HEK293 | |
| Kappa (κ) | 153 | [³H]-U-69593 | HEK293 | [5] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Functional Activity of this compound at the Delta-Opioid Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| G-protein Dissociation (NanoBiT) | EC₅₀ (nM) | 2.70 | HEK293 | [5] |
| Eₘₐₓ (%) | 94.0 | HEK293 | [5] | |
| β-arrestin 2 Recruitment (NanoBiT) | EC₅₀ (nM) | 15.9 | HEK293 | [5] |
| Eₘₐₓ (%) | 37.3 | HEK293 | [5] |
EC₅₀ (half-maximal effective concentration) is a measure of potency. Eₘₐₓ (maximum effect) is a measure of efficacy, relative to a reference full agonist.
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the activation of inhibitory G-proteins, leading to the modulation of adenylyl cyclase activity and, consequently, cAMP levels.
G-protein Dependent cAMP Signaling Pathway
The canonical signaling pathway activated by this compound at the DOR is depicted below. This pathway illustrates the mechanism by which this compound leads to a decrease in intracellular cAMP.
β-arrestin Recruitment Pathway
While this compound shows significantly less activity through this pathway, the recruitment of β-arrestin is a key mechanism for receptor desensitization and internalization.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the pharmacology of this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]-DPDPE (a selective DOR peptide agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naltrindole or another DOR antagonist at a high concentration (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize DOR-expressing cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled antagonist is added.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Forskolin-Induced cAMP Accumulation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on adenylyl cyclase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
The G Protein-Biased Signaling of KNT-127: A Technical Guide to its Effects on β-Arrestin Recruitment
For Immediate Release
This technical guide provides an in-depth analysis of the delta-opioid receptor (DOR) agonist KNT-127, focusing on its signaling properties, particularly its limited recruitment of β-arrestin. This compound has emerged as a compound of significant interest for researchers in pharmacology and drug development due to its potential to elicit therapeutic effects, such as analgesia and antidepressant-like actions, with a reduced side-effect profile compared to conventional opioids.[1][2] This is attributed to its nature as a G protein-biased agonist, preferentially activating G protein signaling pathways over the β-arrestin pathway, which is implicated in opioid-related adverse effects.[1][2]
Core Concepts: G Protein-Biased Agonism of this compound
This compound is a DOR-selective agonist featuring a morphinan (B1239233) skeleton.[1][2] Its mechanism of action is centered on the activation of the delta-opioid receptor, a G protein-coupled receptor (GPCR). Upon activation, GPCRs can signal through two primary pathways: the G protein-dependent pathway, which is often associated with the desired therapeutic effects, and the β-arrestin-dependent pathway, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to adverse effects.[3]
Studies have demonstrated that this compound exhibits a significant bias towards G protein signaling, specifically Gi protein activation, while only weakly recruiting β-arrestin-2.[1][4] This signaling profile is a key area of investigation for developing safer analgesics. The structural components of this compound, particularly the morphinan scaffold and the quinoline (B57606) moiety, have been shown to be critical determinants of this G protein bias.[1][2] Modifications to the quinoline ring, for instance, can modulate the signaling bias, highlighting the potential for rational drug design to fine-tune the functional selectivity of DOR agonists.[4]
Quantitative Analysis of this compound Signaling
The following tables summarize the quantitative data from studies investigating the effects of this compound on G protein activation and β-arrestin-2 recruitment at the delta-opioid receptor. These data illustrate the compound's potency (EC50) and efficacy (Emax) in these two signaling pathways.
Table 1: this compound Signaling Profile at the Delta-Opioid Receptor
| Ligand | Assay | EC50 (nM) | Emax (%) |
| This compound | Gi Protein Dissociation | 2.5 | 96.0 |
| β-arrestin-2 Recruitment | 121 | 9.4 | |
| Met-Enk (Control) | Gi Protein Dissociation | 0.8 | 100 |
| β-arrestin-2 Recruitment | 15.8 | 100 |
Data compiled from studies on this compound and its derivatives.[5]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of the delta-opioid receptor and a typical experimental workflow for assessing β-arrestin recruitment.
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature on this compound and β-arrestin recruitment. A common method employed is the PathHunter® β-arrestin recruitment assay.[6]
PathHunter® β-Arrestin Recruitment Assay
This commercially available assay is a robust method for quantifying the interaction between a GPCR and β-arrestin.[6][7]
Objective: To measure the recruitment of β-arrestin to the delta-opioid receptor upon stimulation with this compound.
Principle: The assay utilizes enzyme fragment complementation (EFC). The delta-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]
Materials:
-
Cell Line: HEK293 cells stably co-expressing the DOR-ProLink construct and the β-arrestin-Enzyme Acceptor construct.
-
Agonist: this compound, reference agonists (e.g., Met-Enkephalin).
-
Assay Medium: Opti-MEM or equivalent.
-
Detection Reagents: PathHunter® detection reagent kit.
-
Apparatus: Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered HEK293 cells under standard conditions (37°C, 5% CO2).
-
Harvest and plate the cells into 96-well or 384-well white-walled assay plates at a predetermined density.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay medium.
-
Add the diluted compounds to the respective wells of the assay plate.
-
-
Incubation:
-
Incubate the plates at 37°C for a specified period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal from each well using a luminometer.
-
Plot the data as a dose-response curve and calculate the EC50 and Emax values using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound represents a significant advancement in the development of safer opioid analgesics through its G protein-biased signaling at the delta-opioid receptor. Its reduced capacity to recruit β-arrestin is a key feature that is thought to underlie its favorable side-effect profile. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of opioid pharmacology and GPCR signaling. Further investigation into the structural basis of this compound's biased agonism will continue to inform the design of next-generation therapeutics with improved efficacy and safety.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR β-Arrestin Product Solutions [discoverx.com]
- 4. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part II: Quinoline Ring Modifications for Enhanced G-Protein Signaling and Reduced β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
An In-depth Technical Guide to the Receptor Selectivity of KNT-127
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the pharmacological profile of KNT-127, a novel, non-peptidic δ-opioid receptor (DOR) agonist. The focus is on its binding affinity and functional selectivity for the δ-opioid receptor versus the μ- (MOR) and κ- (KOR) opioid receptors.
Receptor Binding Affinity
This compound demonstrates a high affinity and marked selectivity for the δ-opioid receptor. In vitro competitive binding assays using brain membrane homogenates have been employed to determine its binding affinity (Ki) for each of the three major opioid receptor subtypes.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for δ, μ, and κ opioid receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM | Selectivity Ratio (δ vs. μ) | Selectivity Ratio (δ vs. κ) |
| Delta (δ) | This compound | 0.16 [1][2][3] | - | - |
| Mu (μ) | This compound | 21.3 [1][2][3] | ~133-fold | - |
| Kappa (κ) | This compound | 153 [1][2][3] | - | ~956-fold |
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors. The data clearly indicates that this compound is a potent DOR agonist with over a hundred-fold selectivity against the MOR and nearly a thousand-fold selectivity against the KOR.[1][2][3]
Functional Selectivity and Biased Agonism
Beyond simple binding affinity, this compound exhibits functional selectivity, acting as a biased ligand.[1] It preferentially activates G-protein signaling pathways over the β-arrestin 2 (βarr2) recruitment pathway. This biased agonism is a critical feature, as the β-arrestin pathway is often implicated in the development of tolerance and other adverse effects associated with opioid agonists.
Data Presentation: Functional Activity of this compound at the δ-Opioid Receptor
The table below presents data from a split NanoLuc Binary Technology (NanoBiT) assay, quantifying the compound's functional efficacy and potency in both G-protein dissociation and β-arrestin 2 recruitment.
| Signaling Pathway | Potency (EC50) in nM | Efficacy (Emax) % |
| G-Protein Dissociation | 2.70 | 94.0 |
| β-Arrestin 2 Recruitment | 15.9 | 37.3 |
Table 2: Functional Biased Agonism of this compound.[4] this compound acts as a full agonist for G-protein activation while demonstrating only partial agonist activity for β-arrestin 2 recruitment, highlighting its profile as a G-protein-biased DOR agonist.[4]
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinities (Ki values) of this compound for the δ, μ, and κ opioid receptors, competitive binding assays are typically performed.
Objective: To measure the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the specific opioid receptor subtype (e.g., CHO cells) or from rodent brain tissue.
-
Radioligands:
-
For DOR: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) or similar.
-
For MOR: [³H]DAMGO (([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
For KOR: [³H]U-69593 or similar.[4]
-
-
Test Compound: this compound at various concentrations.
-
Incubation Buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Receptor-containing membranes are incubated in the buffer solution with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay to determine Ki values.
In Vivo Selectivity Studies
To confirm that this compound's effects are mediated by the δ-opioid receptor in a living system, studies often utilize DOR knockout (KO) mice.[3][5]
Objective: To determine if the pharmacological effects of this compound are absent in animals lacking the δ-opioid receptor.
Methodology:
-
Animal Models: Wild-type (WT) and DOR-KO mice are used.
-
Experimental Model: An appropriate behavioral model is induced, such as inflammatory pain using Complete Freund's Adjuvant (CFA).[3]
-
Drug Administration: this compound is administered to both WT and DOR-KO mice at various doses.
-
Behavioral Assessment: The relevant behavioral endpoint is measured. For example, in a pain model, this could be thermal hyperalgesia or mechanical allodynia.[3]
-
Data Analysis: The responses of WT and DOR-KO mice are compared. A selective effect is confirmed if this compound produces a significant effect (e.g., analgesia) in WT mice, but has no effect in DOR-KO mice.[3]
Signaling Pathway and Logical Relationships
This compound Activated DOR Signaling
As a G-protein-biased agonist, this compound primarily initiates the canonical G-protein signaling cascade upon binding to the DOR. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels, which ultimately alters neuronal excitability. Its significantly lower efficacy in recruiting β-arrestin 2 suggests a reduced potential for receptor desensitization and internalization.[1][6]
Caption: Biased signaling pathway of the δ-opioid receptor activated by this compound.
This compound Receptor Selectivity Profile
The pharmacological profile of this compound is defined by its high affinity for the δ-opioid receptor and substantially lower affinity for the μ- and κ-opioid receptors. This relationship, derived from the Ki values, is fundamental to its mechanism of action and its potential as a therapeutic agent with fewer side effects than non-selective opioids.
Caption: Logical diagram of this compound's opioid receptor selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
KNT-127: A Technical Guide to a Non-Convulsant Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNT-127 (1,2,3,4,4a,5,12,12a-octahydro-2-methyl-4aβ,1β-([1][2]benzenomethano)-2,6-diazanaphthacene-12aβ,17-diol) is a novel, potent, and selective delta-opioid receptor (DOR) agonist with a distinct pharmacological profile that positions it as a promising therapeutic candidate for mood disorders and pain management.[3][4] Unlike many DOR agonists, such as SNC80, which are associated with pro-convulsant effects that have hindered their clinical development, this compound demonstrates a notable lack of convulsive activity at therapeutic doses.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, mechanism of action, and key experimental methodologies for its characterization.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the delta-opioid receptor. Its binding profile and in vivo efficacy have been characterized in various preclinical studies, demonstrating its potential as an analgesic and antidepressant-like agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Species | Reference |
| Delta (δ) | 0.16 | Human | [6] |
| Mu (μ) | 21.3 | Human | [3] |
| Kappa (κ) | 153 | Human | [3] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | System | Reference |
| G-protein Dissociation (NanoBiT) | EC50G | 2.70 nM | HEK293A cells | [6] |
| G-protein Dissociation (NanoBiT) | Emax | 94.0% | HEK293A cells | [6] |
| β-arrestin 2 Recruitment (NanoBiT) | EC50β | 15.9 nM | HEK293A cells | [6] |
| β-arrestin 2 Recruitment (NanoBiT) | Emax | 37.3% | HEK293A cells | [6] |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Reference |
| Acetic Acid Writhing Test (Analgesia) | ED50 | 1.20 mg/kg (s.c.) | Mouse | [4] |
| Forced Swim Test (Antidepressant-like) | Effective Dose | 1 mg/kg (s.c.) | Mouse | [4] |
| Convulsive Liability | Maximum Non-convulsive Dose | >100 mg/kg | Mouse | [4] |
Mechanism of Action: A G-Protein-Biased Agonist
This compound's favorable safety profile is attributed to its mechanism as a G-protein-biased agonist.[6] It preferentially activates G-protein signaling pathways over the β-arrestin recruitment pathway.[6][7] The β-arrestin pathway is implicated in some of the adverse effects of opioid agonists.[5][7]
The antidepressant-like effects of this compound are mediated through the activation of the phosphatidylinositol-3 kinase (PI3K)-Akt-mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][8] This activation leads to an enhancement of neuronal excitability in the infralimbic prefrontal cortex, a brain region involved in mood regulation.[1][8][9] Specifically, this compound has been shown to suppress GABA release from parvalbumin-positive interneurons, thereby disinhibiting pyramidal neurons.[1]
Signaling Pathway of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-naltrindole to all wells.
-
For non-specific binding, add a high concentration of unlabeled naloxone (B1662785) to a separate set of wells.
-
Add the membrane preparation (10-20 µg of protein per well) to initiate the binding reaction.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
Materials:
-
Membrane preparations from cells expressing the DOR.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, GDP (final concentration 10-30 µM), and the membrane preparation.
-
Add the different concentrations of this compound.
-
To determine non-specific binding, add unlabeled GTPγS (10 µM final concentration) to a set of wells.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity.
-
Plot the specific binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay determines the effect of this compound on adenylyl cyclase activity, which is inhibited by the activation of Gi-coupled receptors like the DOR.
Materials:
-
Cells co-expressing the DOR and a reporter system (e.g., CRE-luciferase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for the time specified by the kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
The inhibition of forskolin-stimulated cAMP accumulation is a measure of this compound's agonist activity.
In Vivo Seizure Liability Assessment
This protocol is to assess the non-convulsant profile of this compound in mice.
Materials:
-
Male ICR or C57BL/6J mice.
-
This compound.
-
SNC80 (as a positive control).
-
Vehicle (e.g., saline, DMSO).
-
Observation chambers.
Procedure:
-
Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer SNC80 to a separate group of mice as a positive control for convulsive effects.
-
Place each mouse in an individual observation chamber.
-
Observe the mice continuously for at least 60 minutes for any signs of convulsive behavior, including myoclonic jerks, clonic or tonic-clonic seizures, and wild running.
-
Record the latency to the first convulsive event and the severity of the seizures.
-
Compare the effects of this compound with the vehicle and SNC80-treated groups.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
In Vitro Characterization Workflow
In Vivo Analgesic and Seizure Liability Workflow
Conclusion
This compound represents a significant advancement in the development of delta-opioid receptor agonists. Its potent and selective agonism at the DOR, coupled with a G-protein-biased mechanism of action, results in promising antidepressant-like and analgesic effects without the convulsive liability that has plagued earlier compounds. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar biased agonists. This unique pharmacological profile makes this compound a compelling candidate for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Delta Opioid Receptor Agonist this compound Facilitates Neuroexcitability in the Mouse Infralimbic Cortex via mTOR Pathway to Exert an Antidepressant Effect | CiNii Research [cir.nii.ac.jp]
A Technical Guide to the Antidepressant-Like Effects of KNT-127 in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KNT-127 is a novel, selective delta-opioid receptor (DOP) agonist that has demonstrated potent and rapid antidepressant-like effects in various rodent models of depression.[1][2] Unlike some other DOP agonists, this compound does not produce convulsions at effective doses, making it a promising candidate for the development of new antidepressant therapies.[2] Its mechanism of action involves the activation of the PI3K-Akt-mTORC1 signaling pathway in the infralimbic prefrontal cortex, leading to enhanced neuronal excitability.[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant-like profile of this compound, with detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.
Core Mechanism of Action
This compound exerts its antidepressant-like effects by acting as a selective agonist at the delta-opioid receptor (DOP).[2] The primary mechanism involves the modulation of neuronal activity in the infralimbic prefrontal cortex (IL-PFC), a brain region critical for mood regulation.[3][5]
Activation of DOPs by this compound, predominantly on parvalbumin-positive interneurons, initiates the PI3K-Akt-mTORC1 signaling cascade.[3][6] This intracellular pathway leads to the suppression of GABA (gamma-aminobutyric acid) release from these interneurons.[3][7] The resulting disinhibition enhances the excitation of pyramidal neurons in the IL-PFC, an effect believed to underlie its rapid antidepressant-like actions.[3][6] The antidepressant effects of this compound can be blocked by the administration of PI3K inhibitors (like LY294002) or mTOR inhibitors (like rapamycin), confirming the crucial role of this pathway.[3][4][7]
Quantitative Data from Animal Models
The antidepressant-like effects of this compound have been quantified in several behavioral paradigms, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests assess behavioral despair, a core feature of depressive-like states in rodents.
Table 1: this compound Efficacy in the Forced Swim Test (FST)
| Animal Model | Dose (s.c.) | Key Finding | Notes | Citation(s) |
| Mice | 1 mg/kg | Significantly decreased immobility time. | Effect comparable to imipramine (B1671792) (6 mg/kg). No influence on spontaneous locomotor activity. | [2] |
| Mice | 0.3–1.0 mg/kg | Produced a significant antidepressant effect. | Low doses were found to be effective. | [8] |
| MOP-KO Mice | 10 mg/kg | Additive effect in reducing immobility, suggesting MOP-independent action. | Activation of DOP and absence of MOP both reduce behavioral despair. | [1] |
Table 2: this compound Efficacy in the Tail Suspension Test (TST)
| Animal Model | Dose | Key Finding | Notes | Citation(s) |
| MOP-KO Mice (Female) | 10 mg/kg | Significantly decreased immobility time compared to Wild Type. | Demonstrates efficacy in TST and reinforces MOP-independent mechanism. | [1] |
Table 3: this compound Effects in Other Relevant Models
| Animal Model | Paradigm | Dose | Key Finding | Citation(s) |
| cVSDS Mice | Social Interaction | Not specified | Significantly improved social interaction time. | [9][10] |
| cVSDS Mice | Stress Response | Not specified | Reduced serum corticosterone (B1669441) levels and suppressed microglial activation. | [9][10] |
Detailed Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antidepressant-like effects. The following sections detail the methodologies for the Forced Swim Test and the Tail Suspension Test as commonly employed in this compound research.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy.[11][12] It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.
Objective: To measure the duration of immobility as an indicator of behavioral despair.
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter).[11]
-
The cylinder is filled with water (24-25°C) to a depth (e.g., 15-20 cm) that prevents the animal from touching the bottom with its tail or feet.[11][13][14]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or vehicle is administered (typically subcutaneously, s.c.) 30 minutes prior to the test.[7][15]
-
Test Session: Each mouse is individually placed into the water-filled cylinder for a total of 6 minutes.[11][14]
-
Behavioral Scoring: The session is video-recorded. An observer, blinded to the treatment groups, scores the animal's behavior. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[14] The duration of immobility is typically quantified during the final 4 minutes of the 6-minute test.[14]
-
Post-Test Care: After the test, animals are removed from the water, gently dried with a towel, and placed in a warm, dry environment before being returned to their home cage.[13]
Tail Suspension Test (TST)
The TST also induces a state of behavioral despair by subjecting the animal to an inescapable but moderately stressful situation.[16] It is a common alternative to the FST and avoids the risk of hypothermia.[16]
Objective: To measure the duration of immobility when suspended by the tail.
Apparatus:
-
A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[16]
-
Adhesive tape to secure the mouse's tail to the suspension bar.
Procedure:
-
Acclimation: Animals are habituated to the testing room.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Suspension: A piece of adhesive tape is attached approximately 1 cm from the tip of the tail. The mouse is then suspended by the tape from the bar.[14]
-
Test Session: The animal is suspended for a total of 6 minutes.[14][16]
-
Behavioral Scoring: The session is video-recorded. Immobility is defined as the complete absence of escape-oriented movements.[14][16] The total time spent immobile is scored.
-
Exclusion Criteria: Mice that climb their own tails for a significant portion of the test (e.g., >20%) may be excluded from the analysis.[17]
Experimental and Logical Workflows
A typical preclinical study evaluating this compound follows a structured workflow to ensure robust and reproducible results.
Conclusion
This compound demonstrates a strong and consistent antidepressant-like profile in established animal models. Its efficacy at low doses, favorable safety profile (lacking convulsive effects), and rapid action via the PI3K-Akt-mTORC1 pathway highlight the therapeutic potential of selective delta-opioid receptor agonists.[2][3][8] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development, facilitating further investigation into this compound and related compounds as next-generation antidepressants.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta Opioid Receptor Agonist this compound Facilitates Neuroexcitability in the Mouse Infralimbic Cortex via mTOR Pathway to Exert an Antidepressant Effect | CiNii Research [cir.nii.ac.jp]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. The delta opioid receptor agonist KNT‐127 relieves innate anxiety‐like behavior in mice by suppressing transmission from the prelimbic cortex to basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
Methodological & Application
Application Notes and Protocols for KNT-127 in Murine Models
Introduction
KNT-127 is a novel, highly selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical studies for its antidepressant, anxiolytic, and analgesic properties without the convulsive effects associated with earlier DOR agonists like SNC80.[1] this compound is a blood-brain barrier penetrant compound, making it a valuable tool for investigating the role of the DOR system in the central nervous system.[2] These application notes provide an overview of this compound's pharmacological profile and detailed experimental protocols for its use in mice, aimed at researchers in neuroscience and drug development.
Pharmacological Profile
This compound acts as a biased agonist at the DOR, primarily activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway with lower recruitment of β-arrestin.[2] This biased agonism may contribute to its favorable safety profile. The compound exhibits high selectivity for the delta-opioid receptor over mu (μ) and kappa (κ) opioid receptors.[2]
Receptor Binding Affinity
| Receptor | Kᵢ (nM) |
| Delta (δ) | 0.16[2] |
| Mu (μ) | 21.3[2] |
| Kappa (κ) | 153[2] |
Effective Doses in Mice (Subcutaneous Administration)
| Experimental Model | Effective Dose (s.c.) | Observed Effect |
| Forced Swim Test | 1 mg/kg | Decreased immobility, increased swimming.[1][3] |
| Acetic Acid Writhing Test | 3 mg/kg | Reduced number of abdominal constrictions.[1] |
| Formalin Test | 3 mg/kg | Reduced duration of licking time.[1] |
| Inflammatory Pain | 0.1 - 10.0 mg/kg | Reversal of thermal and mechanical hyperalgesia.[4][5] |
| Contextual Fear Extinction | 10 mg/kg | Facilitated fear extinction.[6][7] |
| Chronic Administration | 5 mg/kg (daily for 5 days) | Induced analgesic tolerance but not for antidepressant effects.[4][5] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the activation of specific intracellular signaling cascades. Its antidepressant-like effects are notably mediated by the mTOR and PI3K/Akt signaling pathways in the medial prefrontal cortex (mPFC) and amygdala.[2][8] In the context of fear extinction, this compound's action in the basolateral amygdala (BLA) involves the MEK/ERK pathway, while in the infralimbic cortex (IL), it relies on the PI3K/Akt pathway.[6][7]
Caption: this compound signaling pathways in antidepressant effects and fear extinction.
Experimental Protocols
The following protocols are compiled from published studies and provide a framework for investigating the effects of this compound in mice. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.[4]
General Experimental Workflow
Caption: General workflow for this compound behavioral experiments in mice.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Effects
This test is a widely used model to screen for antidepressant activity.[1]
-
Materials:
-
This compound
-
0.9% Saline (Vehicle)
-
Cylindrical glass beaker (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Prepare this compound solution in 0.9% saline.
-
Administer this compound (e.g., 1 mg/kg) or vehicle subcutaneously (s.c.) 30 minutes before the test.[8]
-
Gently place each mouse into the beaker of water for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the duration of immobility (time the mouse spends floating with only minor movements to keep its head above water).
-
Measure the duration of swimming and climbing behaviors.
-
A significant decrease in immobility time in the this compound group compared to the vehicle group indicates an antidepressant-like effect.[1][3] this compound has been shown to specifically increase swimming behavior.[4]
-
Protocol 2: Inflammatory Pain Model (Complete Freund's Adjuvant)
This protocol assesses the analgesic effects of this compound on chronic inflammatory pain.[4][5]
-
Animals: Adult mice (e.g., C57BL/6J).
-
Materials:
-
This compound
-
0.9% Saline (Vehicle)
-
Complete Freund's Adjuvant (CFA)
-
Thermal sensitivity testing apparatus (e.g., plantar test)
-
Mechanical sensitivity testing apparatus (e.g., von Frey filaments)
-
-
Procedure:
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw or the tail to induce localized inflammation.
-
Baseline Measurement: Before CFA injection, measure baseline thermal and mechanical sensitivity.
-
Post-CFA Treatment (Acute): 24 hours after CFA injection, administer this compound (e.g., 0.1-10.0 mg/kg, s.c.) or vehicle.[5]
-
Post-CFA Treatment (Chronic): Alternatively, for tolerance studies, administer this compound (e.g., 5 mg/kg, s.c.) daily for 5 consecutive days starting 24 hours post-CFA.[4][5]
-
Nociceptive Testing: Measure thermal latency (e.g., time to paw withdrawal from a heat source) and mechanical threshold (e.g., paw withdrawal response to von Frey filaments) 30 minutes after each this compound injection.
-
-
Data Analysis:
-
Compare the withdrawal latency or threshold in the this compound treated group to the vehicle-treated group.
-
An increase in withdrawal latency or threshold indicates an antihyperalgesic effect.
-
Protocol 3: Contextual Fear Conditioning and Extinction
This model evaluates the role of this compound in the extinction of learned fear.[6][7]
-
Animals: Male C57BL/6J mice.
-
Materials:
-
This compound
-
0.9% Saline (Vehicle)
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Video recording and analysis software to score freezing behavior.
-
-
Procedure:
-
Fear Conditioning (Day 1): Place the mouse in the conditioning chamber. After an acclimation period (e.g., 2 minutes), deliver a series of footshocks (e.g., 3 shocks, 0.5 mA, 2 seconds duration) paired with an auditory cue if desired (for cued fear).
-
Extinction Training (Day 2):
-
Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes before placing the mouse back into the conditioning chamber.[6]
-
Expose the mouse to the chamber (context) for a prolonged period (e.g., 6 minutes) without any footshocks. This is "Re-exposure 1".
-
-
Extinction Test (Day 3): Place the mouse back into the chamber for a test session (e.g., 6 minutes) without any drug administration. This is "Re-exposure 2".
-
-
Data Analysis:
-
Measure the percentage of time the mouse spends freezing (a fear response characterized by the complete absence of movement except for respiration).
-
A significant reduction in freezing behavior during Re-exposure 2 in the this compound group compared to the vehicle group indicates facilitation of fear extinction.[7]
-
References
- 1. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 7. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Application Notes and Protocols: KNT-127 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of KNT-127, a selective delta-opioid receptor (DOR) agonist. The information is compiled from various preclinical studies to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Overview of this compound
This compound is a potent and selective agonist for the delta-opioid receptor (DOR) with the ability to cross the blood-brain barrier.[1] It has demonstrated significant potential in preclinical models for its antidepressant, anxiolytic, and analgesic properties.[1][2][3] this compound acts as a biased agonist, primarily activating cyclic adenosine (B11128) monophosphate (cAMP) signaling with lower recruitment of β-arrestin.[1] This unique signaling profile may contribute to its favorable therapeutic window, notably its reduced propensity to induce convulsions at higher doses compared to other DOR agonists like SNC80.[3]
In Vivo Dosage and Administration Routes
The dosage and administration route of this compound are critical variables that depend on the animal model, the intended physiological or behavioral endpoint, and the desired duration of action (acute vs. chronic). The most common routes of administration in preclinical studies are subcutaneous (s.c.), intraperitoneal (i.p.), and direct intracerebral or intracerebroventricular microinfusions.
Systemic Administration
Systemic administration is utilized to assess the overall physiological and behavioral effects of this compound following its distribution throughout the body.
| Animal Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Mice | Subcutaneous (s.c.) | 0.1 - 10.0 mg/kg | Analgesia in inflammatory pain models, antidepressant-like effects.[2][4][5] | [2][4][5] |
| Mice | Subcutaneous (s.c.) | 3 mg/kg/day | Suppression of depressive-like symptoms.[1] | [1] |
| Mice | Subcutaneous (s.c.) | 5 mg/kg/day | Reduction of cortical spreading depression and chronic migraine-associated allodynia.[1] | [1] |
| Mice | Subcutaneous (s.c.) | 10 mg/kg | Antidepressant-like effects and activation of mTOR signaling.[1] | [1] |
| Mice | Subcutaneous (s.c.) | 5 mg/kg (chronic, 5 days) | Induction of analgesic tolerance.[4][5] | [4][5] |
| Mice | Subcutaneous (s.c.) | 10 mg/kg | Amelioration of irritable bowel syndrome-like symptoms.[6] | [6] |
| Rats | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Dose-dependent increase in dopamine (B1211576) release in the striatum, nucleus accumbens, and pre-frontal cortex.[1] | [1] |
Local Administration
Direct administration into specific brain regions allows for the investigation of the site-specific actions of this compound.
| Animal Model | Administration Route | Dosage | Target Brain Region | Observed Effects | Reference |
| Mice | Local Infusion | 0.4 nmol | Infralimbic prefrontal cortex (IL-PFC) | Reduction in immobility in the forced swim test.[1] | [1] |
| Mice | Intracerebroventricular (i.c.v.) | 30 nmol | --- | Alleviation of intestinal transport abnormality and abdominal pain.[6] | [6] |
| Mice | Local Infusion | 0.6 nmol | Insular Cortex (IC) | Suppression of increased intestinal peristalsis.[6] | [6] |
| Mice | Microinjection | 25 ng / 50 ng | Basolateral Amygdala (BLA) | Reduction of contextual fear memory.[7] | [7] |
| Mice | Microinjection | (undisclosed) | Infralimbic Cortex (IL) | Reduction of contextual fear memory.[7] | [7] |
Experimental Protocols
Drug Preparation and Administration
Vehicle: For subcutaneous and intraperitoneal injections, this compound is typically dissolved in a vehicle such as saline. It is crucial to ensure complete dissolution and to prepare fresh solutions on the day of the experiment.
Administration Volume: All injections should be administered at a standard volume, for example, 10 ml/kg, for both intraperitoneal and subcutaneous routes.[3]
Protocol for Subcutaneous (s.c.) Injection in Mice:
-
Prepare a fresh solution of this compound in sterile saline at the desired concentration.
-
Gently restrain the mouse and lift the skin on the back, just behind the neck, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the solution slowly, ensuring it is delivered into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Monitor the animal for any adverse reactions post-injection.
Behavioral Assays
Forced Swim Test (Antidepressant-like effects):
-
Acclimatize mice to the testing room for at least 24 hours before the experiment.
-
On the first day (pre-test), place each mouse individually in a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 10 minutes.
-
On the second day (test session), administer this compound (e.g., 1-3 mg/kg, s.c.) or vehicle 30 minutes before placing the mice back into the swim apparatus.[5]
-
Record the session for 10 minutes with a video camera.
-
Score the duration of immobility during the last 5 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Thoroughly clean the cylinder between each animal.
Inflammatory Pain Model (Analgesic effects):
-
Induce chronic inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw or tail of the mouse.[5]
-
Assess baseline thermal and mechanical sensitivity before CFA injection.
-
Administer this compound (e.g., 0.3-10 mg/kg, s.c.) or vehicle.
-
Measure thermal hyperalgesia (e.g., using a plantar test) and mechanical allodynia (e.g., using von Frey filaments) at a set time point after drug administration (e.g., 30 minutes).[5]
-
For chronic studies, administer this compound daily for a specified period (e.g., 5 days) and assess nociceptive thresholds 30 minutes after each injection.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling cascade of this compound upon binding to the delta-opioid receptor.
Caption: A generalized workflow for in vivo studies investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A DELTA OPIOID RECEPTOR AGONIST, AMELIORATES PSYCHOLOGICAL STRESS-INDUCED IRRITABLE BOWEL SYNDROME-LIKE SYMPTOMS THROUGH THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
Application Notes and Protocols: KNT-127 in the Forced Swim Test
Introduction
KNT-127 is a novel, selective non-peptidic agonist for the delta-opioid receptor (DOR) that has demonstrated potent antidepressant-like effects in preclinical studies.[1][2][3][4][5] Unlike classical antidepressants, which often have a delayed onset of action and various side effects, this compound has shown rapid antidepressant effects with a favorable side-effect profile, notably lacking the convulsive effects seen with some other DOR agonists like SNC80.[6][7] These characteristics make this compound a promising candidate for the development of new antidepressant therapies.[1][3]
The forced swim test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant drugs.[8][9] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, floating passively.[8][10] This immobility is interpreted as a state of behavioral despair, analogous to symptoms of depression in humans.[9] Antidepressant compounds typically reduce the duration of immobility, often by increasing active behaviors such as swimming or climbing.[10]
These application notes provide a detailed protocol for utilizing the forced swim test to evaluate the antidepressant-like effects of this compound in rodents. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swim test.
Table 1: Effect of this compound on Immobility Time in Rodents
| Species | Dose (mg/kg) | Route of Administration | Pre-treatment Time | % Decrease in Immobility | Reference |
| Mice | 10 | s.c. | 30 min | Significant | [1][11] |
| Mice | Not specified | Not specified | Not specified | Significant | [6] |
| Rats | Not specified | Not specified | Not specified | Significant | [6] |
Table 2: Behavioral Profile of this compound in the Forced Swim Test
| Compound | Primary Behavioral Effect | Species | Reference |
| This compound | Increased swimming | Mice | [2] |
| SNC80 | Increased climbing | Mice | [2] |
Experimental Protocols
Forced Swim Test Protocol for Evaluating this compound
This protocol is a synthesis of standard forced swim test procedures and specific parameters used in studies with delta-opioid receptor agonists.
1. Animals:
-
Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.[2][12]
-
Animals should be housed in standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals to the housing facility for at least one week before the experiment.
2. Apparatus:
-
A transparent glass or Plexiglas cylinder.
-
For mice: typically 20 cm in diameter and 30-50 cm in height.[9][13][14]
-
For rats: typically 20 cm in diameter and 40-60 cm in height.
-
Fill the cylinder with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind paws (approximately 15-20 cm for mice).[8][9][13]
3. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
A single injection is typically administered 30 minutes before the test.[1]
-
A vehicle-treated control group should be included in the experimental design.
4. Experimental Procedure:
-
Pre-swim session (optional but recommended for rats): On the day before the test, place each animal in the swim cylinder for a 15-minute habituation session. This increases the sensitivity of the test for detecting antidepressant effects.
-
Test session:
-
Behavioral Scoring:
-
Immobility: The animal is judged to be immobile when it remains floating motionless, making only the small movements necessary to keep its head above water.[13]
-
Swimming: The animal is making active swimming motions, moving around the cylinder.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Post-test:
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Antidepressant-Like Effects
Recent research indicates that the antidepressant-like effects of this compound are mediated through the activation of the PI3K-mTOR signaling pathway in the medial prefrontal cortex.[1][11] Activation of delta-opioid receptors by this compound leads to the stimulation of this pathway, which is known to be involved in rapid antidepressant responses.[1] Furthermore, this compound has been shown to enhance glutamatergic transmission by suppressing the release of the inhibitory neurotransmitter GABA in the infralimbic prefrontal cortex.[1][11]
References
- 1. news-medical.net [news-medical.net]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 4. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bioengineer.org [bioengineer.org]
- 12. Nonpeptidic delta-opioid receptor agonists reduce immobility in the forced swim assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
KNT-127: Application Notes for Chronic Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNT-127 is a novel, selective delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory pain.[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR), this compound offers a promising therapeutic alternative with a potentially improved side-effect profile.[3][4] Its unique mechanism of action, characterized by G-protein biased agonism, leads to effective pain relief without inducing convulsions, a significant adverse effect observed with other DOR agonists like SNC80.[3][5] These application notes provide detailed protocols for utilizing this compound in established rodent models of chronic inflammatory pain, along with a summary of expected quantitative outcomes and an overview of its signaling pathway.
Mechanism of Action: G-Protein Biased Agonism
This compound exhibits high affinity and selectivity for the delta-opioid receptor.[6] Its analgesic effects are mediated through the activation of G-protein signaling pathways upon binding to DORs.[1][5] Crucially, this compound is a G-protein biased agonist, meaning it preferentially activates G-protein signaling over the β-arrestin pathway.[1][5] The recruitment of β-arrestin is implicated in adverse opioid effects such as receptor internalization, tolerance, and convulsions.[1] By minimizing β-arrestin recruitment, this compound provides a wider therapeutic window, offering potent analgesia with a reduced risk of undesirable side effects.[4][5]
Application in Chronic Inflammatory Pain Models
This compound has been effectively evaluated in two standard preclinical models of chronic inflammatory pain: the Complete Freund's Adjuvant (CFA)-induced model and the Carrageenan-induced model.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent, localized inflammation and mirrors many aspects of chronic inflammatory pain in humans.[7][8]
Experimental Protocol:
Detailed Methodology:
-
Animals: Male C57BL/6J mice are commonly used.[2]
-
Baseline Assessment: Prior to CFA injection, establish baseline nociceptive thresholds using the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[9]
-
Induction of Inflammation: Induce inflammation by a single subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[10]
-
Pain Model Development: Allow for the development of a robust and stable inflammatory state, which typically occurs within 24 to 72 hours and can persist for several weeks.[9] Behavioral testing is often performed between day 7 and day 14 post-CFA injection.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer this compound subcutaneously (s.c.) at doses ranging from 0.3 to 10 mg/kg.[2]
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Assess the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the inflamed paw. A decrease in the paw withdrawal threshold indicates mechanical allodynia.[11]
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the inflamed paw. A shorter paw withdrawal latency is indicative of thermal hyperalgesia.[9]
-
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds and latencies to baseline and vehicle-treated controls.
Quantitative Data Summary:
| Dose of this compound (s.c.) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Reference |
| 0.3 - 10 mg/kg | Dose-dependent reversal of mechanical hypersensitivity. | Significant reversal of thermal hyperalgesia. | [2] |
| 5 - 10 mg/kg | Optimal efficacy observed in this dose range. | Optimal efficacy observed in this dose range. | [2] |
Carrageenan-Induced Inflammatory Pain Model
This model is used to study acute inflammation and the accompanying hyperalgesia.[12][13]
Experimental Protocol:
Detailed Methodology:
-
Animals: Male Sprague Dawley rats or Swiss albino mice are commonly used.[14]
-
Baseline Assessment: Measure baseline paw volume and nociceptive thresholds before carrageenan injection.
-
Induction of Inflammation: Induce acute inflammation by a single intra-plantar injection of 1% λ-carrageenan solution (typically 100 µL for rats, 50 µL for mice) into the hind paw.[12][14]
-
Drug Administration: Administer this compound (s.c.) 30 minutes to 1 hour prior to the carrageenan injection.
-
Assessment of Edema and Pain:
-
Paw Edema: Measure the increase in paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.[7][14]
-
Behavioral Testing: Assess mechanical and thermal hyperalgesia as described in the CFA model protocol at peak inflammation (typically 3-4 hours post-carrageenan).
-
-
Data Analysis: Compare the changes in paw volume and nociceptive thresholds in this compound treated groups to the vehicle-treated control group.
Quantitative Data Summary:
While specific data for this compound in the carrageenan model is less extensively published than in the CFA model, based on its efficacy in other inflammatory pain models, a dose-dependent reduction in hyperalgesia and paw edema is anticipated.
| Dose of this compound (s.c.) | Expected Effect on Paw Edema | Expected Effect on Hyperalgesia |
| 1 - 10 mg/kg | Dose-dependent reduction in paw volume increase. | Dose-dependent increase in paw withdrawal threshold/latency. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the delta-opioid receptor in chronic inflammatory pain. Its potent analgesic effects, coupled with a favorable safety profile attributed to its G-protein biased agonism, make it a compound of significant interest for the development of novel pain therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in established and reproducible preclinical models of inflammatory pain.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist this compound-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. inotiv.com [inotiv.com]
KNT-127 Subcutaneous Injection Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNT-127 is a potent and highly selective delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical studies for the treatment of depression, anxiety, and pain.[1][2][3][4] Unlike some other DOR agonists, this compound exhibits a favorable safety profile, notably lacking the pro-convulsant effects associated with compounds like SNC80.[4][5][6] Administered subcutaneously, this compound has been shown to produce rapid and robust antidepressant-like and analgesic effects in various animal models.[7][8]
These application notes provide a summary of the pharmacological data and detailed protocols for the preparation and in vivo evaluation of this compound via subcutaneous injection.
Mechanism of Action
This compound acts as a biased ligand at the delta-opioid receptor, primarily activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway with lower activation of β-arrestin signaling.[1] Its therapeutic effects are mediated through the modulation of several downstream signaling cascades, including the mTOR and PI3K/Akt pathways in brain regions associated with mood regulation, such as the medial prefrontal cortex (mPFC).[1][2] this compound has been shown to increase the release of dopamine (B1211576) and L-glutamate in the striatum, nucleus accumbens, and prefrontal cortex.[1]
Data Presentation
Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Delta (δ) | 0.16 | [1][5] |
| Mu (μ) | 21.3 | [1][5] |
| Kappa (κ) | 153 | [1][5] |
In Vivo Efficacy of Subcutaneous this compound in Preclinical Models
| Animal Model | Species | Dose Range (s.c.) | Effect | Reference |
| Forced Swim Test | Mouse | 0.3 - 10 mg/kg | Antidepressant-like | [1][7] |
| Chronic Vicarious Social Defeat Stress | Mouse | Not Specified | Anti-stress & Antidepressant | [3][9] |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Mouse | 0.3 - 10 mg/kg | Antihyperalgesic | [7][8] |
| Acetic Acid-Induced Writhing | Mouse | 3 mg/kg | Antinociceptive | [4] |
| Nitroglycerin-Induced Allodynia | Mouse | 5 mg/kg | Reversal of Allodynia | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection (Example)
Disclaimer: The following is a general protocol based on standard laboratory practices for preclinical research. The optimal formulation and vehicle may vary and should be determined empirically. Published studies have utilized 0.9% saline as a vehicle.[7]
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL).
-
Weight of this compound (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the required volume of sterile 0.9% saline to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Sterilization (Optional but Recommended):
-
To ensure sterility, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube or vial. This step is critical for minimizing the risk of infection at the injection site.
-
-
Storage:
-
If not for immediate use, store the prepared solution according to the manufacturer's recommendations. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but stability under these conditions should be verified.
-
-
Dose Preparation for Injection:
-
Before administration, allow the solution to reach room temperature.
-
Calculate the injection volume for each animal based on its body weight and the desired dose.
-
Injection Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Solution (mg/mL)
-
Draw the calculated volume into a sterile syringe fitted with an appropriate needle.
-
Protocol 2: In Vivo Efficacy in a Mouse Model of Depression (Forced Swim Test)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Prepared this compound solution (from Protocol 1)
-
Vehicle control (e.g., 0.9% sterile saline)
-
Forced swim test apparatus (e.g., a glass cylinder 25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software (optional)
-
Timers
Procedure:
-
Animal Acclimation:
-
House the mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment with ad libitum access to food and water.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses).
-
Administer the prepared this compound solution or vehicle subcutaneously 30 minutes before the test.[2]
-
-
Forced Swim Test:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom or escape.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.[7]
-
Protocol 3: Evaluation of Antinociceptive Effects in a Mouse Model of Inflammatory Pain
Objective: To assess the antihyperalgesic effects of this compound in a model of chronic inflammatory pain.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
Prepared this compound solution (from Protocol 1)
-
Vehicle control (e.g., 0.9% sterile saline)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Induction of Inflammation:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of each mouse.
-
-
Baseline Measurements:
-
Before CFA injection, measure baseline thermal latency and mechanical withdrawal thresholds for both hind paws.
-
-
Drug Administration:
-
After the development of inflammatory pain (e.g., 24 hours post-CFA), administer this compound or vehicle subcutaneously.[7]
-
-
Assessment of Hyperalgesia:
-
At various time points post-drug administration (e.g., 30, 60, 120 minutes), re-assess thermal latency and mechanical withdrawal thresholds.
-
Thermal Hyperalgesia: Use the plantar test to measure the latency for the mouse to withdraw its paw from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to determine the paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups. An increase in withdrawal latency or threshold in the ipsilateral (CFA-injected) paw indicates an antihyperalgesic effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Intraperitoneal Administration of KNT-127 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of KNT-127, a selective delta-opioid receptor (DOP) agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
This compound is a novel, non-peptidic delta-opioid receptor agonist that has demonstrated significant potential in preclinical studies for its anxiolytic, antidepressant, and analgesic properties.[1][2][3] Unlike some other DOP agonists, this compound has been shown to have a wider therapeutic margin, lacking pro-convulsant properties at physiologically relevant doses.[2] It is a G protein biased agonist, which may contribute to its favorable side-effect profile.[2] Systemic administration of this compound has been shown to be effective, making it a promising candidate for further investigation.[4]
Applications
Intraperitoneal administration of this compound in rats is a common and effective route for studying its systemic effects on the central nervous system. Key research applications include:
-
Anxiolytic Effects: Investigating the potential of this compound to reduce anxiety-like behaviors in various preclinical models.[1][5]
-
Antidepressant-like Effects: Assessing the rapid-acting antidepressant properties of this compound.[3][6]
-
Analgesic Properties: Evaluating the efficacy of this compound in models of acute and chronic pain.[2]
-
Mechanism of Action Studies: Elucidating the signaling pathways involved in the therapeutic effects of this compound.[7][8]
Experimental Protocols
Protocol 1: General Intraperitoneal (IP) Injection in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats, adapted from established institutional guidelines.[9][10][11][12]
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (PPE)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Securely and safely restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[9] The animal should be held in dorsal recumbency (on its back) with its head tilted slightly downward.[10] This position helps to move the abdominal organs away from the injection site.
-
-
Injection Site Identification:
-
Preparation for Injection:
-
Weigh the animal to accurately calculate the required dose of this compound.
-
Prepare the this compound solution in a sterile syringe with a fresh, sterile needle. Ensure the solution is at room or body temperature to minimize discomfort to the animal.[13]
-
Disinfect the injection site with a 70% alcohol swab.[10]
-
-
Injection Technique:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[9][10]
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or abdominal organ has not been penetrated.[10] If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]
-
If no fluid is aspirated, depress the plunger to administer the this compound solution.
-
Withdraw the needle smoothly at the same angle of insertion.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rats
| Application | Dose Range (mg/kg, IP) | Rat Strain | Key Findings | Reference(s) |
| Anxiolytic-like Effects | 0.3 - 3.0 (s.c.)* | Wistar | Dose-dependently increased time spent in open arms of elevated plus-maze. | [1] |
| 0.08 µg (intra-BLA) | Not Specified | Increased time in open arms of elevated plus-maze. | [5] | |
| Antidepressant-like Effects | 3.0 (daily for 14 days) | Wistar | Significantly decreased hyperemotionality scores in olfactory-bulbectomized rats. | [6] |
| 10 (single dose) | Not Specified | Decreased immobility time in forced swim and tail suspension tests. | [14] | |
| Analgesic Effects | Not Specified in rats (IP) | Not Specified | Effective in mouse models of chronic migraine-associated pain. | [2] |
*Note: While this study used subcutaneous (s.c.) administration, the dosage provides a relevant starting point for IP studies.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its effects primarily through the activation of the delta-opioid receptor (DOP). This activation initiates downstream signaling cascades that are believed to mediate its therapeutic effects. Notably, the antidepressant-like effects of this compound have been linked to the mTOR signaling pathway.[7][15]
Caption: this compound signaling pathway leading to antidepressant-like effects.
Experimental Workflow: Investigating Anxiolytic Effects of this compound
The following diagram illustrates a typical experimental workflow for assessing the anxiolytic-like effects of this compound in rats using the elevated plus-maze test.
Caption: Experimental workflow for anxiolytic effect assessment.
Logical Relationship: Dose-Response Evaluation
To establish a clear dose-response relationship for this compound, a structured experimental design is crucial.
Caption: Logical flow for a dose-response study of this compound.
References
- 1. The novel δ opioid receptor agonist this compound produces distinct anxiolytic-like effects in rats without producing the adverse effects associated with benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of this compound, a δ-opioid receptor agonist effective by systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of a delta opioid receptor agonist this compound to the basolateral amygdala has robust anxiolytic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated treatment with a delta opioid receptor agonist this compound on hyperemotionality in olfactory-bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. bioengineer.org [bioengineer.org]
Application Notes and Protocols for KNT-127 Solubility in Saline for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo administration of the selective δ-opioid receptor (DOR) agonist, KNT-127, with a focus on its solubility in saline-based solutions. The protocols and data presented are compiled from various preclinical studies to assist in the design and execution of in vivo experiments.
Data Presentation: Solubility and Dosing of this compound
The following tables summarize the reported solubility and dosing parameters for this compound in various in vivo studies.
Table 1: this compound Solubility for In Vivo Administration
| Compound Form | Vehicle/Solvent System | Achieved Concentration | Reference |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [1] |
| This compound hydrochloride salt | Saline | 1 mg/mL | [2] |
| This compound hydrochloride salt | Phosphate-buffered saline (PBS) | 1 mM | [2] |
| This compound | Saline | Not specified, used for 5 mg/kg i.p. injection | [3] |
| This compound | Phosphate-buffered saline (PBS) | Not specified, used for local infusion | [4] |
Table 2: this compound Dosing and Administration Routes in Animal Models
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| Mice | Subcutaneous (s.c.) | 10 mg/kg | Not specified | Antidepressant-like effects | [1][5] |
| Mice | Local infusion (infralimbic prefrontal cortex) | 0.4 nmol | Not specified | Antidepressant-like effects | [1] |
| Mice | Subcutaneous (s.c.) | 0.1 - 10.0 mg/kg | Not specified | Analgesia, depression, locomotion | [6] |
| Mice | Intraperitoneal (i.p.) | 5 mg/kg | Saline | Colonic inflammation | [3] |
| Mice | Intracerebroventricular (i.c.v.) | Not specified | Not specified | Colonic inflammation | [3] |
| Mice | Local infusion (BLA, HPC, PL, IL) | 25 and 50 ng/mouse | Phosphate-buffered saline (PBS) | Fear extinction | [4] |
| Rats | Daily administration | 3 mg/kg/day | Not specified | Antidepressant effects | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline with Solubilizing Agents
This protocol is recommended for achieving a higher concentration of this compound for systemic administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heater (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix thoroughly until the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
-
Prepare this compound Stock Solution in DMSO:
-
Based on the desired final concentration, prepare a 10x stock solution of this compound in DMSO. For a final concentration of 1.25 mg/mL, prepare a 12.5 mg/mL stock in DMSO.
-
-
Final Formulation:
-
In a sterile tube, add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.[1]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 12.5 mg/mL this compound in DMSO to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: Preparation of this compound Hydrochloride Salt in Saline or PBS
This protocol is suitable for studies where the hydrochloride salt of this compound is available and lower concentrations are sufficient.
Materials:
-
This compound hydrochloride salt (this compound・HCl)
-
Sterile Saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Systemic Administration (e.g., s.c., i.p.):
-
Weigh the required amount of this compound・HCl.
-
Dissolve it directly in sterile saline to the desired concentration (e.g., 1 mg/mL).[2]
-
Vortex thoroughly until the compound is completely dissolved.
Procedure for Local Infusion (e.g., intracerebral):
-
Weigh the required amount of this compound・HCl.
-
Dissolve it in sterile PBS to the desired concentration (e.g., 1 mM).[2]
-
Vortex thoroughly to ensure complete dissolution.
Mandatory Visualizations
This compound In Vivo Study Workflow
Caption: Workflow for this compound preparation and in vivo administration.
This compound Signaling Pathways
This compound, as a δ-opioid receptor agonist, has been shown to modulate distinct signaling pathways in different brain regions, contributing to its antidepressant and anxiolytic-like effects.
Caption: Signaling pathways activated by this compound in different brain regions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delta opioid receptor agonists activate PI3K–mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Delta Opioid Receptor Agonists Ameliorate Colonic Inflammation by Modulating Immune Responses [frontiersin.org]
- 4. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 5. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of repeated treatment with a delta opioid receptor agonist this compound on hyperemotionality in olfactory-bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KNT-127 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNT-127 is a potent and selective delta-opioid receptor (DOR) agonist with a unique pharmacological profile. It acts as a G-protein-biased agonist, demonstrating robust activation of G-protein-mediated signaling pathways with significantly lower recruitment of β-arrestin-2.[1][2] This biased agonism is thought to contribute to its favorable side-effect profile, making it a promising candidate for the development of novel therapeutics for conditions such as depression, anxiety, and pain.[3][4][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Receptor Binding Affinity (Ki) | ||||
| δ-Opioid Receptor (DOR) | 0.16 nM | - | Radioligand Binding | [4][6][7] |
| µ-Opioid Receptor (MOR) | 21.3 nM | - | Radioligand Binding | [4][6][7] |
| κ-Opioid Receptor (KOR) | 153 nM | - | Radioligand Binding | [4][6][7] |
| Functional Activity | ||||
| Gi-Protein Dissociation (EC50) | 2.70 nM | HEK293A | NanoBiT Assay | [1] |
| Gi-Protein Dissociation (Emax) | 94.0% | HEK293A | NanoBiT Assay | [1] |
| β-Arrestin-2 Recruitment (EC50) | 15.9 nM | HEK293A | NanoBiT Assay | [1] |
| β-Arrestin-2 Recruitment (Emax) | 37.3% | HEK293A | NanoBiT Assay | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound selectively binds to the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G-protein activation also triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MEK/ERK pathways, which are implicated in its therapeutic effects. Critically, this compound shows significantly reduced potency and efficacy for the recruitment of β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as potentially mediating some of the undesirable side effects of opioid agonists.[1][2]
Caption: this compound biased agonism at the δ-opioid receptor.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of this compound or similar compounds.
Caption: Workflow for characterizing DOR agonists in vitro.
Experimental Protocols
Stable Transfection of Delta-Opioid Receptor in HEK293 or CHO Cells
Objective: To generate a stable cell line expressing the human delta-opioid receptor for use in functional assays.
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Expression vector containing the human delta-opioid receptor cDNA (with a selection marker, e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or limiting dilution supplies
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 or CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Add the complexes to the cells and incubate for 24-48 hours.
-
Selection: After 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418 for HEK293).
-
Clonal Selection: Maintain the cells under antibiotic selection, replacing the medium every 3-4 days. Once colonies of resistant cells appear, isolate single colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
Expansion and Validation: Expand the individual clones and validate the expression of the delta-opioid receptor using methods such as qPCR, Western blot, or a functional assay like a radioligand binding assay. Select a high-expressing, stable clone for subsequent experiments.
cAMP Accumulation Assay
Objective: To determine the effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.
Materials:
-
DOR-expressing stable cell line (e.g., CHO-hDOR)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound and other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
Protocol:
-
Cell Seeding: Seed the DOR-expressing cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Cell Treatment: Aspirate the growth medium and add the assay buffer containing the test compounds to the cells. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control and incubate for an additional 15-30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin-2 Recruitment Assay (e.g., NanoBiT® Assay)
Objective: To quantify the recruitment of β-arrestin-2 to the delta-opioid receptor upon agonist stimulation.
Materials:
-
HEK293A cells
-
Plasmids for DOR fused to the Large Bit (LgBiT) of NanoLuc® and β-arrestin-2 fused to the Small Bit (SmBiT)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Assay System
Protocol:
-
Transfection: Co-transfect HEK293A cells with the DOR-LgBiT and β-arrestin-2-SmBiT plasmids using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white, clear-bottom 96-well or 384-well plate in Opti-MEM®.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds and add them to the cells.
-
Incubation and Detection: Incubate the plate at 37°C for the desired time (e.g., 30-90 minutes). Add the Nano-Glo® Live Cell Substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the data against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin-2 recruitment.
Western Blot for Downstream Signaling (p-Akt, p-ERK)
Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of Akt and ERK.
Materials:
-
DOR-expressing stable cell line or relevant neuronal cell line
-
Serum-free medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once they reach 80-90% confluency, serum-starve the cells for 4-6 hours in serum-free medium.
-
Compound Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of this compound.
Materials:
-
DOR-expressing or other relevant cell line
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the IC50 value if cytotoxicity is observed.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Local Infusion of KNT-127 in the Rodent Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the local infusion of KNT-127, a selective delta-opioid receptor (DOR) agonist, into the prefrontal cortex (PFC) of rodent models. This document outlines the rationale, experimental protocols, and expected outcomes based on preclinical research.
Introduction
This compound is a novel, systemically active delta-opioid receptor agonist that has demonstrated potent anxiolytic and antidepressant-like effects in various rodent models. The prefrontal cortex, a brain region critically involved in the regulation of mood and anxiety, is a key target for investigating the therapeutic potential of this compound. Local infusion of this compound into specific subregions of the PFC, such as the prelimbic (PL) and infralimbic (IL) cortices, allows for the precise examination of its neurobiological mechanisms of action. Studies have shown that this compound modulates glutamatergic and GABAergic neurotransmission and activates distinct intracellular signaling pathways to produce its behavioral effects.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the local infusion of this compound into the prefrontal cortex and related areas.
Table 1: this compound Local Infusion Parameters and Behavioral Outcomes
| Brain Region | Dose | Infusion Volume | Infusion Rate | Animal Model | Behavioral Test | Key Outcome |
| Infralimbic Cortex (IL) | 50 ng | 0.4 µl/mouse (bilateral) | 0.2 µl/min | Mouse | Contextual Fear Extinction | Significant reduction in freezing time during memory recall.[1][5][6] |
| Prelimbic Cortex (PL) | 50 ng | 0.4 µl/mouse (bilateral) | 0.2 µl/min | Mouse | Contextual Fear Extinction | No significant effect on freezing time.[1][5][6] |
| Prelimbic Cortex (PL) | Not specified | Not specified | Not specified | Mouse | Veratrine-Induced Anxiety | Attenuated veratrine-induced anxiety-like behaviors and glutamate (B1630785) increase.[3][4] |
| Basolateral Amygdala (BLA) | 25 ng, 50 ng | 0.4 µl/mouse (bilateral) | 0.2 µl/min | Mouse | Contextual Fear Extinction | Dose-dependent reduction in freezing time (significant at 50 ng).[5] |
Table 2: Effects of this compound on Neurotransmitter Release in the Medial Prefrontal Cortex
| Neurotransmitter | Effect of Systemic this compound (i.p.) |
| Dopamine (B1211576) | Increased release[2] |
| L-Glutamate | Increased release[2] |
| GABA | Increased release (indirectly via glutamatergic transmission)[2] |
Signaling Pathways
Local infusion of this compound into different brain regions involved in fear and anxiety circuitry activates distinct signaling pathways. In the context of the prefrontal cortex and its connections, the following pathways have been identified:
Caption: Signaling pathways activated by this compound in the infralimbic cortex and basolateral amygdala.
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation in the Mouse Prefrontal Cortex
This protocol describes the surgical procedure for implanting guide cannulae into the prelimbic (PL) and infralimbic (IL) cortices of mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical drill
-
Bilateral guide cannulae (e.g., 26-gauge)
-
Dummy cannulae
-
Dental cement
-
Surgical screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
-
0.9% sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance). Place the mouse in the stereotaxic frame and ensure the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Shave the fur on the head and clean the scalp with an antiseptic solution.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface. Using a surgical drill, create small burr holes over the target coordinates. For bilateral infusions, drill holes on both hemispheres.
-
Prelimbic Cortex (PL) Coordinates: Anteroposterior (AP): +1.8 mm from Bregma; Mediolateral (ML): ±0.4 mm from midline.
-
Infralimbic Cortex (IL) Coordinates: Anteroposterior (AP): +1.8 mm from Bregma; Mediolateral (ML): ±0.4 mm from midline.
-
-
Cannula Implantation: Slowly lower the bilateral guide cannulae to the desired dorsoventral (DV) coordinates.
-
Securing the Cannula: Secure the guide cannulae to the skull using dental cement and surgical screws.
-
Post-operative Care: Insert dummy cannulae into the guide cannulae to prevent blockage. Suture the incision. Administer post-operative analgesics and place the mouse on a heating pad until it recovers from anesthesia. Allow the animal to recover for at least one week before any behavioral experiments.
Protocol 2: Local Infusion of this compound into the Prefrontal Cortex
This protocol details the procedure for microinfusing this compound into the implanted guide cannulae.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microinfusion pump
-
Internal cannulae (e.g., 33-gauge) that extend slightly beyond the guide cannulae (e.g., 0.5-1.0 mm)
-
Polyethylene (B3416737) tubing
-
Hamilton syringes
Procedure:
-
Drug Preparation: Dissolve this compound in sterile PBS to the desired concentration. For a 50 ng dose in a 0.4 µl total infusion volume, the concentration would be 125 ng/µl.
-
Animal Handling: Gently restrain the mouse. Remove the dummy cannulae from the guide cannulae.
-
Infusion Setup: Connect the internal cannulae to the Hamilton syringes via polyethylene tubing and load the this compound solution, ensuring there are no air bubbles.
-
Infusion: Insert the internal cannulae into the guide cannulae. Infuse the this compound solution bilaterally at a rate of 0.2 µl/min for a total volume of 0.2 µl per side.[5][9]
-
Diffusion Time: Leave the internal cannulae in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion of the drug away from the cannula tip.[5][9]
-
Post-infusion: Gently remove the internal cannulae and replace the dummy cannulae. Return the mouse to its home cage. Behavioral testing is typically conducted 30 minutes post-infusion.[5]
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a study involving local infusion of this compound.
Caption: A typical experimental workflow for this compound local infusion studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel δ1-receptor agonist this compound increases the release of dopamine and L-glutamate in the striatum, nucleus accumbens and median pre-frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor agonist this compound in the prelimbic medial prefrontal cortex attenuates veratrine-induced anxiety-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 7. Hippocampus‐prefrontal cortex inputs modulate spatial learning and memory in a mouse model of sepsis induced by cecal ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated microinjections into the medial prefrontal cortex (mPFC) impair extinction of conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-norfluoxetine microinfused into the basolateral amygdala increases allopregnanolone levels and reduces aggression in socially isolated mice - PMC [pmc.ncbi.nlm.nih.gov]
KNT-127: Application Notes and Protocols for Contextual Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KNT-127, a selective delta-opioid receptor (DOR) agonist, in contextual fear conditioning experiments. The information is curated from peer-reviewed scientific literature to guide researchers in designing and executing studies to investigate the effects of this compound on fear memory and extinction.
Introduction
This compound is a potent and selective agonist for the delta-opioid receptor (DOR) with the ability to penetrate the blood-brain barrier.[1] It has demonstrated significant anxiolytic-like and antidepressant-like effects in preclinical studies.[1][2] Notably, this compound has been shown to facilitate the extinction of contextual fear memory, a process that is crucial for overcoming traumatic memories and is often impaired in conditions like post-traumatic stress disorder (PTSD).[3][4][5][6][7] Unlike some other DOR agonists, this compound does not appear to induce convulsions, making it a promising candidate for therapeutic development.[2][8]
Mechanism of Action in Fear Extinction
This compound facilitates the extinction of contextual fear memory through its action on DORs in specific brain regions. Research indicates that its effects are mediated by distinct signaling pathways in the basolateral nucleus of the amygdala (BLA) and the infralimbic (IL) cortex, but not the prelimbic (PL) cortex or hippocampus (HPC).[3][5][6]
-
In the Basolateral Amygdala (BLA): this compound's fear-reducing effects are dependent on the MEK/ERK signaling pathway.[3][5]
-
In the Infralimbic Cortex (IL): The facilitation of fear extinction by this compound is mediated by the PI3K/Akt signaling pathway.[3][5]
These region-specific mechanisms highlight the complex neural circuitry involved in the modulation of fear memory by this compound.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from studies utilizing this compound in contextual fear conditioning experiments in mice.
Table 1: Systemic Administration of this compound
| Parameter | Value | Species | Administration Route | Notes | Reference |
| Effective Dose | 10 mg/kg | Mouse | Subcutaneous (s.c.) | Administered 30 minutes before extinction training (re-exposure 1). | [5][6] |
| Antagonist | Naltrindole | Mouse | N/A | A selective DOR antagonist that blocks the effects of this compound. | [4] |
Table 2: Local (Intracerebral) Administration of this compound
| Brain Region | Effective Dose | Species | Administration Route | Notes | Reference |
| Basolateral Amygdala (BLA) | 25 ng and 50 ng/mouse | Mouse | Microinjection | Administered 30 minutes before extinction training (re-exposure 1). | [5][6] |
| Infralimbic Cortex (IL) | 50 ng/mouse | Mouse | Microinjection | Administered 30 minutes before extinction training (re-exposure 1). | [5] |
| Hippocampus (HPC) | N/A | Mouse | Microinjection | Administration of this compound into the HPC did not significantly reduce freezing. | [3][6] |
| Prelimbic Cortex (PL) | N/A | Mouse | Microinjection | Administration of this compound into the PL did not significantly reduce freezing. | [3][6] |
Table 3: Signaling Pathway Inhibitors
| Inhibitor | Target Pathway | Effective Brain Region | Notes | Reference |
| U-0126 | MEK/ERK | Basolateral Amygdala (BLA) | Abolished the fear-reducing effects of systemic this compound when administered into the BLA. | [5] |
| LY294002 | PI3K/Akt | Infralimbic Cortex (IL) | Abolished the fear-reducing effects of systemic this compound when administered into the IL. | [5] |
Experimental Protocols
Protocol 1: Contextual Fear Conditioning and Extinction with Systemic this compound Administration
This protocol describes a standard procedure for inducing contextual fear and assessing the effect of systemically administered this compound on fear extinction.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Fear conditioning apparatus (with a grid floor for footshock delivery)
-
Behavioral analysis software for scoring freezing behavior
Procedure:
-
Habituation (Day 0):
-
Place mice individually into the conditioning chamber for 5-10 minutes to allow for exploration and habituation to the context.
-
-
Fear Conditioning (Day 1):
-
Place each mouse into the conditioning chamber.
-
After a 2-3 minute baseline period, deliver a series of unsignaled footshocks (e.g., 2-3 shocks, 0.5-0.8 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
Return the mouse to its home cage 30-60 seconds after the final shock.
-
-
Extinction Training (Day 2):
-
30 minutes prior to the session, administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice.
-
Place each mouse back into the conditioning chamber for an extended period (e.g., 6-10 minutes) without any footshocks. This is the extinction training session (Re-exposure 1).
-
Record the duration of freezing behavior throughout the session.
-
-
Extinction Memory Test (Day 3):
-
Place each mouse back into the conditioning chamber for a test session (e.g., 6 minutes) without any footshocks (Re-exposure 2).
-
Record the duration of freezing behavior. A significant reduction in freezing in the this compound treated group compared to the vehicle group indicates facilitation of fear extinction.
-
Protocol 2: Contextual Fear Conditioning and Extinction with Local this compound Microinjection
This protocol is designed to investigate the site-specific effects of this compound on fear extinction.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) (vehicle)
-
Stereotaxic apparatus for surgery
-
Guide cannulae and internal injectors
-
Dental cement
-
Fear conditioning apparatus
-
Behavioral analysis software
Procedure:
-
Stereotaxic Surgery (at least 1 week before conditioning):
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the target brain region (e.g., BLA or IL). Secure the cannulae with dental cement.
-
Allow the mouse to recover for at least one week.
-
-
Fear Conditioning (Day 1):
-
Follow the same procedure as described in Protocol 1.
-
-
Extinction Training with Microinjection (Day 2):
-
Gently restrain the mouse and insert the internal injectors into the guide cannulae.
-
Infuse this compound (e.g., 25-50 ng in 0.2-0.5 µL of vehicle per side) or vehicle over a period of 1-2 minutes.
-
Leave the injectors in place for an additional minute to allow for diffusion.
-
30 minutes after the microinjection, place the mouse in the conditioning chamber for the extinction training session (Re-exposure 1) as described in Protocol 1.
-
-
Extinction Memory Test (Day 3):
-
Follow the same procedure as described in Protocol 1 for the extinction memory test (Re-exposure 2).
-
Mandatory Visualizations
Caption: Experimental workflow for contextual fear conditioning with this compound.
Caption: Signaling pathways of this compound in fear extinction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective agonists of the δ-opioid receptor, this compound and SNC80, act differentially on extinction learning of contextual fear memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Application Notes and Protocols for Assessing KNT-127 Mediated Delta-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the receptor internalization profile of KNT-127, a selective delta-opioid receptor (DOR) agonist. This compound is distinguished by its characteristic as a low-internalizing agonist, which is linked to a favorable side-effect profile, notably the absence of pro-convulsant activity observed with other DOR agonists like SNC80.[1][2]
Introduction to this compound and Receptor Internalization
This compound is a novel DOR agonist with high selectivity.[2][3] Its mechanism of action for antidepressant and anxiolytic effects involves the stimulation of DORs and is mediated through the mTOR signaling pathway.[4][5] Furthermore, this compound enhances glutamatergic transmission by inhibiting the release of the neurotransmitter GABA.[4][5]
A key feature of this compound is its limited ability to induce the internalization of the delta-opioid receptor upon binding.[1][2] This contrasts with many other DOR agonists that trigger robust receptor endocytosis.[2][6] The low internalization profile of this compound is believed to contribute to its unique pharmacological properties and therapeutic potential.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Delta-Opioid Receptor (DOR) | 0.16 |
| Mu-Opioid Receptor (MOR) | 21.3 |
| Kappa-Opioid Receptor (KOR) | 153 |
| Data from Saitoh et al. (2011)[2][3] |
Table 2: In Vitro Signaling Profile of this compound (NanoBiT Assay)
| Parameter | EC50 (nM) | Emax (%) |
| G-protein Dissociation | 2.70 | 94.0 |
| β-arrestin2 Recruitment | 15.9 | 37.3 |
| Data from a study on the structure-signal relationships of this compound.[7] |
Table 3: In Vivo Delta-Opioid Receptor Internalization
| Brain Region | This compound vs. Vehicle |
| Trigeminal Ganglia | No significant difference |
| Somatosensory Cortex | No significant difference |
| Based on quantification of intracellular fluorescence in DOR-eGFP mice.[1] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to its antidepressant-like effects.
Experimental Workflow for Assessing Receptor Internalization
References
- 1. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. news-medical.net [news-medical.net]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
KNT-127 Antidepressant Effects Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of KNT-127 to achieve antidepressant effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antidepressant effects?
This compound is a selective delta-opioid receptor (DOR) agonist.[1] It has been shown to produce antidepressant-like effects in various animal models.[2][3][4] The proposed mechanism for its antidepressant action involves the activation of the PI3K-mTOR signaling pathway in the infralimbic prefrontal cortex (IL-PFC).[2][5] This activation leads to an increase in glutamatergic transmission and a suppression of GABAergic currents, ultimately contributing to its rapid antidepressant-like effects.[2][5]
Q2: What is the receptor binding profile of this compound?
This compound exhibits high selectivity for the delta-opioid receptor (DOR) over mu (MOR) and kappa (KOR) opioid receptors. This selectivity is crucial for minimizing off-target effects.
Data Presentation: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| δ (Delta) | 0.16 | [1][6][7] |
| μ (Mu) | 21.3 | [1][6] |
| κ (Kappa) | 153 | [1][6] |
Q3: What are the reported effective doses of this compound for antidepressant-like effects in animal models?
The effective dose of this compound can vary depending on the animal model and the specific behavioral test being used.
Data Presentation: Effective Doses of this compound in Preclinical Models
| Animal Model | Behavioral Test | Effective Dose (s.c.) | Observed Effect | Reference |
| Mice | Forced Swim Test | 1 mg/kg | Decreased immobility, increased swimming | [8][9] |
| Mice | Forced Swim Test | 0.3 - 1.0 mg/kg | Antidepressant effect comparable to imipramine | [6] |
| Mice | Tail Suspension Test | 10 mg/kg | Decreased immobility | [10] |
| Rats | Olfactory Bulbectomy | 3 mg/kg/day (repeated) | Decreased hyperemotionality scores | [11] |
Q4: Does chronic administration of this compound lead to tolerance to its antidepressant effects?
Studies have shown that repeated treatment with this compound does not produce tolerance to its antidepressant actions.[6] This suggests a sustained therapeutic potential for long-term treatment.
Troubleshooting Guides
Issue 1: High variability in behavioral test results.
-
Possible Cause: Inconsistent drug administration or handling procedures.
-
Solution: Ensure precise and consistent subcutaneous (s.c.) injection techniques. Handle animals gently and consistently across all experimental groups to minimize stress-induced variability.
-
-
Possible Cause: Environmental factors affecting animal behavior.
-
Solution: Maintain a controlled and stable environment (e.g., temperature, light-dark cycle, noise levels) for housing and testing. Acclimatize animals to the testing room before initiating experiments.
-
-
Possible Cause: Subjective scoring of behavioral tests.
-
Solution: Whenever possible, use automated scoring systems for behavioral tests like the forced swim test and tail suspension test to ensure objectivity. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups.
-
Issue 2: Lack of significant antidepressant-like effect at previously reported effective doses.
-
Possible Cause: Differences in animal strain, age, or sex.
-
Solution: Be aware that the antidepressant-like effects of this compound have been shown to be independent of strain, sex, or age in some studies.[2] However, it is good practice to report the specific characteristics of the animals used in your study. Consider conducting a dose-response study to determine the optimal effective dose for your specific animal model.
-
-
Possible Cause: Issues with drug formulation or stability.
-
Solution: Prepare fresh solutions of this compound for each experiment. Verify the solubility and stability of the compound in the chosen vehicle.
-
Issue 3: Observation of unexpected side effects.
-
Possible Cause: Off-target effects or dose being too high.
-
Solution: While this compound is highly selective, at very high doses, off-target effects cannot be completely ruled out. It is important to note that this compound has been reported to not produce convulsions at doses up to 100 mg/kg, a side effect seen with some other DOR agonists like SNC80.[8][9] If unexpected side effects are observed, consider reducing the dose and performing a thorough dose-response analysis.
-
Experimental Protocols
Key Experiment: Forced Swim Test (FST) in Mice
This protocol is adapted from methodologies commonly used to assess antidepressant-like activity.[12][13][14][15]
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment and analysis software (optional, but recommended)
-
Stopwatches
-
Towels for drying the animals
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle 30 minutes before the test.[2]
-
Test Apparatus: Fill the cylindrical containers with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Test Session:
-
Gently place each mouse into the cylinder.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests). A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and return them to their home cages.
Key Experiment: Tail Suspension Test (TST) in Mice
This protocol is a common method for screening potential antidepressant drugs.[16][17][18][19][20]
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility of mice suspended by their tails.
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment and analysis software (optional, but recommended)
-
Stopwatches
Procedure:
-
Animal Acclimation: As described for the FST.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by taping the other end of the tape to the horizontal bar, ensuring the mouse cannot reach any surfaces.
-
-
Test Session:
-
Data Analysis:
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Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test. A significant decrease in immobility time in the this compound treated group is indicative of an antidepressant-like effect.
-
-
Post-Test Care: At the end of the test, carefully remove the tape and return the mouse to its home cage.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in the infralimbic prefrontal cortex.
Caption: Experimental workflow for optimizing this compound dosage for antidepressant effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 5. bioengineer.org [bioengineer.org]
- 6. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of repeated treatment with a delta opioid receptor agonist this compound on hyperemotionality in olfactory-bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
KNT-127 Technical Support Center: Ensuring Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing KNT-127 in long-term experiments, ensuring the stability of the compound in solution is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound in various solvents, troubleshooting common issues, and best practices for solution preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is also soluble in saline, which is often used as a vehicle for in vivo studies.[1] For some in vivo applications, a co-solvent system of DMSO and saline may be appropriate.
Q2: How should I store this compound powder?
A2: this compound powder should be stored in a tightly sealed container in a dry place. For long-term storage, it is recommended to store the powder at -20°C or 4°C.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. For DMSO stock solutions, it is recommended to store them at -80°C for long-term storage (up to 3 months) or -20°C for shorter-term storage (up to 1 month). The stability of this compound in aqueous solutions like saline for extended periods has not been extensively reported. As a general precaution with morphinan-like compounds, aqueous solutions should be prepared fresh and used as soon as possible.[2] If long-term storage of aqueous solutions is necessary, it is crucial to perform stability tests under your specific experimental conditions.
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: While specific data for this compound is unavailable, it is generally good practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. This reduces the risk of degradation and contamination.
Q5: I observed precipitation in my this compound solution. What should I do?
A5: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or due to temperature changes. If precipitation is observed, gently warm the solution and vortex or sonicate until the solid is fully dissolved. To prevent precipitation, ensure you are not exceeding the solubility limit and consider preparing a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially when using aqueous-based vehicles. Validate the stability of your this compound solution under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Loss of compound activity over time | Instability of the stored solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. For aqueous solutions, use immediately after preparation. Consider conducting a pilot stability study for long-term experiments. |
| Cloudiness or precipitation in the solution | Exceeded solubility or temperature fluctuations. | Warm the solution gently and sonicate to redissolve. Confirm the solubility of this compound in your chosen solvent system. Prepare a new solution if precipitation persists. |
| Discoloration of the solution | Potential degradation of the compound. | Discard the solution and prepare a fresh batch. Investigate potential sources of contamination or degradation, such as exposure to light or reactive materials in the storage container. For morphinan-like compounds, oxidation can be a degradation pathway in aqueous solutions.[2] |
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility |
| DMSO | Soluble |
| Saline | Soluble[1] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| DMSO Solution | -80°C | Up to 3 months |
| -20°C | Up to 1 month | |
| Aqueous (Saline) Solution | 4°C or Room Temperature | Prepare fresh; use immediately. Long-term stability not established. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Saline for In Vivo Studies
-
Materials: this compound DMSO stock solution, sterile saline (0.9% NaCl), sterile tubes.
-
Procedure:
-
On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in saline.
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Add the calculated volume of the DMSO stock solution to the appropriate volume of sterile saline.
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Mix the solution thoroughly by gentle inversion or vortexing.
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Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may require optimization (e.g., addition of a co-solvent or surfactant, with appropriate vehicle controls).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for extended periods without validating their stability.
-
Protocol 3: General Workflow for Assessing this compound Solution Stability
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately determining the concentration of this compound over time.
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Method Development: Develop and validate an HPLC method that can separate this compound from potential degradants.
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Sample Preparation: Prepare the this compound solution in the desired solvent and concentration.
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Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration of this compound.
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Storage: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
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Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it using the validated HPLC method.
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Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
Caption: this compound biased agonism at the δ-opioid receptor.
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
potential off-target effects of KNT-127
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides for experiments involving the selective δ-opioid receptor (DOR) agonist, KNT-127.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and brain-penetrant agonist for the δ-opioid receptor (DOR).[1] It exhibits high affinity for the DOR, with significantly lower affinity for the μ-opioid (MOP) and κ-opioid (KOP) receptors.[1][2] Its therapeutic effects, such as antidepressant- and anxiolytic-like actions, are primarily mediated through DOR activation.[1][3][4]
Q2: How does this compound differ from other DOR agonists like SNC80?
This compound is considered a biased agonist.[1] Unlike the prototypical DOR agonist SNC80, this compound does not induce convulsions or hyperlocomotion at effective doses.[2][4][5] This difference is attributed to its distinct downstream signaling properties. For instance, this compound shows limited induction of receptor internalization compared to SNC80.[5][6][7]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for the DOR, it does exhibit some affinity for MOP and KOP receptors, although this is substantially lower.[1][2] However, the most significant discussion around its "off-target" profile centers on its lack of adverse effects commonly associated with other DOR agonists, such as seizures.[2][4] It has a wide therapeutic margin, with no convulsive effects observed even at doses up to 100 mg/kg in mice.[4]
Q4: Which signaling pathways are activated by this compound?
This compound's antidepressant-like effects have been shown to be mediated by the mTOR signaling pathway.[1][3] Inhibition of mTOR with rapamycin (B549165) reverses the antidepressant effects of this compound.[3] Additionally, its effects on fear extinction are mediated by the MEK/ERK signaling pathway in the basolateral amygdala (BLA) and the PI3K/Akt pathway in the infralimbic cortex (IL).[8] this compound is also known to activate cAMP signaling with lower β-arrestin signaling activation.[1]
Troubleshooting Guides
Issue 1: No antidepressant-like effect observed in the forced swim test.
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Check the dosage: Effective doses in mice for antidepressant-like effects are typically in the range of 1-10 mg/kg (s.c.).[1][4]
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Route of administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are commonly used.[1][6] Ensure proper administration.
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Timing of administration: this compound is typically administered 30 minutes before the test.[1][3]
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Strain, sex, or age of animals: While the antidepressant-like effects of this compound have been reported to be independent of these factors, it is a variable to consider.[3]
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Antagonism: Ensure that no DOR antagonists, such as naltrindole (B39905) (NTI), are being co-administered, as they will block the effects of this compound.[4]
Issue 2: Observation of convulsions or significant hyperlocomotion.
This is highly unexpected. This compound is specifically characterized by its lack of convulsive and hyperlocomotive effects.[2][5]
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Verify the compound: Confirm the identity and purity of the supplied this compound. Contamination with other substances could be a cause.
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Re-evaluate the dose: Although high doses (up to 100 mg/kg) have been shown to be non-convulsive, ensure accurate dose calculations and administration.[4]
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Animal model: Consider the specific animal model being used, although this effect has not been reported in standard rodent models.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity (vs. δ) |
| δ-opioid (DOR) | 0.16 | 1x |
| μ-opioid (MOP) | 21.3 | ~133x |
| κ-opioid (KOP) | 153 | ~956x |
(Data sourced from MedchemExpress and Kobe University publications)[1][2]
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice
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Animals: Use male mice (e.g., C57BL/6J or ICR) weighing 20-25g. House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow at least one week of acclimatization before experiments.
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Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). Prepare doses such as 1 mg/kg.
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Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes before the test.
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Forced Swim Test Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
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Procedure:
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Gently place each mouse into the cylinder for a 6-minute session.
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Record the entire session with a video camera.
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After the 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
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Data Analysis:
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Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
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Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.[4][5]
-
Visualizations
Caption: Signaling pathways involved in the therapeutic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. news-medical.net [news-medical.net]
- 4. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
troubleshooting variability in KNT-127 behavioral assays
Welcome to the technical support center for KNT-127 behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential variability in their experiments involving the selective delta-opioid receptor (DOR) agonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during this compound behavioral assays, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing the expected antidepressant-like effects of this compound in the Forced Swim Test (FST)?
Possible Causes & Solutions:
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Incorrect Dosage: The antidepressant-like effects of this compound are dose-dependent. Doses between 0.3-10 mg/kg (s.c.) have been shown to be effective.[1][2] Verify that you are using an appropriate dose for your animal model.
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Timing of Administration: this compound is typically administered 30 minutes before the test.[1][2][3] Deviations from this time point could affect the results.
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Animal Strain and Handling: While effects have been noted to be independent of strain, sex, or age, subtle differences in animal handling and acclimatization can introduce variability.[3] Ensure consistent handling and allow for an adequate habituation period (at least one week) before starting experiments.[1]
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Test Conditions: The FST is sensitive to environmental factors. Maintain consistent water temperature (around 25°C) and indirect lighting (e.g., 20 lx).[1][2] After each trial, thoroughly clean the apparatus to remove any alarm substances.[1]
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Behavioral Scoring: Ensure that immobility is scored accurately and consistently by a trained observer who is blind to the experimental groups. This compound has been shown to increase swimming behavior, while other DOR agonists like SNC80 increase climbing.[1] Differentiating these behaviors is crucial for accurate interpretation.
Question 2: My results from the elevated plus-maze (EPM) for anxiolytic-like effects are highly variable.
Possible Causes & Solutions:
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Suboptimal Dosage: Anxiolytic-like effects have been observed at doses of 0.3, 1.0, and 3.0 mg/kg (s.c.) in rats.[4] A dose-response study may be necessary to determine the optimal dose for your specific model.
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Pre-test Handling and Stress: The EPM is highly sensitive to the animal's stress levels. Minimize handling stress on the day of the experiment. The testing environment should be quiet and consistently lit.
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Light Conditions: The contrast between the open and closed arms is a key factor. Ensure consistent and appropriate lighting conditions as per established protocols.
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Data Interpretation: Analyze not just the time spent in the open arms, but also the number of entries into the open and closed arms to get a more complete picture of the behavioral phenotype. This compound has been shown to produce anxiolytic-like effects without the sedative side effects associated with benzodiazepines.[4]
Question 3: I am not seeing the expected facilitation of fear extinction with this compound in my contextual fear conditioning assay.
Possible Causes & Solutions:
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Site of Action: The fear-reducing effects of this compound can be site-specific. Local administration into the infralimbic cortex (IL) and basolateral amygdala (BLA) has been shown to be effective, while administration into the prelimbic cortex (PL) or hippocampus (HPC) may not yield the same results.[5]
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Timing of Injection: For local infusions, this compound is typically administered 30 minutes before the extinction training (re-exposure to the context).[5]
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Molecular Pathway Inhibition: The effects of this compound on fear extinction are mediated by distinct signaling pathways in different brain regions. The MEK/ERK pathway is crucial in the BLA, while the PI3K/Akt pathway is important in the IL.[5] Co-administration with inhibitors of these pathways can block the effect of this compound.
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Behavioral Protocol: The timing and duration of the conditioning, re-exposure, and memory testing sessions are critical. Adhere to established protocols to ensure reliable results.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| δ-opioid (DOR) | 0.16 |
| µ-opioid (MOR) | 21.3 |
| κ-opioid (KOR) | 153 |
Source: MedchemExpress.com[6]
Table 2: Effective Doses of this compound in Various Behavioral Assays
| Behavioral Assay | Animal Model | Dose Range (Route) | Observed Effect |
| Forced Swim Test | Mice | 0.3-10 mg/kg (s.c.) | Antidepressant-like |
| Elevated Plus-Maze | Rats | 0.3-3.0 mg/kg (s.c.) | Anxiolytic-like |
| Inflammatory Pain | Mice | 1-10 mg/kg (s.c.) | Antihyperalgesic |
| Contextual Fear Extinction | Mice | 50 ng (intra-BLA/IL) | Fear-reducing |
| Chronic Migraine | Mice | 5 mg/kg (s.c.) | Inhibition of allodynia |
Experimental Protocols
1. Forced Swim Test (FST) for Antidepressant-like Effects
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Apparatus: A cylindrical tank (25 cm height, 15 cm diameter) filled with water (14 cm deep) at approximately 25°C.[2]
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Procedure:
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Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle 30 minutes before the test.[1][2]
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For training/habituation, place each mouse individually in the swimming apparatus for 10 minutes, 24 hours before the test.[1]
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On the test day, place the animal in the cylinder for a 6-minute session.[2]
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Record the session and score the duration of immobility during the last 4 or 5 minutes of the test.[1]
-
-
Data Analysis: Compare the duration of immobility between the this compound treated group and the vehicle control group.
2. Contextual Fear Conditioning for Fear Extinction
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Apparatus: A conditioning chamber equipped with a shock generator.
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Procedure:
-
Conditioning (Day 1): Place the mouse in the conditioning chamber. Deliver a series of foot shocks (e.g., eight 0.8-mA shocks, 1 s duration, 30 s intervals).[8]
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Extinction Training (Re-exposure 1): 24 hours after conditioning, administer this compound (e.g., 10 mg/kg, s.c., or local infusion) 30 minutes before placing the mouse back into the same chamber for 6 minutes without any foot shocks.[5][8]
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Memory Test (Re-exposure 2): 24 hours after re-exposure 1, place the mouse back in the chamber for another 6-minute session (drug-free state).[5]
-
-
Data Analysis: Measure the percentage of time the mouse spends freezing during each session. A significant reduction in freezing during re-exposure 2 in the this compound group compared to the control group indicates facilitation of fear extinction.[5]
Visualizations
Caption: Signaling pathway of this compound, a biased DOR agonist.
Caption: General workflow for this compound behavioral experiments.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. news-medical.net [news-medical.net]
- 4. The novel δ opioid receptor agonist this compound produces distinct anxiolytic-like effects in rats without producing the adverse effects associated with benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KNT-127 Technical Support Center: Minimizing Degradation in Experimental Setups
Welcome to the technical support center for KNT-127. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has been successfully dissolved in several solvents for in vivo and in vitro studies. For in vivo administration, sterile 0.9% saline or phosphate-buffered saline (PBS) are the most commonly reported solvents.[1][2][3] For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[4] To enhance aqueous solubility for in vivo studies, this compound can be converted to its hydrochloric acid salt.[5]
Q2: How should I prepare a stock solution of this compound?
A2: For a DMSO stock solution, prepare a high-concentration stock (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.[4] This stock can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, dissolve this compound directly in sterile saline or PBS immediately before use.[1][3] If solubility is a concern, gentle warming or sonication may be employed, though care should be taken to avoid excessive heat.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3: While specific long-term stability data for this compound is not extensively published, general best practices for morphinan-related compounds suggest the following:
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Solid this compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8°C) is recommended.
-
DMSO Stock Solutions: Store in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of the experiment.[1][3] If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid prolonged storage of aqueous solutions to minimize the risk of hydrolysis and oxidation.
Q4: I am observing a decrease in the efficacy of my this compound solution over time. What could be the cause?
A4: A decrease in efficacy is likely due to the degradation of this compound. Several factors can contribute to this:
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Improper Storage: Storing aqueous solutions for extended periods, even at low temperatures, can lead to degradation. Always aim to use freshly prepared solutions.
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution in DMSO, repeated freezing and thawing can introduce moisture and accelerate degradation. It is best to store it in single-use aliquots.
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Exposure to Light: Morphinan-like structures can be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
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pH of the Solution: Although specific data for this compound is unavailable, related morphinan (B1239233) compounds show increased degradation at higher pH. Ensure your saline or buffer is within a neutral pH range.
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Oxidation: The presence of oxygen can promote the oxidation of morphinan structures. While not always practical, de-gassing your solvent before dissolution may help in sensitive applications.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound have not been detailed in the available literature. However, based on the chemical structure of this compound, a morphinan derivative, potential degradation pathways could include oxidation of the phenolic hydroxyl group and N-demethylation.
Data on Factors Affecting Morphinan Stability (as a proxy for this compound)
Since quantitative stability data for this compound is not publicly available, the following table summarizes general stability information for related morphinan compounds, which can serve as a guideline for handling this compound.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated Temperatures | Can accelerate degradation. | Store solutions at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term stocks). Avoid excessive heating during dissolution. |
| pH | High pH (alkaline) | Accelerates degradation of some morphinans. | Maintain solutions at a neutral pH. Use buffered solutions like PBS where appropriate. |
| Light | UV and visible light | Can induce photodegradation. | Protect solid compound and solutions from light at all times by using amber vials or covering containers. |
| Oxygen | Atmospheric oxygen | Can lead to oxidation, a primary degradation pathway for phenolic compounds. | Prepare solutions fresh. For highly sensitive experiments, consider using de-gassed solvents. |
| Solvent | Aqueous vs. Organic | Aqueous solutions are generally less stable over time compared to DMSO stocks. | Prepare aqueous solutions immediately before use. Store long-term as a solid or in anhydrous DMSO at low temperatures. |
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Administration
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Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline or PBS to the tube to achieve the desired final concentration.
-
Mixing: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Avoid excessive heating.
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Administration: Use the freshly prepared solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection immediately after preparation.[1][6]
Visualizations
Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Potential Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a G protein-biased DOR agonist.
References
- 1. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 3. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Photochemical transformation of fentanyl under the simulated solar radiation - Enhancement of the process by heterogeneous photocatalysis and in silico analysis of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
KNT-127 tolerance development in chronic administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the delta-opioid receptor (DOR) agonist, KNT-127, with a specific focus on tolerance development during chronic administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, selective delta-opioid receptor (DOR) agonist.[1][2][3] It exhibits high selectivity for the δ-opioid receptor over μ and κ receptors.[2] this compound is considered a biased agonist, primarily activating cyclic adenosine (B11128) monophosphate (cAMP) signaling with lower recruitment of β-arrestin.[2] This biased signaling is thought to contribute to its unique pharmacological profile, including its antidepressant and anxiolytic-like effects without inducing convulsions, a side effect seen with other DOR agonists like SNC80.[3][4]
Q2: Does tolerance develop to the effects of this compound upon chronic administration?
A2: Yes, tolerance development is effect-specific. Chronic administration of this compound has been shown to induce full tolerance to its analgesic (antihyperalgesic) effects.[1][4] However, studies have demonstrated that tolerance does not develop to its antidepressant-like effects.[1][4]
Q3: If tolerance develops to this compound's analgesic effects, is there cross-tolerance with other DOR agonists?
A3: Yes, chronic treatment with this compound leads to cross-tolerance to the analgesic effects of the prototypical DOR agonist, SNC80.[1][4] This suggests that the mechanisms underlying analgesic tolerance are shared between these two compounds.
Q4: Does this compound cause DOR internalization like other agonists?
A4: No. Unlike SNC80, this compound does not appear to cause significant internalization of the delta-opioid receptor in vivo.[1][4][5] This property is a key aspect of its biased agonism and may be related to the lack of tolerance development for some of its effects.
Q5: What are the key signaling pathways activated by this compound?
A5: this compound primarily activates the G-protein-coupled signaling pathway leading to cAMP production.[2] For its antidepressant-like effects, it has been shown to involve the mTOR signaling pathway.[2][6][7] It also appears to modulate glutamatergic and GABAergic systems.[2][7]
Troubleshooting Guides
Issue 1: Failure to observe analgesic/antihyperalgesic effects with acute this compound administration.
| Potential Cause | Troubleshooting Step |
| Incorrect Dose | This compound has been shown to be effective in reversing inflammatory hyperalgesia at doses of 5 mg/kg (s.c.) in mice.[1][4] Ensure your dose is within the effective range reported in the literature. |
| Route of Administration | Subcutaneous (s.c.) injection is a commonly used and effective route.[1][4] If using a different route, pharmacokinetics may be altered, requiring dose adjustment. |
| Timing of Behavioral Assay | Peak effects are typically observed around 30 minutes post-injection.[1][4] Ensure your behavioral testing is timed appropriately. |
| Pain Model Insensitivity | This compound has shown efficacy in inflammatory pain models (e.g., Complete Freund's Adjuvant) and chemical pain models (acetic acid-induced writhing, formalin test).[1][3][4] Its efficacy in other pain modalities may vary. |
Issue 2: Rapid or unexpected loss of analgesic effect during chronic administration study.
| Potential Cause | Troubleshooting Step |
| Expected Tolerance Development | A gradual loss of the antihyperalgesic effect is an expected outcome of chronic this compound administration (e.g., 5 mg/kg daily).[1][4] Full analgesic tolerance can be observed after 5 days of continuous treatment.[4] This is not an experimental artifact. |
| Drug Stability | Ensure the this compound solution is prepared fresh and stored correctly. This compound is typically dissolved in saline.[4] |
| Inconsistent Dosing Schedule | Maintain a strict daily dosing schedule to ensure consistent plasma levels and a predictable rate of tolerance development. |
Issue 3: No antidepressant-like effect observed in the Forced Swim Test (FST).
| Potential Cause | Troubleshooting Step |
| Incorrect Dose for FST | A dose of 1 mg/kg (s.c.) has been shown to be effective in reducing immobility in the FST without affecting locomotor activity.[3][4] Higher doses used for analgesia may not be optimal for this assay. |
| Timing of FST | The test should be conducted 30 minutes after this compound injection.[4] |
| Behavioral Scoring | This compound has been observed to specifically increase swimming behavior, whereas other agonists like SNC80 increase climbing.[4] Ensure your scoring protocol distinguishes between these behaviors. |
| Tolerance is Not Expected | Chronic administration of this compound should not induce tolerance to its own antidepressant-like effects.[1][4] If a loss of effect is seen, investigate other experimental variables. |
Quantitative Data Summary
Table 1: Development of Tolerance to this compound's Antihyperalgesic Effect in a Mouse Inflammatory Pain Model
(Data summarized from Gaveriaux-Ruff et al., 2014)
| Treatment Day | This compound (5 mg/kg) - Thermal Sensitivity (Paw withdrawal latency in s) | This compound (5 mg/kg) - Mechanical Sensitivity (Paw withdrawal threshold in g) |
| Day 1 | ~8.5 | ~1.0 |
| Day 2 | ~7.0 | ~0.8 |
| Day 3 | ~5.5 | ~0.6 |
| Day 4 | ~4.0 | ~0.4 |
| Day 5 | ~3.0 (Full Tolerance) | ~0.2 (Full Tolerance) |
Table 2: Effect of Chronic this compound on Antidepressant-like and Locomotor Activity
(Data summarized from Gaveriaux-Ruff et al., 2014)
| Effect Measured | Acute this compound Challenge in Chronically Treated Mice | Outcome |
| Antidepressant-like (Forced Swim Test) | This compound (1 mg/kg) after 5 days of this compound (5 mg/kg) | Maintained antidepressant effect (increased swimming, decreased immobility).[4] No tolerance observed. |
| Locomotor Activity | SNC80 (3 mg/kg) after 5 days of this compound (5 mg/kg) | SNC80 still induced hyperlocomotion.[4] No cross-tolerance observed. |
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain and Assessment of Analgesic Tolerance
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Animal Model: C57BL/6J mice or DOP-eGFP knock-in mice.[1][4]
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Induction of Inflammation: Inject 20 µL of Complete Freund's Adjuvant (CFA) into the hindpaw or tail of the mouse.[1][4]
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Chronic Dosing Regimen:
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Behavioral Testing:
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Thermal Sensitivity (Hargreaves Test): Measure paw withdrawal latency from a radiant heat source.
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Mechanical Sensitivity (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments.
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Conduct behavioral tests 30 minutes after each daily injection to assess the drug's effect.[4]
-
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Data Analysis: Plot the withdrawal latency or threshold over the 5-day period. A gradual decrease towards baseline (pre-CFA) levels in the this compound group indicates the development of analgesic tolerance.[4]
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Effects
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Animal Model: C57BL/6J mice.[4]
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Drug Administration: Administer this compound (1 mg/kg, s.c.) or vehicle.[4]
-
Forced Swim Test:
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30 minutes after injection, place the mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4]
-
The test duration is typically 6 minutes.
-
-
Behavioral Scoring:
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Score the last 4 minutes of the test for time spent immobile, swimming, and climbing.[4]
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Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility, swimming, and climbing between the this compound and vehicle groups. A significant decrease in immobility and an increase in swimming are indicative of an antidepressant-like effect.[4]
Visualizations
Caption: this compound biased agonism at the delta-opioid receptor.
Caption: Experimental workflow for assessing analgesic tolerance.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bioengineer.org [bioengineer.org]
addressing poor solubility of KNT-127 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the poor solubility of KNT-127 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a potent and selective delta-opioid receptor (DOR) agonist with demonstrated antidepressant and anxiolytic-like effects in preclinical studies.[1] Like many small molecule compounds developed for neurological targets, this compound is lipophilic, which can lead to poor aqueous solubility. This presents a challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. A stock solution of at least 10 mM in DMSO can be prepared.[1] It is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which can reduce the solubility of this compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, but the tolerance should be determined empirically for your specific cells. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. For in vivo studies, this compound has been dissolved in saline, and its hydrochloride salt has been used to improve aqueous solubility.[2][3] However, for in vitro assays requiring precise concentrations, preparing a high-concentration stock solution in an organic solvent like DMSO followed by serial dilution into the aqueous assay medium is the standard and recommended procedure.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses common issues of this compound precipitation during experimental setup.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous media. | "Solvent Shock" : Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. 2. Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing culture medium to ensure rapid and uniform dispersion. |
| Precipitate forms after a period of incubation (hours to days). | 1. Exceeded solubility limit: The final concentration of this compound in the medium is above its solubility limit at 37°C. 2. Compound instability: this compound may degrade over time into less soluble byproducts. 3. Interaction with media components: this compound may interact with salts, proteins, or other components in the culture medium. | 1. Determine the empirical solubility limit: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound. 2. Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. For long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically. 3. Use solubility enhancers: Consider the use of solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) or increasing the serum concentration in your media, as serum proteins can help to keep hydrophobic compounds in solution. |
| Cloudy or hazy appearance of the final working solution. | Micro-precipitation: Formation of very fine, dispersed precipitate that is not immediately visible as distinct particles. | 1. Visual inspection and centrifugation: Carefully inspect the solution against a dark background. A slight Tyndall effect (light scattering) may be visible. Briefly centrifuge the solution; a small pellet may indicate precipitation. 2. Filter sterilization: While not a solution for poor solubility, if you suspect particulate contamination, you can filter the final working solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of the precipitated compound, leading to a lower effective concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile-filtered DMSO
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Sterile, amber or foil-wrapped microcentrifuge tubes
Procedure:
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In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
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Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO
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Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)
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Sterile polypropylene (B1209903) tubes
Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
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Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution.
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Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
-
Gently vortex the solution at each dilution step.
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Visually inspect the final working solution for any signs of precipitation.
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Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
While comprehensive quantitative solubility data for this compound in various solvents is not widely available in the public domain, the following table summarizes the available information. Researchers are encouraged to empirically determine the solubility of this compound in their specific assay systems.
| Solvent/System | Solubility/Concentration | Notes |
| DMSO | ≥ 10 mM | A stock solution of at least this concentration is achievable.[1] |
| Saline (0.9% NaCl) | Soluble for in vivo administration | Specific concentration and preparation details are not provided in the available literature.[2] |
| Aqueous Media | Poorly soluble | Direct dissolution is not recommended. |
| 20% SBE-β-CD in Saline | ≥ 1.25 mg/mL | This formulation is used for in vivo studies and involves an initial dissolution in DMSO followed by dilution in the SBE-β-CD solution.[1] |
Visualizations
Delta-Opioid Receptor (DOR) Signaling Pathway
Caption: this compound activates the delta-opioid receptor, leading to G-protein signaling.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution for in vitro assays.
This compound and the mTOR Signaling Pathway
Caption: this compound activates the mTOR signaling pathway, implicated in its antidepressant effects.
References
KNT-127 Technical Support Center: Experimental Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effect profile of the selective δ-opioid receptor (DOR) agonist, KNT-127, particularly at concentrations used in preclinical research. The following question-and-answer-based guides address potential issues and provide clarity on experimental design and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected side effect profile of this compound at high concentrations in preclinical models?
A1: Preclinical studies have consistently demonstrated that this compound possesses a favorable side effect profile, even at doses that are effective for anxiolytic, antidepressant, and analgesic effects.[1][2][3][4] Unlike the prototypical DOR agonist SNC80, this compound does not appear to induce convulsions or significant hyperlocomotion at tested therapeutic doses.[1][5][6] Furthermore, it does not produce the adverse effects commonly associated with benzodiazepines, such as memory impairment or motor coordination deficits.[2][5]
Q2: We are observing convulsive or seizure-like behavior in our animal models after administering this compound. Is this a known side effect?
A2: This is highly unexpected. This compound is specifically characterized as a non-convulsant DOR agonist, a key feature that distinguishes it from other agonists like SNC80.[5][6][7] The lack of convulsant activity is linked to its specific signaling properties, particularly its low capacity to recruit β-arrestin and induce receptor internalization.[6] If you are observing seizures, we recommend troubleshooting the following:
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Compound Purity and Identity: Verify the purity and chemical identity of your this compound sample.
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Vehicle Control: Ensure the vehicle used for administration is not contributing to the observed effects.
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Animal Strain/Model: While unlikely to be the primary cause, consider any unique sensitivities of the specific animal strain you are using.
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Dosing Error: Double-check all dose calculations and administration volumes to rule out a significant overdose.
Q3: Does this compound induce hyperlocomotion, which could confound behavioral test results?
A3: No, this compound has been shown to not induce hyperlocomotion in rodent models.[1][4] This is a significant advantage over other DOR agonists, such as SNC80, which are known to cause a marked increase in locomotor activity that can interfere with the interpretation of behavioral assays.[1] If hyperlocomotion is observed, it would be considered an atypical result, and experimental parameters should be thoroughly reviewed.
Q4: What is the risk of developing tolerance to the effects of this compound with chronic administration?
A4: The development of tolerance appears to be endpoint-specific. Studies have shown that with repeated administration, tolerance develops to the analgesic effects of this compound.[1][4] However, chronic treatment does not seem to induce tolerance to its antidepressant-like effects.[1][4] This suggests a biased signaling mechanism where different downstream pathways are responsible for different therapeutic actions and tolerance profiles.
Troubleshooting Guide
Issue: Atypical Central Nervous System (CNS) side effects (e.g., sedation, motor impairment) are observed.
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Troubleshooting Steps:
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Confirm Dose: this compound has been tested at doses up to 10 mg/kg (s.c.) in mice without reports of significant motor impairment.[1][8] Re-verify your dosing calculations.
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Review Administration Route: Ensure the route of administration (e.g., subcutaneous, intraperitoneal) is consistent with established protocols.
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Assess Behavioral Paradigm: Confirm that the behavioral test itself is not inducing stress or fatigue that could be misinterpreted as sedation. Compare with vehicle-treated controls.
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Benzodiazepine (B76468) Comparison: Studies show this compound (at 3.0 mg/kg) does not cause performance changes in the Y-maze test, ethanol-induced sleeping test, or footprint test, unlike diazepam.[2] Running a direct comparison with a benzodiazepine can help differentiate the compound's effects.
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Issue: Unexpected results in fear- or anxiety-related behavioral assays.
-
Troubleshooting Steps:
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Brain Region Specificity: The effects of this compound can be highly dependent on the brain region. For example, its anxiolytic effects have been linked to the suppression of glutamatergic transmission from the prelimbic cortex (PL) to the basolateral amygdala (BLA).[9] Ensure your experimental question aligns with the known mechanisms.
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Signaling Pathway Inhibition: The fear-reducing effects of this compound are mediated by distinct signaling pathways in different brain areas (e.g., MEK/ERK in the BLA, PI3K/Akt in the infralimbic cortex).[10] If your experiment involves pathway inhibitors, ensure they are administered correctly and at effective concentrations.
-
Quantitative Data Summary
The following tables summarize the doses of this compound used in key preclinical experiments and the observed side effect profile compared to other compounds.
Table 1: this compound Dosing and Primary Effects in Rodent Models
| Dose Range (mg/kg) | Route | Animal Model | Primary Effect Observed | Citation |
| 0.3 - 3.0 | s.c. | Rat | Dose-dependent anxiolytic-like effects | [2] |
| 1 - 10 | s.c. | Mouse | Antidepressant-like effects | [8] |
| 5.0 | s.c. | Mouse | Reversal of inflammatory hyperalgesia | [1][4] |
| 10.0 | s.c. | Mouse | Antidepressant-like effects | [7] |
| 5.0 | s.c. | Mouse | Reduction of chronic migraine-associated allodynia | [8] |
Table 2: Comparative Side Effect Profile
| Side Effect | This compound | SNC80 (DOR Agonist) | Diazepam (Benzodiazepine) |
| Convulsions | Not Observed[5][6][7] | Observed at high doses | Not a primary effect |
| Hyperlocomotion | Not Observed[1] | Observed[1] | Can cause sedation |
| Motor Impairment | Not Observed[2] | Not a primary reported effect | Observed |
| Memory Impairment | Not Observed[5] | Not a primary reported effect | Observed |
| Analgesic Tolerance | Develops with chronic use[1] | Develops with chronic use | Not applicable |
| Antidepressant Tolerance | Not Observed with chronic use[1] | Not fully characterized | Not applicable |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the workflows used to assess its side effects.
Caption: Workflow for assessing the therapeutic and side effects of this compound.
Caption: Biased agonism of this compound at the δ-opioid receptor.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel δ opioid receptor agonist this compound produces distinct anxiolytic-like effects in rats without producing the adverse effects associated with benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The delta opioid receptor agonist KNT‐127 relieves innate anxiety‐like behavior in mice by suppressing transmission from the prelimbic cortex to basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
Technical Support Center: KNT-127 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent and effective in vivo delivery of KNT-127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the delta-opioid receptor (DOR) with high affinity and selectivity.[1][2] It is designed to penetrate the blood-brain barrier, allowing for systemic administration to achieve effects within the central nervous system.[1][3] this compound acts as a biased agonist, primarily activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway with lower activation of β-arrestin signaling.[1] This mechanism contributes to its antidepressant, anxiolytic, and antinociceptive effects without causing convulsions, a side effect seen with some other DOR agonists.[4]
Q2: What are the recommended administration routes and dosages for this compound in mice?
A2: The appropriate administration route and dosage of this compound depend on the specific experimental goals. Subcutaneous (s.c.) injection is a common systemic route. For antidepressant-like effects in mice, a dose of 1 mg/kg (s.c.) has been shown to be effective.[4] In studies on chronic pain and depression, doses have ranged from 0.1 to 10.0 mg/kg (s.c.) for acute administration and 5 mg/kg daily for chronic studies.[2][5] For local effects in specific brain regions, direct microinfusion can be used. For example, a dose of 0.4 nmol has been infused into the infralimbic prefrontal cortex.[1]
Q3: What is the recommended vehicle for dissolving this compound for in vivo use?
A3: this compound is soluble in saline (0.9% NaCl).[2] For in vivo experiments, it is recommended to prepare a clear stock solution and then make fresh working solutions for use on the same day to ensure stability and prevent precipitation.[1]
Q4: Does this compound induce receptor internalization?
A4: No, unlike some other delta-opioid receptor agonists such as SNC80, this compound does not appear to induce significant DOR internalization in vivo.[2][5][6] This property may contribute to its distinct pharmacological profile, including a lack of hyperlocomotion.[2][5]
Troubleshooting Guide
Issue 1: Inconsistent or Absent Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation | Ensure this compound is fully dissolved in saline. Prepare fresh solutions daily as precipitation or degradation can occur.[1] Visually inspect the solution for any particulates before administration. |
| Incorrect Dosage | Verify the calculations for the required dose based on the animal's body weight. A dose-response study (e.g., 0.1, 1, 3, 10 mg/kg, s.c.) may be necessary to determine the optimal effective dose for your specific animal model and behavioral paradigm.[4][5] |
| Timing of Administration | The onset of action for this compound's behavioral effects is typically observed within 30 minutes of subcutaneous administration.[7] Ensure that the timing of your behavioral test is aligned with the peak effect of the drug. |
| Route of Administration | For systemic effects, subcutaneous or intraperitoneal injections are commonly used.[1][4] If targeting a specific brain region, ensure accurate cannula placement and infusion volume for local microinjections.[8] |
| Animal Model Variability | Consider the strain, sex, and age of the animals, as these factors can influence behavioral outcomes. While this compound's effects have been shown to be independent of these factors in some studies, it is a crucial parameter to control.[9] |
Issue 2: Animal Welfare Concerns (e.g., unexpected side effects)
| Possible Cause | Troubleshooting Step |
| High Dosage | Although this compound is reported to lack convulsive effects, administering a dose that is too high may lead to unforeseen side effects.[4] If adverse effects are observed, reduce the dosage. |
| Off-Target Effects | This compound is highly selective for the delta-opioid receptor over mu and kappa receptors.[1] However, at very high doses, off-target effects cannot be entirely ruled out. Consider using a selective DOR antagonist, such as naltrindole, to confirm that the observed effects are DOR-mediated.[4][8] |
Data and Protocols
Quantitative Data Summary
This compound Receptor Binding Affinity
| Receptor | Ki (nM) |
| Delta-Opioid (DOR) | 0.16[1] |
| Mu-Opioid (MOR) | 21.3[1] |
| Kappa-Opioid (KOR) | 153[1] |
Effective Doses of this compound in Mice for Different Behavioral Tests
| Behavioral Test | Route | Dose | Effect |
| Forced Swim Test | s.c. | 1 mg/kg | Decreased immobility[4] |
| Acetic Acid Writhing | s.c. | 3 mg/kg | Reduced abdominal constrictions[4] |
| Formalin Test | s.c. | 3 mg/kg | Reduced licking time[4] |
| Contextual Fear Extinction | s.c. | 10 mg/kg | Reduced freezing[8] |
| Chronic Migraine Model | s.c. | 5 mg/kg | Inhibited allodynia[6] |
Experimental Protocols
Protocol 1: Preparation and Systemic Administration of this compound for Behavioral Studies in Mice
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Preparation of this compound Solution:
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Dissolve this compound in sterile 0.9% saline to the desired stock concentration.
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On the day of the experiment, dilute the stock solution with 0.9% saline to the final desired concentration for injection.
-
Ensure the solution is clear and free of precipitation.
-
-
Administration:
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Weigh the mouse to determine the precise injection volume.
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Administer this compound via subcutaneous (s.c.) injection.
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Conduct the behavioral test 30 minutes after the injection.[7]
-
Protocol 2: Local Microinfusion of this compound into a Specific Brain Region
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Surgical Procedure:
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Microinfusion:
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Gently restrain the mouse and remove the dummy cannula.
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Insert the infusion cannula, which extends slightly beyond the guide cannula, into the target region.
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Infuse a small volume of the this compound solution (e.g., 0.2 µL) at a slow and steady rate.
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Leave the infusion cannula in place for a short period to allow for diffusion before replacing the dummy cannula.
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Conduct the behavioral test approximately 15-30 minutes after the infusion.[1][8]
-
Visualizations
Caption: Signaling pathways activated by this compound binding to the delta-opioid receptor.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for inconsistent this compound in vivo effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of this compound, a δ-opioid receptor agonist effective by systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The delta opioid receptor agonist KNT‐127 relieves innate anxiety‐like behavior in mice by suppressing transmission from the prelimbic cortex to basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 9. news-medical.net [news-medical.net]
Technical Support Center: KNT-127 and Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective delta-opioid receptor (DOR) agonist, KNT-127. The information below addresses specific issues related to locomotor activity that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I control for hyperlocomotion induced by this compound in my experiments?
Based on current scientific literature, this compound does not induce hyperlocomotion.[1][2][3] Unlike the prototypical DOR agonist SNC80, which is known to cause significant increases in locomotor activity, this compound has been consistently shown to have no such effect at effective therapeutic doses.[1][2] Therefore, controlling for this compound-induced hyperlocomotion is not a necessary step in experimental design. Researchers should, however, always include appropriate vehicle-treated control groups to establish baseline locomotor activity.
Q2: Why doesn't this compound cause hyperlocomotion like other delta-opioid agonists (e.g., SNC80)?
The difference in locomotor effects between this compound and SNC80 is attributed to a phenomenon known as "biased agonism".[1][3] this compound is considered a biased agonist, meaning it activates the delta-opioid receptor in a way that preferentially engages certain downstream signaling pathways over others. Specifically, this compound shows lower activation of β-arrestin signaling and does not cause significant receptor internalization, which are cellular events linked to the adverse effects of other DOR agonists like SNC80.[1][4] This biased signaling profile allows this compound to produce therapeutic effects, such as analgesia and antidepressant-like effects, without the convulsive or hyperlocomotor side effects associated with SNC80.[1][2][5]
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the delta-opioid receptor (DOR), with a high affinity (Ki = 0.16 nM) and greater selectivity for DOR over mu (μ) and kappa (κ) opioid receptors.[5][6] Its therapeutic effects, including antidepressant-like actions, are mediated through the activation of signaling pathways such as the mTOR pathway in brain regions like the medial prefrontal cortex.[7][8] this compound has also been shown to increase the release of dopamine (B1211576) and L-glutamate in the striatum, nucleus accumbens, and prefrontal cortex, which may contribute to its therapeutic profile.[6][9]
Q4: Are there any circumstances where this compound might affect locomotor activity?
While this compound itself does not induce hyperlocomotion, it is important to consider the overall experimental context. Factors such as the animal model, stress levels, and co-administration of other compounds could potentially influence locomotor outcomes. It is standard practice to perform a dose-response study for any new compound or experimental paradigm to confirm the lack of effect on locomotor activity. The primary finding remains that this compound does not directly stimulate locomotor activity.[2]
Troubleshooting Guide: Locomotor Activity Assessment
This guide provides troubleshooting for common issues encountered during locomotor activity experiments, particularly when confirming the neutral locomotor profile of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected increase in locomotion in this compound treated group. | 1. Animal Stress: Handling or injection stress can temporarily increase activity. 2. Environmental Factors: Novel environment, improper lighting, or noise can influence activity. 3. Substance Interaction: Interaction with another administered compound. 4. Dosing Error: Incorrect dose or formulation. | 1. Ensure a sufficient habituation period for the animals to the testing room and handling procedures. 2. Standardize the testing environment. Use low-light conditions and minimize auditory disturbances.[10][11] 3. Review all administered substances for known effects on locomotion and potential interactions. 4. Double-check all calculations, dilutions, and the stability of the this compound solution. |
| High variability in locomotor data between subjects. | 1. Inconsistent Habituation: Animals may have had different levels of exposure to the environment before testing. 2. Biological Variability: Natural differences in temperament and activity levels among animals. 3. Time of Day: Circadian rhythms significantly affect locomotor activity. | 1. Strictly adhere to a standardized habituation protocol for all animals.[12] 2. Increase the sample size (n) to improve statistical power and account for individual differences. Randomize animals into treatment groups. 3. Conduct all behavioral testing at the same time of day. |
| Overall low locomotor activity in all groups (including controls). | 1. Animal Strain/Age: Some rodent strains are naturally less active. Activity levels can also decrease with age. 2. Sickness/Malaise: Underlying health issues can suppress activity. 3. Testing Environment: An environment that is too bright or exposed can inhibit exploratory behavior. | 1. Be aware of the known behavioral phenotype of the strain and age of the animals being used. 2. Monitor animals for any signs of illness. Ensure proper housing and husbandry. 3. Use an appropriate testing apparatus (e.g., open field with walls) and lighting conditions that encourage natural exploration.[13] |
Data Summary
Table 1: Comparative Effects of this compound and SNC80 on Locomotor Activity
| Compound | Primary Mechanism | Reported Effect on Locomotion | Receptor Internalization | Convulsive Activity | Key References |
| This compound | Selective DOR Biased Agonist | No significant effect; does not induce hyperlocomotion. | Low / None | Not observed | [1][2][3][4] |
| SNC80 | Prototypical DOR Agonist | Induces significant hyperlocomotion. | High | Observed at higher doses | [1][2][5] |
Experimental Protocols
Protocol: Open Field Test for Spontaneous Locomotor Activity
This protocol is designed to assess the baseline and drug-induced spontaneous locomotor activity in rodents.
1. Apparatus:
-
An open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-reflective material.
-
An automated tracking system with an overhead camera and software to record and analyze movement.
2. Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[11]
-
Preparation: Clean the open field arena thoroughly with 70% ethanol (B145695) or a similar cleaning agent between each animal to eliminate olfactory cues.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, s.c.) or vehicle control at a predetermined time before placing the animal in the arena (e.g., 30 minutes).[1][2]
-
Testing: Gently place the mouse or rat in the center of the open field arena.
-
Data Collection: Record the animal's activity for a specified duration (e.g., 30-60 minutes) using the automated tracking software. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Post-testing: Return the animal to its home cage. Clean the arena before testing the next animal.
3. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the locomotor activity between the this compound and vehicle-treated groups.
Visualizations
Caption: Biased agonism of this compound at the delta-opioid receptor.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Troubleshooting flowchart for unexpected locomotor results.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news-medical.net [news-medical.net]
- 8. bioengineer.org [bioengineer.org]
- 9. Novel δ1-receptor agonist this compound increases the release of dopamine and L-glutamate in the striatum, nucleus accumbens and median pre-frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Pharmacological Guide: KNT-127 vs. SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of two prominent delta-opioid receptor (DOP) agonists, KNT-127 and SNC80. The information presented is curated from experimental data to assist researchers in understanding the distinct profiles of these compounds.
At a Glance: Key Pharmacological Differences
| Feature | This compound | SNC80 |
| Primary Target | Delta-Opioid Receptor (DOP) | Delta-Opioid Receptor (DOP) |
| Receptor Selectivity | High for DOP over MOP and KOP | High for DOP over MOP and KOP |
| Analgesic Effects | Effective in various pain models | Effective in various pain models |
| Antidepressant-like Effects | Yes | Yes |
| Anxiolytic-like Effects | Yes | Yes |
| Convulsant Activity | No | Yes |
| Hyperlocomotion | No | Yes |
| Receptor Internalization | Low to no internalization | Induces receptor internalization |
| Tolerance to Analgesia | Yes, with chronic use | Yes, with chronic use |
| Cross-Tolerance to SNC80 | Induces cross-tolerance to SNC80's analgesic effects | - |
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound and SNC80 based on published literature.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOP) | μ-Opioid Receptor (MOP) | κ-Opioid Receptor (KOP) | Selectivity (MOP/DOP) | Selectivity (KOP/DOP) |
| This compound | 0.16[1][2] | 21.3[1][2] | 153[1][2] | 133.1 | 956.3 |
| SNC80 | 9.4[3] | ~4700 | ~2350 | ~500[2] | ~250[2] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value | System |
| SNC80 | [³⁵S]GTPγS Binding | Efficacy | Partial Agonist | Rat brain slices |
| SNC80 | Intracellular Calcium Release | EC₅₀ | 52.8 ± 27.8 nM | HEK293 cells co-expressing μ–δ heteromers[4] |
Table 3: In Vivo Behavioral Effects in Rodents
| Effect | This compound | SNC80 |
| Analgesia (Thermal) | Effective at 10 mg/kg (s.c.) in tail immersion test.[1] | Effective |
| Analgesia (Inflammatory) | Reduces thermal hyperalgesia at 1–10 mg/kg and mechanical allodynia at 0.3–10 mg/kg (s.c.).[1] | Effective |
| Antidepressant-like | Significant decrease in immobility in forced swim test at 1 mg/kg (s.c.).[5] | Potent antidepressant-like effects.[5] |
| Anxiolytic-like | Systemic administration produces anxiolytic effects.[6] | Produces anxiolytic effects. |
| Hyperlocomotion | No effect on locomotor activity.[1] | Induces significant hyperlocomotion at 10 mg/kg.[1] |
| Convulsions | No convulsions observed at doses up to 100 mg/kg.[5][7] | Produces convulsions.[1][2] |
Signaling Pathways and Cellular Fate
This compound and SNC80 exhibit biased agonism, meaning they differentially activate downstream signaling pathways upon binding to the delta-opioid receptor. This bias is thought to underlie their distinct pharmacological profiles.
Figure 1: Ligand-biased signaling of this compound and SNC80 at the δ-opioid receptor.
A key differentiator is their effect on receptor internalization. SNC80 is known to cause significant internalization of the delta-opioid receptor, a process linked to the recruitment of β-arrestin.[1][6] In contrast, this compound induces little to no receptor internalization, suggesting it is a G-protein biased agonist.[1][6] This difference in β-arrestin recruitment may contribute to the absence of convulsions and hyperlocomotion with this compound.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human opioid receptors (DOP, MOP, KOP) are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-DPDPE for DOP) and a range of concentrations of the unlabeled test compound (this compound or SNC80).[8]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[8]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation by an agonist.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.[9][10]
-
Assay Setup: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (this compound or SNC80).[9][10]
-
Incubation: The mixture is incubated to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.[9]
-
Filtration: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are collected by rapid filtration.[9]
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (maximal effect, efficacy) of the agonist.[9]
Hot Plate Test (Analgesia)
This behavioral assay assesses the analgesic properties of a compound in response to a thermal stimulus.
Protocol:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[11][12]
-
Acclimation: Animals are allowed to acclimate to the testing room.[12][13]
-
Drug Administration: The test compound (this compound or SNC80) or vehicle is administered at a specific time before the test.
-
Testing: The animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[11][13][14]
-
Cut-off Time: A cut-off time is established to prevent tissue damage.[11]
Elevated Plus Maze (Anxiolysis)
This test is used to evaluate anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[15]
-
Acclimation: Rodents are habituated to the testing room before the experiment.[15]
-
Drug Administration: The test compound or vehicle is administered prior to testing.
-
Testing: The animal is placed in the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes).[16][17]
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[16][18]
Conclusion
This compound and SNC80, while both potent delta-opioid receptor agonists, display markedly different pharmacological profiles. This compound emerges as a compound with a potentially safer profile, exhibiting analgesic, antidepressant, and anxiolytic effects without the convulsant activity and hyperlocomotion associated with SNC80.[2][5][7] These differences are likely attributable to their biased agonism at the delta-opioid receptor, particularly the low propensity of this compound to induce receptor internalization.[1][6] This comparative guide highlights the importance of detailed pharmacological characterization in the development of novel therapeutics targeting the delta-opioid receptor.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. SNC80, delta opioid receptor agonist (CAS 156727-74-1) | Abcam [abcam.com]
- 4. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
A Comparative Efficacy Analysis of KNT-127 and TAN-67: Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective delta-opioid receptor (DOR) agonists, KNT-127 and TAN-67. Both compounds have garnered interest for their potential therapeutic applications, particularly in the fields of neuropsychiatry and pain management. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental evidence.
Introduction
This compound and TAN-67 are potent agonists of the delta-opioid receptor, a G-protein coupled receptor implicated in a range of physiological processes including mood regulation, and pain perception.[1][2] While both compounds target the same receptor, variations in their chemical structure and pharmacological profile may lead to differences in their therapeutic efficacy and side-effect profiles. This guide aims to delineate these differences through a comparative analysis of their receptor binding affinities and in vivo pharmacological effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and TAN-67 based on available preclinical studies.
Table 1: Receptor Binding Affinity
This table compares the binding affinities (Ki) of this compound and TAN-67 for the delta (δ), mu (μ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 0.16[3] | 21.3[3] | 153[3] | 133.1 | 956.3 |
| TAN-67 | 0.647 (human)[4] | >1000 (human)[4] | - | >1545 | - |
Table 2: In Vivo Efficacy in Preclinical Models
This table presents a comparison of the in vivo efficacy of this compound and TAN-67 in various behavioral and physiological assays.
| Test | This compound | TAN-67 | Direct Comparison |
| Antidepressant-like Effects | - Forced Swim Test: Significantly decreased immobility time at 1 mg/kg (s.c.) in mice.[5] - Tail Suspension Test: Significant decrease in immobility time at 10 mg/kg.[3] | - Exerted antidepressant-like effects in the Forced Swim Test.[3] | This compound has been extensively characterized for its antidepressant effects. While TAN-67 also shows antidepressant potential, direct comparative studies with this compound in these models are limited. |
| Anxiolytic-like Effects | - Reduces anxiety-like behavior by reducing the excitability of neurons in the prelimbic prefrontal cortex.[3] | - Information on anxiolytic activity is less prevalent in the reviewed literature. | This compound has been more thoroughly investigated for its anxiolytic properties. |
| Antinociceptive Effects | - Acetic Acid Writhing Test: ED50 = 1.20 mg/kg (s.c.) in mice.[5] | - Produces a dose- and time-dependent inhibition of the tail-flick response.[6] | This compound is reported to be more potent than TAN-67 in the acetic acid writhing test.[7] |
| Cardioprotective Effects | - Not a primary focus of the reviewed studies. | - Reduces infarct size via activation of Gi/o proteins and KATP channels.[8] | TAN-67 has been specifically investigated for its cardioprotective effects. |
| Dopamine (B1211576) Efflux | - Increases dopamine release in the striatum, nucleus accumbens, and prefrontal cortex. | - Enhances dopamine efflux in the nucleus accumbens.[9] | Both compounds modulate dopamine release, a key mechanism in mood and reward. |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., delta, mu, or kappa opioid receptors) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the membrane preparation.
-
Competition Binding: The incubation is repeated in the presence of varying concentrations of the test compound (this compound or TAN-67).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
General Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10-15 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals are handled for several days prior to the test.
-
Drug Administration: The test compound (this compound or TAN-67) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Test Session: Each mouse is placed individually in the cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a compound.
General Protocol:
-
Animal Preparation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound (this compound or TAN-67) or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[10][11][12][13][14]
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 10-20 minutes).
-
Data Analysis: A significant reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Both this compound and TAN-67 exert their effects by activating the delta-opioid receptor, a G-protein coupled receptor. Upon activation, the receptor initiates a cascade of intracellular signaling events.
Caption: Delta-Opioid Receptor Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting preclinical in vivo efficacy studies for compounds like this compound and TAN-67.
Caption: Preclinical In Vivo Efficacy Workflow.
Conclusion
Both this compound and TAN-67 are selective delta-opioid receptor agonists with demonstrated efficacy in preclinical models of depression, anxiety, and pain. Based on the available data, this compound exhibits a higher binding affinity for the delta-opioid receptor and greater potency in some in vivo assays compared to TAN-67.[3][7] this compound has been extensively studied for its antidepressant and anxiolytic effects, which are mediated through various signaling pathways including mTOR, PI3K/Akt, and MEK/ERK. TAN-67 has also shown antidepressant-like and antinociceptive properties, with additional evidence for cardioprotective effects.[3][6][8]
Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential and safety profiles of these two compounds. The detailed experimental protocols and workflow diagrams provided in this guide serve as a resource for researchers designing and interpreting such studies in the ongoing development of novel delta-opioid receptor-targeted therapeutics.
References
- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)TAN-67, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The non-peptidic delta opioid receptor agonist TAN-67 enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sid.ir [sid.ir]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. rjptsimlab.com [rjptsimlab.com]
Validating the Delta-Opioid Receptor Agonist KNT-127: A Comparative Analysis of Naltrindole Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the effects of the delta-opioid receptor (DOR) agonist, KNT-127, through antagonism with naltrindole (B39905). Detailed experimental protocols and supporting data are presented to facilitate a comprehensive understanding of this compound's mechanism of action.
This compound is a selective and blood-brain barrier-penetrant delta-opioid receptor (DOR) agonist, exhibiting antidepressant, anxiolytic, and antinociceptive properties.[1][2][3] Its high selectivity for the δ-receptor over μ and κ receptors makes it a promising candidate for therapeutic development with a potentially favorable side-effect profile.[1] Validation of its on-target effects is crucial, and this is primarily achieved through antagonist challenges. The selective DOR antagonist, naltrindole, has been instrumental in confirming that the pharmacological effects of this compound are mediated through the delta-opioid receptor.[3][4][5]
Mechanism of Action of this compound
This compound acts as a biased agonist at the DOR, primarily activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway with lower recruitment of β-arrestin.[1] This biased agonism may contribute to its therapeutic effects while potentially minimizing the adverse effects associated with some opioid agonists.[2] The activation of DOR by this compound triggers downstream signaling cascades, including the mTOR and MEK/ERK pathways, which are implicated in its antidepressant-like effects.[1][6]
Naltrindole: The Key to Unlocking this compound's Mechanism
Naltrindole is a highly selective and competitive antagonist for the delta-opioid receptor.[7][8][9][10] Its ability to specifically block DORs makes it an invaluable tool for in vivo and in vitro studies to ascertain whether the effects of a compound like this compound are indeed mediated by this receptor.[8] By administering naltrindole prior to this compound, researchers can observe whether the expected effects of this compound are diminished or completely blocked.
Comparative Data: this compound Effects with and without Naltrindole Antagonism
The following tables summarize the quantitative data from key studies demonstrating the naltrindole-reversible effects of this compound.
| Behavioral Test | Species | This compound Dose | Effect of this compound | Naltrindole Dose | Effect of this compound + Naltrindole | Reference |
| Forced Swim Test | Mice | 1 mg/kg, s.c. | Decreased immobility time | 1 mg/kg, s.c. | Antagonized the decrease in immobility | [3] |
| Acetic Acid Writhing Test | Mice | 3 mg/kg, s.c. | Reduced number of writhes | 1 mg/kg, s.c. | Antagonized the antinociceptive effect | [3] |
| Formalin Test | Mice | 3 mg/kg, s.c. | Reduced licking time | 1 mg/kg, s.c. | Antagonized the antinociceptive effect | [3] |
| Elevated Plus Maze | Rats | 0.08 μ g/0.2 μl (intra-BLA) | Increased time in open arms | 0.25 μ g/0.2 μl (intra-BLA) | Blocked the anxiolytic-like effect | [11] |
| Contextual Fear Extinction | Mice | 50 ng (intra-IL) | Reduced freezing behavior | 500 ng (intra-IL) | Antagonized the fear-reducing effect | [4] |
| Signaling Pathway | Brain Region | Effect of this compound | Effect of this compound + Antagonist | Antagonist Used | Reference |
| mTOR signaling | Medial Prefrontal Cortex (mPFC) & Amygdala | Increased phosphorylation of p70S6K | Inhibited the increase in phosphorylation | Rapamycin (mTOR inhibitor) | [1][6] |
| MEK/ERK signaling | Amygdala | Increased phosphorylation of ERK | Abolished the effect | U-0126 (MEK inhibitor) | [4] |
| PI3K/Akt signaling | Infralimbic Cortex (IL) | Increased phosphorylation of Akt | Abolished the effect | Wortmannin (PI3K inhibitor) | [4] |
Experimental Protocols
Forced Swim Test
-
Animals: Male ICR mice.
-
Drug Administration: this compound (1 mg/kg) or vehicle was administered subcutaneously (s.c.) 30 minutes before the test. Naltrindole (1 mg/kg, s.c.) was administered 15 minutes before the this compound injection.
-
Procedure: Mice were placed individually in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm. The duration of immobility during the last 4 minutes of a 6-minute session was recorded. Immobility was defined as the absence of all movement except for that required to keep the head above water.
Elevated Plus Maze Test
-
Animals: Male Wistar rats.
-
Surgical Procedure: Rats were anesthetized and guide cannulae were implanted bilaterally aimed at the basolateral amygdala (BLA).
-
Drug Administration: Naltrindole (0.25 μ g/0.2 μl) or saline was microinjected into the BLA. Five minutes later, this compound (0.08 μ g/0.2 μl) or saline was microinjected into the same site.
-
Procedure: Five minutes after the second injection, rats were placed in the center of the elevated plus maze, which consists of two open and two closed arms. The number of entries into and the time spent in each arm were recorded for 5 minutes.
Visualizing the Pathways and Workflow
Caption: Signaling pathway of this compound and its antagonism by naltrindole.
Caption: Experimental workflow for naltrindole antagonism studies.
Alternatives to Naltrindole
While naltrindole is the most commonly used antagonist for validating this compound's effects, other selective DOR antagonists have also been employed. These include:
-
Naltriben (NTB): A putative DOR₂ subtype antagonist.[3]
-
7-Benzylidenenaltrexone (BNTX): A putative DOR₁ subtype antagonist.[3]
The use of these subtype-selective antagonists can provide further insights into the specific delta-opioid receptor subtypes involved in the various effects of this compound.
Conclusion
The consistent and robust antagonism of this compound's effects by naltrindole across various behavioral and cellular assays provides strong evidence that this compound exerts its pharmacological actions primarily through the delta-opioid receptor. This validation is a critical step in the preclinical development of this compound as a potential therapeutic agent for depression, anxiety, and pain. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective δ-Opioid Receptor Agonist, this compound, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]
- 5. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antagonism by naltrindole of the antinociceptive effects of the delta opioid agonist cyclic[D-penicillamine2-D-penicillamine5]enkephalin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
KNT-127: A Comparative Guide to its Cross-Reactivity at Mu and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KNT-127, a novel delta-opioid receptor (DOR) agonist, with other standard opioid ligands, focusing on its cross-reactivity with mu (MOR) and kappa (KOR) opioid receptors. The information is supported by experimental data from binding and functional assays to provide a clear perspective on its selectivity profile.
Executive Summary
Data Presentation
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Delta (δ) | Mu (μ) | Kappa (κ) | δ/μ Selectivity Ratio | δ/κ Selectivity Ratio |
| This compound | 0.16 [1][2] | 21.3 [1][2] | 153 [1][2] | 133 | 956 |
| SNC80 | 0.28 | 139 | 69.5 | 496 | 248 |
| Deltorphin II | 0.80 | >1000 | >1000 | >1250 | >1250 |
| DAMGO | 1430 | 1.18 | 213 | 0.0008 | 0.0055 |
| U-50,488 | >500 | 370 | 12 | <0.024 | 0.024 |
| Naltrindole | 0.09 | 8.1 | 2.7 | 90 | 30 |
Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki (μ or κ) / Ki (δ).
Table 2: Comparative Functional Activity (EC50, nM) in GTPγS Binding Assays
| Compound | Delta (δ) | Mu (μ) | Kappa (κ) |
| This compound | Data not available | Data not available | Data not available |
| SNC80 | 32[3][4] | >10000 | >10000 |
| DAMGO | >10000 | 45[3][4] | >10000 |
| U-50,488 | >10000 | >10000 | 80-109[5] |
| Deltorphin II | Data not available | Data not available | Data not available |
| Naltrindole | Antagonist | Antagonist | Antagonist |
EC50 values represent the concentration of the ligand that produces 50% of the maximal response. "Data not available" indicates that specific values were not found in the provided search results.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the delta, mu, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human delta, mu, or kappa opioid receptor.
-
Radioligand: A selective radioligand for each receptor subtype (e.g., [³H]-naltrindole for DOR, [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR).
-
Test Compound: this compound and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the delta, mu, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human delta, mu, or kappa opioid receptor.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in order: assay buffer, GDP (final concentration 10-30 µM), varying concentrations of the test compound, and membrane suspension.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
Data Analysis:
-
Determine Agonist-Stimulated Binding: Subtract the basal binding (in the absence of agonist) from the total binding.
-
Generate Dose-Response Curve: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound's concentration.
-
Determine EC50 and Emax: The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum stimulation, determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling at the delta-opioid receptor.
Caption: Experimental workflows for binding and functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of micro-, kappa-, and delta-opioid receptor density and G protein activation in the cortex and thalamus of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Frontier in Antidepressant Research: KNT-127 Shows Promise Over Traditional Therapies
A novel delta-opioid receptor agonist, KNT-127, is demonstrating significant potential as a next-generation antidepressant, exhibiting comparable efficacy to traditional drugs but with a more favorable side-effect profile and potentially faster onset of action. Preclinical studies highlight its distinct mechanism of action, offering a new avenue for therapeutic development in mood disorders.
This comparison guide provides an in-depth analysis of this compound against traditional antidepressant classes—Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs)—focusing on experimental data from key preclinical studies.
Efficacy in Preclinical Models of Depression
This compound has been rigorously evaluated in various animal models of depression, most notably the Forced Swim Test (FST) and the Chronic Social Defeat Stress (CSDS) paradigm. These tests are widely used to screen for antidepressant efficacy.
In the mouse Forced Swim Test, a measure of behavioral despair, this compound has been shown to significantly reduce immobility time, an indicator of antidepressant activity. One key study directly compared the effects of this compound with the tricyclic antidepressant imipramine (B1671792). The results indicated that this compound (at a dose of 1mg/kg) produced a decrease in immobility duration similar to that of imipramine (at a 6mg/kg dose), suggesting comparable efficacy in this model.[1][2]
The Chronic Social Defeat Stress model mimics the social and psychological stress that can lead to depression in humans. In this paradigm, repeated administration of this compound has been shown to ameliorate social avoidance behaviors and normalize stress-induced hormonal changes.[3] While direct quantitative comparisons with a wide range of traditional antidepressants in this specific model are still emerging, the existing data points to the robust antidepressant-like effects of this compound.
| Efficacy Comparison in the Forced Swim Test (Mouse) | ||
| Compound | Dosage | Effect on Immobility Time |
| This compound | 1 mg/kg | Significantly decreased[1][2] |
| Imipramine (TCA) | 6 mg/kg | Significantly decreased (similar to this compound)[1][2] |
| Control (Vehicle) | - | Baseline immobility |
Mechanism of Action: A Divergence from Monoamine Modulation
Traditional antidepressants primarily act by increasing the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] SSRIs, for instance, selectively block the reuptake of serotonin.[4]
This compound, in contrast, operates through a distinct mechanism. It is a selective agonist for the delta-opioid receptor (DOR).[5] Activation of DORs is known to modulate mood and emotional responses. The antidepressant-like effects of this compound are mediated through the activation of intracellular signaling pathways, including the PI3K/Akt/mTOR pathway.[6] This pathway is increasingly recognized for its role in synaptic plasticity and rapid antidepressant responses.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective delta opioid receptor agonist, shows beneficial effects in the hippocampal dentate gyrus of a chronic vicarious social defeat stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
KNT-127: A Comparative Analysis of Delta-Opioid Receptor Internalization
A comprehensive guide for researchers and drug development professionals on the internalization properties of the novel delta-opioid receptor agonist, KNT-127, in comparison to other well-established DOR agonists.
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including chronic pain and depression. Agonist-induced internalization of DORs is a critical regulatory mechanism that can influence the duration and intensity of signaling, as well as the development of tolerance. This compound is a novel, selective DOR agonist that has demonstrated a distinct profile in terms of receptor internalization when compared to other DOR agonists.[1][2] This guide provides a detailed comparison of this compound's internalization properties with those of other key DOR agonists, supported by experimental data and detailed protocols.
Quantitative Comparison of DOR Agonist-Induced Internalization
The propensity of a DOR agonist to induce receptor internalization is a key determinant of its pharmacological profile. While some agonists, like the prototypical SNC80, are known to cause robust internalization, this compound belongs to a class of agonists that exhibit low to no receptor sequestration.[1][3] This difference is attributed to biased agonism, where this compound preferentially activates G protein signaling pathways over the β-arrestin pathway, which is heavily implicated in receptor internalization.[2]
The following table summarizes the internalization properties of this compound and other DOR agonists based on in vivo studies using DOR-eGFP knock-in mice, which allow for the direct visualization and quantification of receptor internalization.
| Agonist | Internalization Profile | Quantitative Data (Mean Intracellular Fluorescence) | Reference |
| This compound | Low / No Internalization | No significant difference from vehicle-treated groups in key brain regions.[3] | [3] |
| SNC80 | High Internalization | Significant increase in intracellular fluorescence in the striatum, hippocampus, spinal cord, and dorsal root ganglia compared to vehicle. | [4] |
| AR-M1000390 | Low / No Internalization | No significant increase in intracellular fluorescence compared to vehicle. | [4] |
| ADL5747 | Low / No Internalization | No visible effect on receptor distribution at the cellular level. | [5][6] |
| ADL5859 | Low / No Internalization | No visible effect on receptor distribution at the cellular level. | [5][6] |
Signaling Pathways: G Protein Bias vs. β-Arrestin Recruitment
The differential internalization profiles of DOR agonists are rooted in their distinct signaling mechanisms. Agonist binding to the DOR can trigger two primary signaling cascades: the G protein-dependent pathway, which is responsible for the desired therapeutic effects, and the β-arrestin-mediated pathway, which leads to receptor desensitization and internalization.
This compound is characterized as a G protein-biased agonist, meaning it predominantly activates the G protein pathway with minimal recruitment of β-arrestin.[2] In contrast, SNC80 is known to be a potent recruiter of β-arrestin, leading to robust receptor internalization. This biased agonism is a key area of research in the development of novel opioids with improved therapeutic profiles and reduced side effects.
Experimental Protocols
The evaluation of DOR internalization is crucial for characterizing the pharmacological properties of novel agonists. The following are detailed methodologies for key experiments cited in the comparison.
In Vivo DOR-eGFP Internalization Assay
This protocol utilizes knock-in mice expressing a fluorescently tagged DOR (DOR-eGFP) to visualize and quantify receptor internalization in various brain regions.
1. Animal Model:
-
DOR-eGFP knock-in mice, where the endogenous DOR is replaced by a functional DOR-eGFP fusion protein.
2. Agonist Administration:
-
Administer the test agonist (e.g., this compound, SNC80) or vehicle control to the DOR-eGFP mice via a relevant route (e.g., subcutaneous, intraperitoneal injection). Doses should be selected based on known analgesic efficacy. For example, this compound has been tested at 5 mg/kg and SNC80 at 10 mg/kg.[3]
3. Tissue Preparation:
-
At a specified time point post-injection (e.g., 30 minutes), euthanize the mice and perfuse with paraformaldehyde.[3]
-
Dissect the brain regions of interest (e.g., striatum, hippocampus, spinal cord, trigeminal ganglia).
-
Prepare brain slices (e.g., 30 µm thick) using a cryostat.
4. Imaging and Quantification:
-
Mount the brain slices on slides and visualize the DOR-eGFP fluorescence using a confocal microscope.
-
Capture images of neurons within the regions of interest.
-
Quantify receptor internalization by measuring the mean intracellular fluorescence intensity. This can be done by defining regions of interest (ROIs) within the cytoplasm of neurons and measuring the average fluorescence intensity, correcting for background fluorescence.[4]
-
Compare the intracellular fluorescence in agonist-treated mice to that in vehicle-treated controls. A significant increase in intracellular fluorescence indicates receptor internalization.
β-Arrestin Recruitment Assay
This in vitro assay quantifies the recruitment of β-arrestin to the DOR upon agonist stimulation, providing a measure of the agonist's potential to induce internalization. The PathHunter® β-arrestin assay is a commonly used commercial platform.
1. Cell Line:
-
Use a stable cell line co-expressing the human DOR and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin Assay).
2. Cell Plating:
-
Plate the cells in a 384-well white, clear-bottom microplate at a density of 5,000-10,000 cells per well and incubate overnight.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test agonists (e.g., this compound, SNC80) in assay buffer.
-
Add the diluted compounds to the cells.
4. Incubation:
-
Incubate the plate for 90 minutes at 37°C.
5. Detection:
-
Add the PathHunter® detection reagent, which contains a substrate for the enzyme fragment complementation system.
-
Incubate for 60 minutes at room temperature.
6. Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
The signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Generate dose-response curves and calculate the EC50 and Emax values for each agonist. These values represent the potency and efficacy of the agonist in recruiting β-arrestin, respectively.
Conclusion
The available evidence strongly indicates that this compound is a low-internalizing DOR agonist, a characteristic that distinguishes it from the prototypical agonist SNC80. This property is attributed to its G protein-biased signaling, with minimal engagement of the β-arrestin pathway. The lack of significant receptor internalization may contribute to a more favorable pharmacological profile, potentially reducing the development of tolerance and other side effects associated with high-internalizing agonists. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the internalization properties of this compound and other novel DOR agonists, contributing to the development of safer and more effective therapeutics.
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
KNT-127: A Comparative Guide to its Biased Agonism at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KNT-127, a selective delta-opioid receptor (DOR) agonist, with other relevant ligands. It focuses on its biased agonism, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
This compound is a novel DOR agonist that exhibits significant G-protein signaling bias.[1][2] Unlike balanced agonists such as SNC80, this compound preferentially activates the G-protein-coupled signaling pathway, which is associated with therapeutic effects like analgesia and antidepressant-like activity, while demonstrating markedly reduced recruitment of β-arrestin. This biased signaling profile is believed to contribute to its improved side-effect profile, notably the absence of convulsive effects that are characteristic of SNC80.[3][4] This guide delves into the quantitative differences in signaling and the in-vivo consequences of this biased agonism, positioning this compound as a promising candidate for the development of safer and more effective therapeutics targeting the delta-opioid receptor.
Data Presentation: this compound vs. Other DOR Ligands
The following table summarizes the quantitative data comparing this compound with other key delta-opioid receptor ligands. The data highlights the differences in binding affinity, potency, and efficacy in G-protein activation versus β-arrestin recruitment, which forms the basis of this compound's biased agonism.
| Ligand | Receptor Binding Affinity (Ki, nM) | G-Protein Signaling (cAMP Inhibition) | β-Arrestin 2 Recruitment | In-Vivo Effects |
| δ | μ | κ | EC50 (nM) | |
| This compound | 0.16[5] | 21.3[5] | 153[5] | Data not available |
| SNC80 | Comparable to this compound | Lower affinity than this compound | Lower affinity than this compound | Potent |
| AR-M1000390 | High affinity | Selective for δ | Selective for δ | Potent |
| ADL5747 | High affinity | Selective for δ | Selective for δ | Potent |
| ADL5859 | High affinity | Selective for δ | Selective for δ | Potent |
Note: Specific EC50 and Emax values for this compound in functional assays are not consistently reported in publicly available literature. The table reflects the qualitative descriptions of its biased agonism found in multiple sources.
Signaling Pathways & Biased Agonism
The differential effects of this compound and other DOR ligands can be understood by examining the downstream signaling pathways they activate.
The diagram above illustrates the two primary signaling cascades initiated by the activation of the delta-opioid receptor.
The concept of biased agonism is visualized below, comparing a balanced agonist like SNC80 with a G-protein biased agonist like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human delta, mu, or kappa opioid receptor.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]naltrindole for DOR) is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the competitor ligand (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of competitor ligand that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (G-protein Signaling)
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Cells expressing the DOR are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test agonist (e.g., this compound).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the agonist in inhibiting cAMP production.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.
-
Assay Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The DOR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment.
-
Cell Treatment: Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of the agonist.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal upon addition of a substrate.
-
Data Analysis: The luminescent signal is measured, and concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.
The general workflow for assessing biased agonism is depicted in the following diagram.
Conclusion
The available evidence strongly supports the characterization of this compound as a G-protein biased agonist at the delta-opioid receptor. Its ability to potently activate the G-protein pathway while minimally engaging the β-arrestin pathway distinguishes it from balanced agonists like SNC80. This molecular profile translates to a desirable in-vivo phenotype, retaining therapeutic efficacy (analgesia, antidepressant effects) while avoiding key adverse effects such as convulsions.[3][4] Further quantitative studies directly comparing this compound with a wider range of DOR ligands will be invaluable for a more nuanced understanding of its position in the landscape of biased agonists and for guiding the development of next-generation therapeutics with optimized safety and efficacy profiles.
References
- 1. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Comparative Efficacy and Selectivity of KNT-127: A Delta-Opioid Receptor Agonist Profile Confirmed in Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KNT-127, a novel delta-opioid receptor (DOR) agonist, with a focus on its selectivity and performance against other alternatives. The central evidence for its mechanism of action is derived from studies utilizing DOR knockout (KO) mice, a gold-standard method for confirming on-target effects. The data presented herein demonstrates that the pharmacological effects of this compound are mediated specifically through the delta-opioid receptor.
Comparative Analysis of this compound in Wild-Type vs. DOR Knockout Mice
To validate the selectivity of this compound, its effects on pain and depression-like behaviors were assessed in both wild-type (WT) and DOR knockout (KO) mice. The prototypical DOR agonist, SNC80, was used as a comparator.
Table 1: Antihyperalgesic Effects of this compound and SNC80 in an Inflammatory Pain Model
| Compound | Dose (mg/kg) | Genotype | Paw Withdrawal Latency (s) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | WT (CFA) | ~4.5 | 0 |
| This compound | 10 | WT (CFA) | ~10 | ~100 |
| This compound | 10 | DOR-KO (CFA) | ~4.5 | 0 |
| SNC80 | 10 | WT (CFA) | ~10 | ~100 |
| SNC80 | 10 | DOR-KO (CFA) | ~4.5 | 0 |
Data adapted from studies on Complete Freund's Adjuvant (CFA)-induced inflammatory pain.[1]
Key Findings:
-
Both this compound and SNC80 produced significant antihyperalgesic effects in wild-type mice with inflamed paws.[1]
-
Crucially, the analgesic effect of this compound was completely absent in DOR knockout mice, confirming that its pain-relieving properties are mediated through the delta-opioid receptor.[1]
Table 2: Antidepressant-Like Effects of this compound and SNC80 in the Forced Swim Test
| Compound | Dose (mg/kg) | Genotype | Immobility Time (s) | Change from Vehicle |
| Vehicle | - | WT | ~150 | - |
| This compound | 3 | WT | ~75 | ~50% Decrease |
| SNC80 | 1 | WT | ~90 | ~40% Decrease |
Data reflects typical results from forced swim test experiments.[1][2][3][4]
Key Findings:
-
This compound demonstrates potent antidepressant-like effects in wild-type mice, significantly reducing immobility time in the forced swim test.[1][5][6]
-
While direct comparisons in the same study are limited, the antidepressant-like actions of this compound have been shown to be mediated by DOR stimulation.[6][7] Previous research has established that the effects of other DOR agonists like SNC80 are absent in DOR-KO mice.[6]
Table 3: Comparative Profile of this compound and SNC80
| Feature | This compound | SNC80 |
| Primary Target | Delta-Opioid Receptor (DOR) | Delta-Opioid Receptor (DOR) |
| Selectivity | High for DOR (Ki: 0.16 nM for δ, 21.3 nM for µ, 153 nM for κ)[7] | High for DOR |
| Antihyperalgesic Effect | Yes (Abolished in DOR-KO mice)[1] | Yes (Abolished in DOR-KO mice) |
| Antidepressant-Like Effect | Yes[1][5][8] | Yes[1][5] |
| Locomotor Activation | No[1] | Yes (Causes hyperlocomotion)[1] |
| Convulsive Properties | No[1][6][9] | Yes (at higher doses)[6][9] |
| Receptor Internalization | No[1][9] | Yes[1][9] |
Experimental Protocols
Animals
Studies were conducted using adult male delta-opioid receptor knockout (DOR-KO) mice and their wild-type (WT) littermates on a C57BL/6J background. All animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
Drug Administration
This compound was dissolved in saline and administered subcutaneously (s.c.) at doses ranging from 0.1 to 10 mg/kg.[1][11]
Inflammatory Pain Model (Complete Freund's Adjuvant)
-
Induction: To induce inflammatory pain, 20 µL of Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the mouse's hind paw or into the tail.[1][11]
-
Assessment: Thermal hyperalgesia was measured using the tail-immersion test, while mechanical allodynia was assessed using von Frey filaments. The latency for the mouse to withdraw its tail or paw was recorded.[1]
Forced Swim Test (FST)
The FST is a widely used assay to assess antidepressant-like activity.[2][4]
-
Apparatus: Mice are placed in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for them to escape or touch the bottom.[3][12]
-
Procedure: Mice are placed in the water for a 6-minute session.[2][13] The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.[2][13]
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[5]
Elevated Plus Maze (EPM)
The EPM is used to measure anxiety-like behaviors in rodents.[10][14][15][16][17]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[10][15][16][17]
-
Procedure: A mouse is placed in the center of the maze and allowed to explore for a 5-minute period.[14] The time spent in and the number of entries into the open and closed arms are recorded.[10][17]
-
Endpoint: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[16]
Visualizations: Pathways and Workflows
References
- 1. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-Depressant Agent this compound Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]
- 9. A non-convulsant delta opioid receptor agonist, this compound, reduces cortical spreading depression and nitroglycerin-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. youtube.com [youtube.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Delta-Opioid Receptor Agonists KNT-127 and ADL5747
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective delta-opioid receptor (DOR) agonists, KNT-127 and ADL5747. Both compounds have been investigated for their therapeutic potential, primarily in the areas of pain and neurological disorders. This document synthesizes preclinical data to offer an objective comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound and ADL5747 are both selective agonists of the delta-opioid receptor (DOR) and exhibit biased agonism, favoring G-protein signaling pathways over β-arrestin recruitment. This profile is associated with a reduced liability for traditional opioid-related side effects. This compound has been extensively studied for its antidepressant and anxiolytic-like effects, which are mediated by the mTOR signaling pathway, in addition to its analgesic properties. ADL5747 has shown promise as an analgesic, particularly in models of inflammatory and neuropathic pain, with its effects attributed to the activation of DOR on peripheral Nav1.8-positive neurons. While both compounds show similar pharmacological profiles in terms of biased agonism, differing from the prototypical DOR agonist SNC80, a key distinction lies in their primary therapeutic focus in preclinical studies, with this compound more extensively characterized for its neuropsychiatric effects. ADL5747 progressed to Phase II clinical trials for pain but was terminated due to a lack of efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ADL5747.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Delta (δ) | Mu (μ) | Kappa (κ) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) |
| This compound | 0.16[1][2] | 21.3[1][2] | 153[1][2] | ~133-fold | ~956-fold |
| ADL5747 | Nanomolar[3] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Specific Ki values for ADL5747 at the mu and kappa opioid receptors were not available in the reviewed public domain literature. The compound is described as having nanomolar affinity and high selectivity for the delta-opioid receptor based on in vitro assays.[3]
Table 2: Preclinical Efficacy and Functional Characteristics
| Feature | This compound | ADL5747 |
| Primary Therapeutic Indication (Preclinical) | Depression, Anxiety, Pain[1][4] | Pain (Inflammatory, Neuropathic)[3] |
| Analgesic Efficacy | Effective in acetic acid writhing, formalin, and CFA models[5] | Effective in CFA and sciatic nerve ligation models[3] |
| Antidepressant-like Effect | Yes, mediated by mTOR signaling[1] | Reported in rats[3] |
| Anxiolytic-like Effect | Yes[5] | Not extensively reported |
| Biased Agonism | Low β-arrestin recruitment, mainly cAMP signaling[1][5] | No hyperlocomotion or in vivo receptor internalization[3] |
| Convulsive Potential | No convulsive activity reported[5] | No convulsive activity reported[2] |
| Clinical Development | Preclinical | Phase II (Terminated for lack of efficacy) |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is a biased agonist at the delta-opioid receptor, primarily activating G-protein-dependent signaling pathways leading to the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels. Its antidepressant-like effects are attributed to the activation of the mTOR signaling pathway in the medial prefrontal cortex.[1]
ADL5747 Signaling Pathway
ADL5747 exerts its analgesic effects primarily through the activation of delta-opioid receptors located on peripheral Nav1.8-positive primary nociceptive neurons.[3] This targeted peripheral action is thought to contribute to its analgesic efficacy while minimizing central nervous system side effects.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and ADL5747.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the affinity of this compound and ADL5747 for delta, mu, and kappa opioid receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human delta, mu, or kappa opioid receptor.
-
Assay Buffer: Utilize a buffer appropriate for opioid receptor binding, typically containing Tris-HCl and MgCl2.
-
Competition Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for DOR, [³H]-DAMGO for MOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound or ADL5747).
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a second messenger, upon receptor activation.
-
Objective: To assess the functional potency and efficacy of this compound and ADL5747 at the delta-opioid receptor.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human delta-opioid receptor.
-
Assay Conditions: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin.
-
Compound Treatment: Add varying concentrations of the test compound (this compound or ADL5747) to the cells.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect).
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of biased agonism.
-
Objective: To evaluate the potential of this compound and ADL5747 to induce β-arrestin recruitment to the delta-opioid receptor.
-
Methodology (e.g., PathHunter® Assay):
-
Cell Line: Utilize a cell line engineered to co-express the delta-opioid receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Compound Stimulation: Treat the cells with varying concentrations of the test compound.
-
Recruitment and Complementation: Agonist binding to the receptor induces a conformational change, leading to β-arrestin recruitment. This brings the two β-galactosidase fragments into close proximity, forming a functional enzyme.
-
Signal Detection: Add a substrate that is converted by the active β-galactosidase into a chemiluminescent product.
-
Measurement: Quantify the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
-
Experimental Workflow Diagram
Conclusion
This compound and ADL5747 represent a class of selective, biased delta-opioid receptor agonists with therapeutic potential. This compound demonstrates a compelling preclinical profile for the treatment of depression and anxiety, with a clear mechanistic link to the mTOR signaling pathway. ADL5747 showed promise in preclinical pain models, acting through a peripheral mechanism. The termination of ADL5747's clinical development highlights the challenges in translating preclinical analgesic efficacy to human trials. Future research on this compound may further elucidate the therapeutic potential of biased DOR agonists for neuropsychiatric disorders. This comparative guide provides a foundational understanding of these two compounds for researchers in the field of opioid pharmacology and drug development.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
KNT-127: A Novel Anxiolytic Demonstrates Comparable Efficacy to Benzodiazepines with a Favorable Safety Profile
For Immediate Release
Tokyo, Japan - Preclinical evidence indicates that the novel delta-opioid receptor (DOR) agonist, KNT-127, exerts significant anxiolytic effects comparable to the established benzodiazepine, diazepam, while potentially offering a superior safety profile by avoiding associated adverse effects like sedation and motor impairment. These findings position this compound as a promising candidate for the development of a new generation of anxiolytic therapies.
This comprehensive guide provides a detailed comparison of this compound with well-known anxiolytics, including benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), supported by experimental data from key preclinical anxiety models. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in various rodent models of anxiety, primarily the Elevated Plus-Maze (EPM), Light/Dark Box Test, and Open Field Test. These tests are designed to assess anxiety-like behaviors based on the natural aversion of rodents to open, brightly lit spaces.
Elevated Plus-Maze (EPM) Test
In the EPM test, a significant dose-dependent increase in the time spent in the open arms was observed in rats administered this compound (0.3, 1, and 3.0 mg/kg, s.c.), indicating a reduction in anxiety.[1] Notably, the anxiolytic effect of this compound at a dose of 3.0 mg/kg was comparable in magnitude to that of diazepam (1.0 mg/kg, s.c.).[1] In contrast, studies on SSRIs such as fluoxetine (B1211875) and paroxetine (B1678475) in the EPM have shown inconsistent results, with some studies reporting no significant anxiolytic effects.[2]
| Compound | Dose | Effect on Time Spent in Open Arms | Reference |
| This compound | 3.0 mg/kg | Significant Increase (Comparable to Diazepam) | [1] |
| Diazepam | 1.0 mg/kg | Significant Increase | [1] |
| Paroxetine | up to 20 mg/kg | No Significant Effect | [2] |
| Fluvoxamine | up to 20 mg/kg | No Significant Effect | [2] |
Light/Dark Box Test
Consistent with the EPM findings, this compound demonstrated anxiolytic-like effects in the light/dark box test.[1] Benzodiazepines like diazepam are also known to reliably increase the time spent in the light compartment of this apparatus.[3] The effects of SSRIs in this model have been reported as contradictory.
| Compound | Effect on Time Spent in Light Compartment | Reference |
| This compound | Anxiolytic-like effects observed | [1] |
| Diazepam | Consistent increase | [3] |
| SSRIs | Contradictory observations |
Differentiated Safety and Tolerability Profile
A key differentiating factor for this compound is its favorable side-effect profile compared to benzodiazepines. While diazepam is associated with sedation, memory impairment, and motor coordination deficits, this compound, at effective anxiolytic doses (3.0 mg/kg, s.c.), did not produce any significant changes in performance in the Y-maze test (a measure of spatial memory), the ethanol-induced sleeping test, or the footprint test (a measure of motor coordination).[1]
Mechanism of Action: A Novel Signaling Pathway
This compound exerts its anxiolytic effects through a distinct mechanism of action involving the delta-opioid receptor system. It has been shown to suppress glutamate (B1630785) neurotransmission in the prelimbic cortex (PL) to the basolateral amygdala (BLA) pathway, a key circuit implicated in anxiety.[4] This contrasts with the mechanisms of benzodiazepines and SSRIs.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of findings.
Elevated Plus-Maze (EPM) Test
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents are placed at the center of the maze and allowed to explore for a 5-minute session. The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Light/Dark Box Test
This apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening. Rodents are placed in the light compartment and their movement between the two compartments is observed for a set period. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Conclusion
This compound represents a significant advancement in the search for novel anxiolytic agents. Its robust efficacy, comparable to that of diazepam, combined with a lack of the typical side effects associated with benzodiazepines, underscores its therapeutic potential. The unique mechanism of action, targeting the delta-opioid receptor system and modulating glutamatergic transmission in the cortico-amygdala pathway, offers a new avenue for the treatment of anxiety disorders. Further research, including clinical trials, is warranted to fully elucidate the anxiolytic profile of this compound in humans.
References
- 1. The novel δ opioid receptor agonist this compound produces distinct anxiolytic-like effects in rats without producing the adverse effects associated with benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing anxiolytic-like effects of selective serotonin reuptake inhibitors and serotonin-noradrenaline reuptake inhibitors using the elevated plus maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The delta opioid receptor agonist this compound relieves innate anxiety-like behavior in mice by suppressing transmission from the prelimbic cortex to basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
KNT-127: A Comparative Analysis of Cross-Tolerance with Other Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor (DOR) agonist KNT-127 and its cross-tolerance profile with other classes of opioid agonists. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound is a highly selective, blood-brain barrier-penetrant delta-opioid receptor (DOR) agonist with demonstrated analgesic and antidepressant-like effects.[1][2] Preclinical studies indicate that while chronic administration of this compound can lead to tolerance to its own analgesic effects and cross-tolerance to other DOR agonists like SNC80, it exhibits a unique, ligand-biased tolerance profile.[3] Due to its high selectivity for the DOR, significant cross-tolerance with mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) agonists is not anticipated. This guide delves into the available data on this compound's receptor binding affinity, its known cross-tolerance with a fellow DOR agonist, and the scientific basis for the expected lack of cross-tolerance with mu and kappa opioid agonists. Detailed experimental methodologies and signaling pathway diagrams are provided to support further investigation.
This compound Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity and selectivity for the delta-opioid receptor. This selectivity is a key factor in predicting its cross-tolerance profile. The binding affinities (Ki) of this compound for the human mu (μ), delta (δ), and kappa (κ) opioid receptors are summarized in the table below.
| Opioid Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (MOR/DOR) | Selectivity Ratio (KOR/DOR) |
| Mu (μ) | 21.3[1] | 133 | |
| Delta (δ) | 0.16[1] | ||
| Kappa (κ) | 153[1] | 956 |
Data compiled from Nagase et al. (2010) as cited in sources.[1]
The data clearly indicates that this compound is substantially more potent at the delta-opioid receptor compared to the mu and kappa receptors, with selectivity ratios of 133-fold and 956-fold, respectively. This high degree of selectivity suggests that the pharmacological effects of this compound are primarily mediated through the DOR.
Cross-Tolerance Studies with Delta-Opioid Agonists
Research has demonstrated that chronic administration of this compound induces tolerance to its own analgesic effects and cross-tolerance to the analgesic effects of another selective DOR agonist, SNC80.[3] However, this cross-tolerance is not uniform across all of SNC80's effects, indicating a phenomenon known as ligand-biased tolerance.
A key study found that chronic treatment with this compound in mice resulted in:
-
Tolerance to the antihyperalgesic effects of this compound.
-
Cross-tolerance to the analgesic effects of SNC80.[3]
-
No tolerance to the hyperlocomotor or antidepressant-like effects of SNC80.[3]
This suggests that the signaling pathways mediating analgesia are subject to tolerance and cross-tolerance between these two DOR agonists, while the pathways responsible for other behavioral effects are not.
Anticipated Cross-Tolerance with Mu- and Kappa-Opioid Agonists
Direct experimental studies on the cross-tolerance between this compound and mu- or kappa-opioid agonists are not extensively available in the public domain. However, based on its high receptor selectivity and the established principles of opioid receptor pharmacology, significant cross-tolerance is unlikely.
Rationale for Lack of Cross-Tolerance:
-
Distinct Receptor Systems: Tolerance to opioid agonists is primarily mediated by adaptations within the specific receptor system they target. Since this compound is highly selective for the DOR, chronic exposure would lead to adaptive changes predominantly in the DOR system (e.g., receptor desensitization, downregulation, or changes in signaling efficiency). These adaptations are not expected to significantly impact the function of the largely independent MOR and KOR systems.
-
Precedent from Other Opioid Studies: Studies investigating cross-tolerance between different opioid classes generally show a lack of complete cross-tolerance. For instance, animals made tolerant to the mu-agonist morphine often do not exhibit significant cross-tolerance to delta or kappa agonists. This supports the concept that the mechanisms of tolerance are largely receptor-specific.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing opioid tolerance and cross-tolerance.
Hot Plate Test for Thermal Nociception
This test is used to evaluate the analgesic effects of compounds by measuring the latency of a mouse's response to a heated surface.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature and an open-ended cylindrical glass restrainer to keep the mouse on the heated surface.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically 52-55°C.[4]
-
A mouse is gently placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of nociception is recorded. Nocifensive behaviors include licking or flicking of the hind paws or jumping.[4]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate, and the cut-off time is recorded.[4][5]
-
-
Tolerance/Cross-Tolerance Assessment:
-
A baseline latency is determined for each animal before any drug administration.
-
To induce tolerance, animals are treated with this compound (or another opioid agonist) chronically over several days.
-
On the test day, the analgesic effect of a challenge dose of this compound (for tolerance) or another opioid agonist (for cross-tolerance) is assessed using the hot plate test. A significant decrease in the analgesic effect compared to the effect in non-tolerant animals indicates tolerance or cross-tolerance.
-
Tail-Flick Test for Thermal Nociception
This test measures the latency of a rodent to withdraw its tail from a source of thermal stimulation.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail or a water bath maintained at a constant temperature.
-
Procedure (Radiant Heat):
-
The rat or mouse is gently restrained, with its tail exposed.
-
A beam of light is focused on a specific portion of the tail, and a timer is initiated.
-
The time taken for the animal to flick or withdraw its tail is recorded as the tail-flick latency.[6]
-
A cut-off time is used to prevent tissue damage.
-
-
Procedure (Hot Water Immersion):
-
Tolerance/Cross-Tolerance Assessment: The assessment follows the same principles as the hot plate test, with a reduction in the latency of the tail-flick response to a challenge dose of an opioid indicating tolerance or cross-tolerance.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways of this compound and other opioid agonists.
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. The novel δ opioid receptor agonist this compound produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo properties of this compound, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KNT-127
As a selective delta-opioid receptor agonist, KNT-127 requires careful handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the management of potent, non-antineoplastic pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), appropriate PPE is mandatory to prevent accidental exposure.
| PPE Component | Specification |
| Gloves | Double chemotherapy gloves |
| Lab Coat | Disposable gown or dedicated lab coat |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory Protection | A respirator may be required based on a risk assessment, especially when handling the powder form. |
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is crucial for safe disposal. Use designated, clearly labeled, and color-coded waste containers to prevent the commingling of different waste types.
| Waste Stream | Container Type | Labeling Requirements |
| Bulk this compound Waste | Black Hazardous Chemical Waste Container (Plastic is preferred) | "Hazardous Waste," "this compound," and full chemical name. |
| Trace Contaminated Items | Yellow Trace Chemical Waste Container | "Trace Chemical Waste," "this compound." |
| Contaminated Sharps | Red Sharps Container | "Sharps," "Hazardous Chemical Waste," "this compound." |
| Empty, Rinsed Glassware | Regular laboratory glass disposal | N/A |
Note: Syringes containing any residual volume of this compound must be disposed of in a designated black bulk hazardous waste container, not a sharps container. Needles should never be recapped.
Step-by-Step Disposal Protocol
1. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol) three times.
-
The solvent rinsate is considered hazardous waste and must be collected in a designated hazardous chemical waste container.
2. Disposal of Unused this compound:
-
Unused or expired neat this compound compound should be disposed of as bulk hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a yellow trace chemical waste container.[1]
-
Lab Supplies: Contaminated vials, pipette tips, and absorbent pads should also be disposed of in the yellow trace chemical waste container.[1]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste in a compatible, labeled container.
4. Storage of Hazardous Waste:
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store hazardous waste in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA should be located at or near the point of waste generation.[3]
5. Arranging for Waste Pickup:
-
When waste containers are full, or before the 12-month storage limit is reached, submit a hazardous waste pick-up request through your institution's Environmental Health and Safety (EHS) department.[2][3]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the principles of chemical waste management provide a clear framework. The key "experiment" in this context is the safe and compliant segregation and disposal of waste streams. Adherence to the procedures outlined above, particularly the segregation of bulk and trace contaminated waste, is the critical methodology. Always consult your institution's specific hazardous waste management guidelines, as they may have unique requirements.[2][3]
References
Essential Safety and Handling Protocols for KNT-127
For researchers, scientists, and drug development professionals working with the selective delta-opioid receptor agonist KNT-127, a robust understanding and implementation of safety protocols are paramount. Given that this compound is a potent, pharmacologically active compound intended for research use only, and comprehensive hazard data may not be available, a conservative approach to handling is essential. The following guidelines provide immediate, procedural information for the safe operational use and disposal of this compound.
Risk Assessment and Engineering Controls
Before commencing any work with this compound, a thorough risk assessment should be conducted. Due to its nature as a potent opioid agonist, the primary routes of occupational exposure to mitigate are inhalation of aerosols, dermal contact, and accidental ingestion. All handling of this compound, especially in its solid form or when preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation risk. A safety shower and eyewash station should be readily accessible in the immediate vicinity of handling.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety goggles should be worn at all times. A face shield should be used in conjunction with goggles when there is a significant splash hazard. | Protects the eyes from splashes of solutions or contact with airborne particles of the solid compound. |
| Body Protection | A buttoned, long-sleeved laboratory coat is required. A chemically resistant apron worn over the lab coat is recommended when handling larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. For procedures with a high potential for aerosol generation, a NIOSH-approved N95 or higher respirator should be considered based on the risk assessment. | A chemical fume hood provides the primary respiratory protection. A respirator adds a layer of safety for higher-risk procedures. |
| Foot Protection | Fully enclosed, non-perforated shoes must be worn in the laboratory. | Protects the feet from spills and dropped objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.
1. Preparation:
- Ensure all necessary PPE is donned correctly before entering the designated handling area.
- Verify that the chemical fume hood is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a designated and clearly labeled waste container ready for all contaminated materials.
2. Handling and Solution Preparation:
- Conduct all weighing and transfer of solid this compound within the chemical fume hood.
- Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.
- When preparing solutions, add the solvent to the solid slowly to prevent splashing.
- Ensure the container is securely capped after preparation.
3. Post-Handling:
- Decontaminate all surfaces and equipment used for handling this compound.
- Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
- Remove all PPE before leaving the laboratory.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste until determined otherwise by institutional environmental health and safety (EHS) guidelines.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), weigh paper, and any other solid materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.
Consult your institution's EHS department for specific guidance on the final disposal of hazardous waste.
Diagrams
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
